molecular formula C6H12O6 B8359742 beta-L-mannofuranose CAS No. 37738-80-0

beta-L-mannofuranose

Cat. No.: B8359742
CAS No.: 37738-80-0
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-QYESYBIKSA-N
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Description

Beta-L-mannofuranose is an L-mannofuranose that has beta configuration at the anomeric centre.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37738-80-0

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m0/s1

InChI Key

AVVWPBAENSWJCB-QYESYBIKSA-N

SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of beta-L-mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precise chemical structure of beta-L-mannofuranose, a five-membered ring form of the L-isomeric monosaccharide mannose. This document collates available quantitative data, outlines general experimental approaches, and presents a visual representation of the molecule's stereochemistry.

Chemical Structure and Properties

This compound is a specific anomer and stereoisomer of mannose. The "L" designation indicates the stereochemical configuration relative to glyceraldehyde, while "furanose" specifies the five-membered ring structure formed by the intramolecular cyclization of the L-mannose chain. The "beta" (β) configuration at the anomeric carbon (C1) signifies that the hydroxyl group attached to this carbon is cis to the CH₂OH group (at C5) in the Haworth projection.

The molecular formula for this compound is C₆H₁₂O₆.[1] It is the enantiomer of the more common beta-D-mannofuranose.

Visualization of the Chemical Structure

The following diagram illustrates the Haworth projection of this compound, detailing the spatial arrangement of its hydroxyl groups.

beta_L_mannofuranose O_ring O C4 C4 O_ring->C4 C1 C1 C1->O_ring H1 H C1->H1 OH1 OH C1->OH1 C2 C2 C2->C1 H2 H C2->H2 OH2 OH C2->OH2 C3 C3 C3->C2 H3 H C3->H3 OH3 OH C3->OH3 C4->C3 C5_chain C5 C4->C5_chain H4 H C4->H4 CH2OH CH₂OH C5_chain->CH2OH H5 H C5_chain->H5 synthesis_workflow start L-Mannose step1 Protection of C2, C3, C5, and C6 hydroxyls (e.g., using acetone (B3395972) to form isopropylidene acetals) start->step1 step2 Formation of the furanose ring step1->step2 step3 Glycosylation to introduce the anomeric substituent step2->step3 step4 Selective deprotection to yield the target furanoside step3->step4 end This compound derivative step4->end

References

The Enigmatic L-Sugar: A Technical Guide to the Synthesis and Analysis of beta-L-Mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The world of carbohydrates is overwhelmingly dominated by D-sugars, which are fundamental to the structure and metabolism of most life on Earth. Their enantiomers, the L-sugars, are conspicuously rare in nature, presenting both a scientific curiosity and a unique opportunity for the development of novel therapeutics and research tools. Among these rare L-sugars, beta-L-mannofuranose holds particular interest due to its distinct stereochemistry. This technical guide addresses the profound scarcity of naturally occurring this compound and pivots to the essential techniques for its synthesis and analysis. Recognizing the interests of researchers and drug development professionals, this document provides a comprehensive overview of chemical and enzymatic routes to obtain L-mannose, the precursor to its furanose form, along with detailed analytical methodologies for its characterization and quantification. The potential biological significance and applications of this rare sugar are also explored, offering a valuable resource for those looking to venture into the underexplored territory of L-carbohydrate chemistry and biology.

Natural Occurrence: A Tale of Scarcity

The vast majority of naturally occurring monosaccharides exist in the D-configuration. L-sugars, the mirror images of their D-counterparts, are found only in specific natural products, often as components of bacterial polysaccharides or plant glycosides. Extensive searches of scientific literature reveal no significant documented natural sources of free this compound in organisms. While some bacteria have been shown to utilize certain L-sugars, the presence of L-mannose in any form is exceedingly uncommon.[1] This rarity is a key challenge for researchers, necessitating a shift from isolation from natural sources to laboratory synthesis to obtain this compound for study. The structural similarity of L-mannose to the more common L-rhamnose does, however, suggest that some plant enzymes might be capable of utilizing L-mannose as a substrate in vitro.[2]

Synthesis of L-Mannose: Chemical and Enzymatic Strategies

Given the absence of viable natural sources, the laboratory synthesis of L-mannose is paramount for any research involving this rare sugar. Both chemical and enzymatic methods have been developed, each with its own set of advantages and disadvantages.

Chemical Synthesis

Chemical synthesis offers a versatile approach to L-mannose, often starting from more readily available sugars. A common strategy involves the epimerization of other L-sugars.

Protocol 1: Molybdate-Catalyzed Epimerization of L-Arabinose

This method leverages the ability of molybdate (B1676688) ions to catalyze the epimerization of aldoses.

  • Principle: L-arabinose is epimerized at the C2 position in the presence of a molybdate catalyst to yield a mixture of L-arabinose and L-ribose. Further epimerization can lead to the formation of L-mannose in an equilibrium mixture.

  • Materials:

    • L-arabinose

    • Molybdic acid or ammonium (B1175870) molybdate

    • Sulfuric acid (for pH adjustment)

    • Activated carbon

    • Ion-exchange resins (for purification)

  • Procedure:

    • Prepare an aqueous solution of L-arabinose.

    • Add a catalytic amount of molybdic acid.

    • Adjust the pH to approximately 3.0 with sulfuric acid.

    • Heat the reaction mixture to 90-100°C and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

    • Once equilibrium is reached, cool the reaction mixture.

    • Decolorize the solution with activated carbon.

    • Remove inorganic salts using ion-exchange chromatography.

    • Separate L-mannose from the resulting mixture of L-sugars using preparative chromatography.

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and environmentally friendly alternative to chemical methods, operating under milder reaction conditions.

Protocol 2: Multi-Enzyme Cascade for L-Mannose Synthesis from L-Arabinose

This protocol outlines a three-step enzymatic pathway.[3]

  • Principle: A cascade of three enzymes is used to convert L-arabinose into L-mannose.

    • L-arabinose isomerase isomerizes L-arabinose to L-ribulose.

    • Mannose-6-phosphate (B13060355) isomerase converts L-ribulose to L-ribose.

    • This is followed by a chemical epimerization step to yield L-mannose, as a specific enzyme for the L-ribose to L-mannose conversion is not well-documented.[3]

  • Materials:

    • L-arabinose

    • L-arabinose isomerase

    • Mannose-6-phosphate isomerase

    • Buffer solutions (e.g., phosphate (B84403) buffer)

    • Ammonium molybdate (for chemical epimerization step)

    • Sulfuric acid

  • Procedure:

    • Step 1: Isomerization of L-arabinose:

      • Dissolve L-arabinose in a suitable buffer.

      • Add L-arabinose isomerase and incubate at its optimal temperature (e.g., 35°C).

      • Monitor the formation of L-ribulose by HPLC.

    • Step 2: Isomerization of L-ribulose:

      • After completion of the first step, add mannose-6-phosphate isomerase to the reaction mixture.

      • Incubate at the optimal temperature for this enzyme (e.g., 40°C).

      • Monitor the formation of L-ribose.

    • Step 3: Chemical Epimerization of L-ribose:

      • Terminate the enzymatic reactions by heat inactivation.

      • Proceed with the molybdate-catalyzed epimerization of the resulting L-ribose to L-mannose as described in Protocol 1.

    • Purification: Purify L-mannose from the reaction mixture using chromatographic techniques such as preparative HPLC or Simulated Moving Bed (SMB) chromatography.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of L-mannose, providing a comparison between chemical and enzymatic approaches.

ParameterChemical Synthesis (Molybdate-catalyzed Epimerization)Enzymatic Synthesis (L-Rhamnose Isomerase from L-Fructose)
Starting Material L-ArabinoseL-Fructose
Key Reagent/Catalyst Molybdic AcidL-Rhamnose Isomerase
Yield Variable, typically lower due to equilibrium mixturesUp to 25% conversion
Product Purity Requires extensive purificationHigh, due to enzyme specificity
Reaction Time Several hoursApproximately 80 minutes
Temperature High (e.g., 90-100°C)Moderate (e.g., 60°C)
pH AcidicNeutral to slightly alkaline (pH 8.0)
Environmental Impact Use of heavy metal catalystsBiocatalytic, environmentally benign

Table 1: Comparison of Chemical and Enzymatic Synthesis of L-Mannose.[4]

Analytical Methods for Detection and Quantification

Accurate detection and quantification of L-mannose are crucial for monitoring synthesis reactions and for studying its biological roles. Several analytical techniques can be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of carbohydrates.

  • HPLC with Refractive Index Detection (HPLC-RID): This is a common method for sugar analysis. However, it lacks specificity when multiple sugars are present.[5]

  • HPLC with UV-Vis Detection after Derivatization: Since sugars lack a strong chromophore, derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) is necessary for UV detection, which increases sensitivity and specificity.[6]

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis that does not require derivatization.[6]

Mass Spectrometry Methods
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of L-mannose in complex biological samples. It often involves a derivatization step to improve ionization efficiency.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make the sugars volatile. A common two-step derivatization involves oximation followed by silylation.[7]

Protocol 3: Quantification of L-Mannose in Biological Samples by LC-MS/MS

  • Principle: L-mannose is extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry.

  • Sample Preparation:

    • Protein precipitation from plasma or serum samples using a solvent like acetonitrile (B52724).

    • Evaporation of the supernatant.

    • Derivatization may be performed to enhance sensitivity.

  • LC Separation:

    • Use of a suitable column for carbohydrate analysis (e.g., an amide-based column).

    • Isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and water with additives like ammonium hydroxide.

  • MS/MS Detection:

    • Electrospray ionization (ESI) in negative or positive mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for L-mannose and an internal standard.[7]

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of D-Mannose (for context)

While a specific biosynthetic pathway for L-mannose is not established in most organisms, understanding the biosynthesis of its D-enantiomer provides a valuable framework. The pathway typically starts from fructose-6-phosphate.

D_Mannose_Biosynthesis F6P Fructose-6-Phosphate M6P Mannose-6-Phosphate F6P->M6P Phosphomannose Isomerase M1P Mannose-1-Phosphate M6P->M1P Phosphomannomutase D_Man D-Mannose M6P->D_Man Mannose-6-Phosphatase GDP_Man GDP-D-Mannose M1P->GDP_Man GDP-Mannose Pyrophosphorylase

Caption: Simplified biosynthetic pathway of D-Mannose from Fructose-6-Phosphate.

General Workflow for L-Mannose Synthesis and Analysis

The following diagram illustrates a general workflow for researchers working with L-mannose.

L_Mannose_Workflow cluster_synthesis Synthesis of L-Mannose cluster_purification Purification cluster_analysis Analysis and Quantification cluster_application Application chem_synth Chemical Synthesis (e.g., Epimerization) chromatography Chromatography (HPLC, SMB) chem_synth->chromatography enz_synth Enzymatic Synthesis (e.g., Multi-enzyme cascade) enz_synth->chromatography hplc HPLC-RID/UV chromatography->hplc hpaec HPAEC-PAD chromatography->hpaec ms LC-MS/MS or GC-MS chromatography->ms drug_dev Drug Development (e.g., Nucleoside analogs) ms->drug_dev research Biological Research ms->research

References

Biological role and function of beta-L-mannofuranose in cellular processes.

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should note that, based on current scientific literature, there is no established biological role or function for beta-L-mannofuranose in cellular processes. Extensive searches of chemical and biological databases reveal a significant lack of research into this specific stereoisomer of mannose.[1][2] Consequently, a detailed technical guide on its function, associated quantitative data, experimental protocols, and signaling pathways cannot be compiled.

The absence of information on this compound is best understood in the broader context of carbohydrate stereochemistry in biological systems. Life on Earth exhibits a strong preference for D-sugars, with L-sugars being comparatively rare.[3][4] While the D-isomer of mannose, D-mannose, is a crucial component in glycoprotein (B1211001) synthesis, cellular metabolism, and immune regulation, its L-counterpart does not appear to participate in these fundamental processes.[5][6][7][8]

The General Role of L-Sugars in Nature

While most organisms exclusively utilize D-sugars for energy and structural purposes, some L-sugars do have specific biological roles. For instance, L-fucose is a known component of certain cell surface glycans, and L-rhamnose is found in the cell walls of some bacteria and plants.[9][10] However, these are exceptions, and dedicated metabolic pathways for the synthesis and utilization of most L-sugars, including L-mannose, are not present in mammalian cells.[4]

The chirality of enzymes and receptors dictates this specificity. Cellular machinery is precisely shaped to recognize and process D-sugars, meaning L-sugars like this compound are not recognized as substrates for metabolic enzymes or as ligands for signaling receptors.[4]

Implications for Research and Drug Development

The lack of a natural biological role does not entirely preclude a molecule from having pharmacological potential. Synthetic L-sugar derivatives are sometimes explored in drug development for several reasons:

  • Increased Biostability: Because they are not readily metabolized, L-sugar-based drugs can have longer half-lives in the body.

  • Novel Interactions: The unique stereochemistry of an L-sugar might allow it to inhibit a target enzyme or receptor that a D-sugar cannot. For example, synthetic L-iminofuranose derivatives have been investigated as potential α-glucosidase inhibitors for anti-diabetic applications.[11]

However, any such application for this compound would be speculative at this stage and would require foundational research to identify any potential biological targets.

Future Research Directions

To ascertain whether this compound has any undiscovered biological role or therapeutic potential, a systematic approach would be required. This would involve:

  • In Vitro Screening: Testing synthetic this compound against a wide array of cellular targets, such as enzymes (e.g., glycosidases, kinases) and receptors, to identify any potential interactions.

  • Cell-Based Assays: Assessing the effect of this compound on various cellular processes, such as proliferation, apoptosis, and signaling, in different cell lines.

  • Metabolic Labeling Studies: Using isotopically labeled this compound to trace its fate within cells and determine if it is incorporated into any cellular components, however minor.

Until such research is conducted and published, this compound remains a molecule without a known function in the complex machinery of the cell. Therefore, the creation of detailed experimental protocols, data tables, or signaling pathway diagrams is not currently possible.

References

An In-depth Technical Guide to the Core Differences Between beta-L-mannofuranose and beta-D-mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key distinctions between the enantiomeric pair, beta-L-mannofuranose and beta-D-mannofuranose. While sharing fundamental physicochemical properties due to their mirrored structures, their stereochemistry imparts profoundly different biological activities and metabolic fates. This document details their structural relationship, comparative physicochemical properties, and disparate biological significance. Furthermore, it outlines experimental protocols for their synthesis, characterization, and biological evaluation, and visualizes key concepts through structured diagrams to facilitate a deeper understanding for research and development applications.

Introduction

Mannose, a C-2 epimer of glucose, is a hexose (B10828440) sugar that plays a significant role in various biological processes, most notably protein glycosylation.[1] It can exist in equilibrium between a six-membered pyranose ring and a five-membered furanose ring, with the pyranose form being predominant in aqueous solutions.[2] Each of these ring structures can exist as either alpha or beta anomers. This guide focuses specifically on the beta-anomers of the furanose form: beta-D-mannofuranose and its enantiomer, this compound.

D-mannose is the naturally abundant and biologically relevant enantiomer, integral to human metabolism.[3] In contrast, L-mannose is rare in nature and is not typically utilized in mammalian biological systems.[3][4] Understanding the subtle yet critical differences between these stereoisomers is paramount for researchers in glycobiology, drug design, and metabolic studies.

Stereochemical Relationship

This compound and beta-D-mannofuranose are non-superimposable mirror images of each other, a property known as enantiomerism. This fundamental stereochemical difference is the origin of their distinct biological activities.

G cluster_D beta-D-mannofuranose cluster_L This compound D_Manf D_Manf mirror D_Manf->mirror L_Manf L_Manf mirror->L_Manf label_enantiomers Enantiomers (Mirror Images)

Figure 1: Stereochemical relationship of mannofuranose enantiomers.

Physicochemical Properties

As enantiomers, this compound and beta-D-mannofuranose exhibit identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. Their defining difference in this context is their optical activity: they rotate plane-polarized light to an equal magnitude but in opposite directions.

Propertybeta-D-mannofuranoseThis compoundReference
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆[5][6]
Molecular Weight 180.16 g/mol 180.16 g/mol [5][6]
Computed XLogP3 -2.6-2.6[5][6]
Hydrogen Bond Donor Count 55[5][6]
Hydrogen Bond Acceptor Count 66[5][6]
Optical Rotation ([α]D) Sign: (+) (dextrorotatory) Value not specified for furanose formSign: (-) (levorotatory) Value not specified for furanose formInferred from the principles of enantiomers. The pyranose form of D-mannose has a positive specific rotation.

Synthesis and Characterization

The synthesis and isolation of specific furanose anomers are challenging due to the equilibrium in solution that favors the pyranose form. However, glycosylation reactions can trap the furanose structure.

General Synthetic Strategy for Methyl Mannofuranosides

A general approach involves the reaction of mannose with an alcohol (e.g., methanol) under acidic conditions, which can lead to a mixture of methyl pyranosides and furanosides. Separation of these isomers can be achieved by chromatography.

G Mannose D- or L-Mannose Equilibrium Equilibrium Mixture (Pyranose/Furanose) Mannose->Equilibrium Reaction MeOH, H+ Equilibrium->Reaction Mixture Mixture of Methyl Glycosides (α/β, Pyranoside/Furanoside) Reaction->Mixture Chromatography Chromatographic Separation Mixture->Chromatography beta_Furanoside Methyl β-Mannofuranoside Chromatography->beta_Furanoside

Figure 2: General workflow for the synthesis of methyl mannofuranosides.
Experimental Protocol: Synthesis of Methyl β-D-mannofuranoside (Illustrative)

This is a generalized protocol, and optimization is required.

  • Reaction Setup: D-mannose is dissolved in anhydrous methanol (B129727) containing a catalytic amount of a strong acid (e.g., sulfuric acid or a sulfonic acid resin).

  • Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., reflux) for a specified time to allow for glycosylation and equilibration.

  • Neutralization: The reaction is neutralized with a base (e.g., sodium carbonate or an anion exchange resin).

  • Purification: The solvent is evaporated, and the resulting syrup is subjected to column chromatography (e.g., silica (B1680970) gel) with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the different isomers.

  • Characterization: The isolated fractions are analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the desired methyl β-D-mannofuranoside. The anomeric configuration can be confirmed by the coupling constants of the anomeric proton in the ¹H NMR spectrum.

Biological Activity and Metabolism

The stereochemistry at the C-2 position of mannose is critical for its recognition by enzymes and transporters, leading to significant differences in the biological roles of the D- and L-enantiomers.

beta-D-mannofuranose
  • Metabolism: D-mannose is readily transported into mammalian cells via glucose transporters (GLUTs) and a putative mannose-specific transporter.[7] Once inside the cell, it is phosphorylated by hexokinase to mannose-6-phosphate. This intermediate can then enter glycolysis via conversion to fructose-6-phosphate (B1210287) by phosphomannose isomerase, or it can be converted to GDP-mannose for use in glycosylation reactions.[3] Mammalian hexokinase shows a higher affinity for the alpha-anomer of D-mannose but a lower maximal velocity compared to the beta-anomer.[8]

  • Biological Roles: D-mannose is a crucial component of N-linked glycans and other glycoconjugates, playing a role in protein folding, stability, and cell-cell recognition.[1] It also has therapeutic applications, such as in the prevention of urinary tract infections.[9]

This compound
  • Metabolism: L-mannose is generally not metabolized in mammalian systems.[4] While some uptake into cells via glucose transporters can occur, the subsequent enzymatic steps are highly stereospecific for the D-enantiomer.[4] For instance, phosphomannose isomerase, a key enzyme in D-mannose metabolism, exhibits low but measurable cross-reactivity with L-mannose, indicating significantly reduced catalytic efficiency.[4]

  • Biological Roles: Due to its limited metabolism, this compound does not serve the same structural and metabolic roles as its D-counterpart. However, its structural similarity to other L-sugars, such as L-rhamnose, suggests potential for interaction with specific enzymes or receptors that recognize L-sugars.[3] The lack of significant metabolism also makes L-sugars interesting candidates for use as non-caloric sweeteners or as probes for studying sugar transport and metabolism.

G cluster_D D-Mannose Metabolism cluster_L L-Mannose Fate D_Man β-D-Mannose Transport_D Cellular Uptake (GLUTs, Mannose Transporter) D_Man->Transport_D HK_D Hexokinase Transport_D->HK_D M6P_D Mannose-6-P HK_D->M6P_D MPI_D Phosphomannose Isomerase M6P_D->MPI_D PMM_D Phosphomannomutase M6P_D->PMM_D F6P Fructose-6-P MPI_D->F6P Glycolysis Glycolysis F6P->Glycolysis GDP_Man GDP-Mannose PMM_D->GDP_Man Glycosylation Glycosylation GDP_Man->Glycosylation L_Man β-L-Mannose Transport_L Limited Cellular Uptake (GLUTs) L_Man->Transport_L No_Metabolism Minimal to No Metabolism Transport_L->No_Metabolism

Figure 3: Comparative metabolic pathways of D- and L-mannose.

Experimental Protocols for Comparative Biological Analysis

Protocol for Radiolabeled Mannose Uptake Assay

This protocol can be used to compare the uptake of radiolabeled D- and L-mannose in a cell line of interest.

  • Cell Culture: Culture the selected cell line to near confluency in appropriate multi-well plates.

  • Preparation: On the day of the assay, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES) to remove residual glucose.

  • Uptake Initiation: Prepare uptake solutions containing radiolabeled D-mannose (e.g., [³H]-D-mannose) or L-mannose (e.g., [¹⁴C]-L-mannose) at the desired concentrations in the glucose-free buffer. Initiate uptake by replacing the wash buffer with the uptake solution.

  • Incubation: Incubate the cells for a defined time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer to stop the uptake.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Compare the uptake rates of the D- and L-enantiomers.

Protocol for Comparative Enzymatic Assay

This protocol can be adapted to assess the substrate specificity of an enzyme (e.g., hexokinase) for D- and L-mannose.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing all necessary co-factors (e.g., ATP, Mg²⁺ for hexokinase) and coupling enzymes for a spectrophotometric assay (e.g., glucose-6-phosphate dehydrogenase and NADP⁺).

  • Enzyme Addition: Add a known amount of the enzyme to be tested to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding either D-mannose or L-mannose at various concentrations.

  • Spectrophotometric Monitoring: Monitor the change in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Kinetic Analysis: Determine the initial reaction velocities at each substrate concentration and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) for both D- and L-mannose.

  • Comparison: Compare the kinetic parameters to determine the enzyme's preference for each enantiomer.

Conclusion

The core difference between this compound and beta-D-mannofuranose lies in their stereochemistry, which dictates their interaction with the chiral environment of biological systems. While beta-D-mannofuranose is an integral part of mammalian metabolism and glycobiology, this compound is largely metabolically inert. This disparity presents opportunities for the use of L-mannose and its derivatives as research tools, potential therapeutics, or functional food ingredients. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation into the unique properties and applications of these mannose enantiomers.

References

Thermodynamic Stability of L-Mannofuranose Compared to L-Mannopyranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of L-mannofuranose versus L-mannopyranose. In aqueous solution, L-mannose, like other aldoses, exists as an equilibrium mixture of its cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings, each of which can exist as α and β anomers. The thermodynamic stability of these isomers is a critical factor influencing their biological activity and is of significant interest in glycobiology and drug design.

Executive Summary

The pyranose form of L-mannose is thermodynamically more stable than its furanose counterpart. This is evidenced by the overwhelming predominance of L-mannopyranose at equilibrium in aqueous solutions. Within the pyranose isomers, the α-anomer is energetically favored over the β-anomer. This guide presents the available quantitative thermodynamic data, details the experimental protocols for the characterization of these isomers, and provides visualizations of the conceptual and experimental frameworks.

Data Presentation: Thermodynamic Parameters and Equilibrium Distribution

The thermodynamic stability of mannose isomers can be evaluated through their standard Gibbs free energy of formation (ΔG°f), standard enthalpy of formation (ΔH°f), standard entropy (S°), and their equilibrium distribution in solution. As enantiomers, the thermodynamic properties of L-mannose and D-mannose are identical. Therefore, data for D-mannose is directly applicable to L-mannose.

Table 1: Thermodynamic Data for D-Mannose (Applicable to L-Mannose)

ParameterValueFormReference
Standard Enthalpy of Formation (ΔH°f)-1265.1 kJ/molα-D-mannopyranose (solid)[1]
Standard Enthalpy of Combustion (ΔcH°)-2811.2 kJ/molα-D-mannopyranose (solid)[1]
Constant Pressure Heat Capacity (Cp)214.2 J/mol·KD-mannose (solid) at 300 K[1]

Table 2: Thermodynamic Data for the Anomeric Conversion of D-Mannopyranose in Aqueous Solution at 298.15 K (Applicable to L-Mannopyranose)

ConversionΔG' (kJ/mol)ΔH* (kJ/mol)ΔS* (J/mol·K)Reference
α-mannopyranose ⇌ β-mannopyranose1.70 ± 0.21.85 ± 0.10.50 ± 0.8[2]

Note: A positive ΔG' indicates that the forward reaction (α to β) is non-spontaneous, meaning the α-anomer is more stable.

Calorimetric studies have corroborated these findings, showing the α-anomer of D-mannose to be energetically more stable than the β-anomer by 1,900 ± 80 J/mol (1.90 ± 0.08 kJ/mol) at 25°C.[3][4]

Table 3: Equilibrium Distribution of Mannose Isomers in Aqueous Solution

IsomerPercentage at Equilibrium
α-pyranose~65.5%
β-pyranose~34.5%
Furanose forms<1%

The negligible presence of furanose forms at equilibrium is strong evidence of their lower thermodynamic stability compared to the pyranose forms.

Experimental Protocols

Anomeric Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the characterization and quantification of mannose anomers in solution.[1]

Objective: To identify and quantify the relative concentrations of L-mannopyranose anomers.

Materials:

  • L-Mannose sample (5-10 mg)

  • Deuterium oxide (D₂O, 99.9%)

  • 5 mm NMR tube

Instrumentation:

  • 500 MHz (or higher) NMR spectrometer

Protocol:

  • Sample Preparation:

    • Weigh 5-10 mg of L-mannose and dissolve it in 0.6 mL of D₂O in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a 1D ¹H NMR spectrum.

    • The anomeric protons (H-1) of the α and β-pyranose forms will appear as distinct doublets in the downfield region (typically δ 4.8-5.2 ppm).

    • The α-anomer generally resonates at a lower field than the β-anomer.

    • Integrate the signals of the anomeric protons to determine the relative ratio of the α and β anomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a 1D ¹³C NMR spectrum.

    • The anomeric carbons (C-1) will appear as distinct signals (typically δ 94-98 ppm).

  • 2D NMR Spectroscopy (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish the connectivity between coupled protons (e.g., H-1 and H-2).

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons (e.g., H-1 and C-1), confirming the assignments for each anomer.

Determination of Enthalpy of Mutarotation by Isothermal Titration Calorimetry (ITC)

ITC can be used to measure the heat change associated with the mutarotation process as the anomers equilibrate.

Objective: To determine the enthalpy change (ΔH) for the conversion between L-mannopyranose anomers.

Materials:

  • Pure α-L-mannopyranose

  • Appropriate buffer (e.g., phosphate (B84403) buffer at a specific pH)

Instrumentation:

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare a solution of the pure α-L-mannopyranose in the desired buffer.

    • Prepare a matching buffer solution for the reference cell.

    • Degas both solutions to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the reference cell with the buffer.

    • Fill the sample cell with the α-L-mannopyranose solution.

  • Data Acquisition:

    • Monitor the heat flow over time as the α-anomer equilibrates to the mixture of α and β anomers.

    • The instrument will detect the heat absorbed or released during this process until equilibrium is reached.

  • Data Analysis:

    • Integrate the heat flow signal over time to determine the total heat change (Q).

    • Calculate the molar enthalpy of mutarotation (ΔH) by dividing Q by the number of moles of L-mannose in the sample cell.

Visualizations

Thermodynamic_Stability_Relationship cluster_pyranose Pyranose Anomers L-Mannopyranose L-Mannopyranose (>99%) L-Mannofuranose L-Mannofuranose (<1%) L-Mannopyranose->L-Mannofuranose Higher Thermodynamic Stability alpha-L-Mannopyranose α-L-Mannopyranose (~65.5%) L-Mannopyranose->alpha-L-Mannopyranose More Stable Anomer beta-L-Mannopyranose β-L-Mannopyranose (~34.5%) L-Mannopyranose->beta-L-Mannopyranose alpha-L-Mannopyranose->beta-L-Mannopyranose ΔG' = +1.70 kJ/mol

Caption: Thermodynamic stability relationship of L-mannose isomers.

NMR_Workflow start Start: L-Mannose Sample dissolve Dissolve in D₂O start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire_1d Acquire 1D Spectra (¹H, ¹³C) nmr_tube->acquire_1d integrate Integrate Anomeric Signals (¹H NMR) acquire_1d->integrate acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d ratio Determine α:β Ratio integrate->ratio end End: Structural & Quantitative Data ratio->end assign Unambiguous Signal Assignment acquire_2d->assign assign->end

Caption: Experimental workflow for NMR-based anomeric characterization.

Conclusion

The available thermodynamic data and equilibrium studies conclusively demonstrate that the pyranose form of L-mannose is significantly more stable than the furanose form in aqueous solution. Within the pyranose ring, the α-anomer is the thermodynamically preferred configuration over the β-anomer. This inherent stability of α-L-mannopyranose is a fundamental characteristic that influences its recognition and processing in biological systems. The experimental protocols detailed in this guide provide robust methods for the characterization and quantification of these isomers, which is essential for research in glycobiology and the development of carbohydrate-based therapeutics.

References

The Dawn of L-Mannose: A Technical Guide to its Historical Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannose, a C-2 epimer of L-glucose, is a rare sugar of significant interest in modern glycobiology and drug development. While its D-enantiomer is widespread in nature, L-mannose is scarce, necessitating its synthesis for research and therapeutic applications. This technical guide provides an in-depth exploration of the historical discovery and initial chemical synthesis of L-mannose and its isomers. We delve into the seminal Kiliani-Fischer synthesis, the cornerstone of early carbohydrate chemistry, and present detailed experimental protocols derived from the foundational work of pioneers like Emil Fischer. Furthermore, this document summarizes key quantitative data from these initial syntheses and contrasts them with modern enzymatic and epimerization techniques. Visual workflows and logical diagrams are provided to elucidate the synthetic pathways, offering a comprehensive resource for researchers in glycoscience and pharmaceutical development.

Historical Context: The Pioneering Work of Fischer and Kiliani

The late 19th and early 20th centuries marked a "golden age" for carbohydrate chemistry, largely driven by the groundbreaking work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his research on sugar and purine (B94841) syntheses. Fischer's systematic investigation into the structure and stereochemistry of monosaccharides laid the groundwork for our current understanding of this vital class of biomolecules.

A pivotal moment in this era was the development of the Kiliani-Fischer synthesis , a method for elongating the carbon chain of an aldose by one carbon atom.[1] This reaction, first described by Heinrich Kiliani in 1886 and later refined and extensively used by Fischer, was instrumental in the synthesis and structural elucidation of numerous sugars.[2] The synthesis proceeds through a cyanohydrin intermediate, which is then hydrolyzed to an aldonic acid and subsequently reduced to a new, longer-chain aldose.[1]

Crucially, the Kiliani-Fischer synthesis applied to an aldopentose like L-arabinose results in a mixture of two C-2 epimers, L-glucose and L-mannose.[2][3] This non-stereospecific addition of cyanide to the carbonyl group provided early chemists with access to previously unknown or rare sugars, allowing them to systematically build a "family tree" of monosaccharides. The enantiomeric L-series of sugars could be synthesized by starting with L-glyceraldehyde.[1]

The Classic Kiliani-Fischer Synthesis of L-Mannose Isomers

The initial synthesis of L-mannose was achieved by applying the Kiliani-Fischer synthesis to L-arabinose. This process involves three main stages: cyanohydrin formation, hydrolysis to form aldonic acid lactones, and subsequent reduction to the aldoses.

Experimental Protocol: Synthesis of L-Glucose and L-Mannose from L-Arabinose

The following protocol is a representation of the classical Kiliani-Fischer synthesis as it would have been performed in the late 19th or early 20th century.

Step 1: Cyanohydrin Formation

  • Dissolution: A solution of L-arabinose is prepared in water.

  • Cyanide Addition: An aqueous solution of sodium cyanide (NaCN) is added to the L-arabinose solution. The cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the open-chain form of L-arabinose.

  • Reaction: The reaction mixture is allowed to stand at room temperature. This results in the formation of two epimeric cyanohydrins: L-glucononitrile and L-mannononitrile.

Step 2: Hydrolysis to Aldonic Acid Lactones

  • Heating: The aqueous solution containing the cyanohydrins is heated. This hydrolyzes the nitrile groups to carboxylic acids, forming L-gluconic acid and L-mannonic acid.

  • Lactonization: Upon concentration of the solution, the aldonic acids spontaneously form more stable five-membered (gamma) lactones. This yields a mixture of L-glucono-γ-lactone and L-mannono-γ-lactone.

Step 3: Separation of the Diastereomeric Lactones

This is a critical and often challenging step in the classical synthesis. Early chemists relied on fractional crystallization, often aided by the differential solubility of the lactones or their salts in various solvents.

  • Initial Separation: The mixture of lactones is concentrated to a syrup.

  • Fractional Crystallization: The syrup is treated with a suitable solvent (e.g., ethanol) to induce crystallization. Due to differences in solubility, one of the lactones (often the less soluble one) will crystallize out first.

  • Purification: The separated lactone crystals are collected by filtration and can be further purified by recrystallization. The other lactone can be isolated from the mother liquor.

Step 4: Reduction of the Lactone to the Aldose

  • Preparation of Sodium Amalgam: A sodium amalgam (typically 2-3% sodium in mercury) is prepared by carefully adding sodium metal to mercury under an inert atmosphere. This was a common reducing agent in classical organic chemistry.

  • Reduction: The purified L-mannono-γ-lactone is dissolved in water, and the solution is cooled. The sodium amalgam is then added portion-wise with continuous stirring. The reaction is kept slightly acidic to facilitate the reduction of the lactone to the corresponding aldehyde, L-mannose.

  • Workup: After the reaction is complete, the mercury is separated, and the aqueous solution is neutralized. The resulting solution contains L-mannose, along with salts and potentially some unreacted starting material.

  • Isolation: The sugar is isolated from the aqueous solution by concentration and crystallization.

Experimental Workflow Diagram

Kiliani_Fischer_Synthesis Arabinose L-Arabinose Cyanohydrins L-Glucononitrile & L-Mannononitrile Arabinose->Cyanohydrins NaCN, H₂O Lactones L-Glucono-γ-lactone & L-Mannono-γ-lactone Cyanohydrins->Lactones Heat, H₂O (Hydrolysis & Lactonization) Separation Separation (Fractional Crystallization) Lactones->Separation MannonicLactone L-Mannono-γ-lactone Separation->MannonicLactone GluconicLactone L-Glucono-γ-lactone Separation->GluconicLactone Mannose L-Mannose MannonicLactone->Mannose Na(Hg), H₂O, H⁺ Glucose L-Glucose GluconicLactone->Glucose Na(Hg), H₂O, H⁺

Kiliani-Fischer Synthesis of L-Mannose and L-Glucose.

Quantitative Data from Historical Syntheses

The following table summarizes the available quantitative data for the historical synthesis of L-mannose and its intermediates. It is important to note that yields in these early syntheses were often modest, and purification to high homogeneity was a significant challenge.

ParameterValueReference/Notes
Overall Yield (L-Arabinose to L-Mannose) ~30%Estimated for the classic Kiliani-Fischer synthesis.[1]
Melting Point of L-Mannono-γ-lactone 153-155 °CA key intermediate in the synthesis.
Melting Point of D-Mannose 132 °CFor comparison, as data for L-mannose from early sources is scarce.[4]
Specific Optical Rotation of L-Mannose Data from early syntheses is not readily available. Modern measurements show a negative value corresponding in magnitude to D-mannose.

Modern Synthetic Approaches: A Comparative Overview

While the Kiliani-Fischer synthesis was revolutionary for its time, it has been largely superseded by more efficient and stereoselective modern methods. These contemporary approaches offer higher yields, milder reaction conditions, and avoid the use of toxic reagents like cyanide and mercury.

Molybdate-Catalyzed Epimerization

The epimerization of aldoses at the C-2 position can be catalyzed by molybdate (B1676688) ions in an acidic aqueous solution. This method provides a direct route from a more abundant sugar to its epimer. For instance, L-glucose could be epimerized to L-mannose.

Experimental Protocol: Molybdate-Catalyzed Epimerization of L-Glucose

  • Reaction Setup: An aqueous solution of L-glucose is prepared.

  • Catalyst Addition: A catalytic amount of molybdic acid or ammonium (B1175870) molybdate is added.

  • pH Adjustment: The pH of the solution is adjusted to be acidic.

  • Heating: The mixture is heated to drive the reaction towards equilibrium.

  • Purification: The resulting mixture of L-glucose and L-mannose is then separated using chromatographic techniques.

Enzymatic Synthesis

Modern biocatalysis offers highly specific and efficient routes to rare sugars. The enzymatic synthesis of L-mannose often starts from a more readily available L-sugar, such as L-arabinose, and proceeds through a multi-enzyme cascade.

Experimental Protocol: Enzymatic Synthesis of L-Mannose from L-Arabinose

  • Isomerization (Step 1): L-arabinose is isomerized to L-ribulose using L-arabinose isomerase.

  • Isomerization (Step 2): L-ribulose is then isomerized to L-ribose catalyzed by an appropriate isomerase.

  • Epimerization (Step 3): L-ribose is subsequently epimerized to L-mannose. This final step can be achieved either enzymatically or through chemical methods compatible with the enzymatic workflow.

  • Purification: The final product is purified from the reaction mixture using chromatography.

Comparison of Synthesis Methods
ParameterKiliani-Fischer SynthesisMolybdate-Catalyzed EpimerizationEnzymatic Synthesis
Starting Material L-ArabinoseL-GlucoseL-Arabinose
Key Reagents/Catalyst NaCN, Na(Hg)Molybdic AcidEnzymes (e.g., Isomerases)
Yield Low (~30%)Variable, equilibrium-limitedGenerally High
Product Purity Requires extensive purificationRequires chromatographic separationHigh due to enzyme specificity
Reaction Conditions Harsh (toxic reagents)High temperature, acidic pHMild (physiological pH and temp)
Environmental Impact High (use of cyanide and mercury)Moderate (heavy metal catalyst)Low (biocatalytic, green)

Logical Relationship of Synthesis Pathways

Synthesis_Pathways cluster_0 Historical Chemical Synthesis cluster_1 Modern Chemical Synthesis cluster_2 Modern Enzymatic Synthesis Arabinose_KF L-Arabinose Mannose_KF L-Mannose Arabinose_KF->Mannose_KF Kiliani-Fischer Synthesis Glucose_Ep L-Glucose Mannose_Ep L-Mannose Glucose_Ep->Mannose_Ep Molybdate-catalyzed Epimerization Arabinose_Enz L-Arabinose Ribulose_Enz L-Ribulose Arabinose_Enz->Ribulose_Enz L-arabinose isomerase Ribose_Enz L-Ribose Ribulose_Enz->Ribose_Enz Isomerase Mannose_Enz L-Mannose Ribose_Enz->Mannose_Enz Epimerase

Comparison of Synthetic Routes to L-Mannose.

Conclusion

The historical discovery and initial synthesis of L-mannose isomers are deeply rooted in the foundational principles of organic chemistry established by Emil Fischer and his contemporaries. The Kiliani-Fischer synthesis, despite its limitations by modern standards, was a monumental achievement that opened the door to the systematic study of carbohydrates. Understanding these classical methods provides valuable context for the advancements in chemical and enzymatic synthesis that now enable the production of rare sugars like L-mannose with high efficiency and purity. For today's researchers, the journey from Fischer's laboratory to modern biocatalytic reactors underscores the continuous evolution of synthetic chemistry and its profound impact on drug discovery and the life sciences.

References

Predicted Biological Activity of beta-L-mannofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the predicted biological activity of beta-L-mannofuranose. Based on its stereochemical structure and the established high stereospecificity of mammalian biological systems, this compound is predicted to be largely biologically inert. This document details the foundational principles of stereospecificity in monosaccharide transport and metabolism that lead to this prediction. To provide a comprehensive context, the metabolic pathway and biological roles of its enantiomer, D-mannose (B1359870), are presented as a comparative framework.

This guide also outlines detailed experimental protocols to empirically test the predicted inertness of this compound, including cellular uptake assays, hexokinase activity assays, and cytotoxicity assessments. Quantitative data for the biological activity of D-mannose and related derivatives are summarized in tabular form to serve as a benchmark for potential future studies on L-sugars. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying concepts.

Introduction: The Principle of Stereospecificity in Carbohydrate Biology

The biological activity of monosaccharides is fundamentally dictated by their stereochemistry. Enzymes and transport proteins, the key mediators of cellular processes, possess chiral active sites that exhibit a high degree of specificity for the spatial arrangement of hydroxyl groups on the sugar ring. While D- and L-enantiomers of a sugar share the same chemical formula, this "mirror image" difference in their three-dimensional structure results in profoundly different biological activities in mammalian systems.

D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a vital role in mammalian metabolism, particularly in the glycosylation of proteins.[1] In stark contrast, L-mannose is not naturally abundant in mammalian biological systems and is not significantly metabolized by human enzymes due to their strict chiral specificity.[1][2] This inherent biological inactivity has led to the common use of L-mannose as a negative control in biochemical research to study the stereospecificity of biological processes.[1] This guide extends this principle to the furanose form of L-mannose, this compound, to predict its biological activity.

Predicted Biological Activity of this compound

Based on the established principles of stereospecificity in mammalian systems, this compound is predicted to have minimal to no direct biological activity. This prediction is founded on two key aspects of carbohydrate metabolism: cellular uptake and enzymatic phosphorylation.

  • Cellular Transport: D-mannose is transported into mammalian cells primarily through facilitated diffusion via hexose (B10828440) transporters of the SLC2A family (GLUTs).[1] These transporters have specific binding sites that recognize the stereochemistry of D-sugars. L-mannose is not efficiently recognized or transported by these systems, leading to negligible cellular uptake.[1][2] It is therefore highly probable that this compound will also be a poor substrate for these transporters.

  • Enzymatic Phosphorylation: The first committed step in the metabolism of most hexoses is their phosphorylation by hexokinase.[3] This enzyme transfers a phosphate (B84403) group from ATP to the sugar, trapping it inside the cell for further metabolism.[3] Hexokinases exhibit a high degree of stereospecificity for D-sugars.[2][4] L-mannose is not a substrate for mammalian hexokinases, preventing its entry into major metabolic pathways like glycolysis or glycosylation.[2] Consequently, this compound is not expected to be phosphorylated by hexokinase.

While direct biological activity in mammalian cells is not anticipated, potential, albeit limited, biological interactions could occur in other contexts:

  • Microbial Metabolism: Some microorganisms possess enzymes with broader substrate specificity. For instance, L-rhamnose isomerase from certain bacteria can act on L-mannose.[5][6][7] It is conceivable that some microbial enzymes could recognize and metabolize this compound.

  • Synthetic Biology and Drug Development: The predicted inertness of this compound makes it an interesting scaffold for the synthesis of novel therapeutic agents. Derivatives of L-sugars can be designed as specific enzyme inhibitors or as components of drug delivery systems.[8]

Comparative Analysis: The Biological Role of D-Mannose

To understand the basis for the predicted inertness of this compound, it is instructive to examine the well-established metabolic pathway and biological functions of its enantiomer, D-mannose.

D-Mannose Metabolism

D-mannose enters mammalian cells via GLUT transporters and is then phosphorylated by hexokinase (HK) to form mannose-6-phosphate. This intermediate can then enter two major metabolic pathways:

  • Glycolysis: Mannose-6-phosphate is converted to fructose-6-phosphate (B1210287) by phosphomannose isomerase (PMI), which then enters the glycolytic pathway to produce energy.

  • Glycosylation: Mannose-6-phosphate is converted to mannose-1-phosphate by phosphomannomutase (PMM). Mannose-1-phosphate is then activated to GDP-mannose, a key building block for the synthesis of N-linked glycans, which are essential for the proper folding and function of many proteins.

The following diagram illustrates the metabolic fate of D-mannose in mammalian cells, a pathway from which this compound is excluded.

DMannoseMetabolism Figure 1: D-Mannose Metabolic Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D-Mannose_ext D-Mannose D-Mannose_int D-Mannose D-Mannose_ext->D-Mannose_int GLUT GLUT GLUT Transporter HK Hexokinase (HK) M6P Mannose-6-Phosphate D-Mannose_int->M6P ATP -> ADP PMI Phosphomannose Isomerase (PMI) F6P Fructose-6-Phosphate M6P->F6P PMI PMM Phosphomannomutase (PMM) M1P Mannose-1-Phosphate M6P->M1P PMM Glycolysis Glycolysis F6P->Glycolysis GDP-Mannose GDP-Mannose M1P->GDP-Mannose GTP -> GDP Glycosylation N-linked Glycosylation GDP-Mannose->Glycosylation

Caption: Metabolic pathway of D-mannose in mammalian cells.

Biological Functions of D-Mannose
  • Protein Glycosylation: D-mannose is essential for the synthesis of glycoproteins, which are involved in a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1]

  • Immune Modulation: D-mannose can bind to the mannose receptor on immune cells, leading to immunomodulatory effects.[1] It has been shown to suppress macrophage activation and induce regulatory T cells.[1][9]

  • Therapeutic Applications: D-mannose is used as a dietary supplement for the prevention of recurrent urinary tract infections (UTIs).[10][11][12] It is thought to work by competitively inhibiting the binding of uropathogenic E. coli to the bladder epithelium.[10]

Quantitative Data on Biological Activity

Quantitative data on the biological activity of this compound is not available in the scientific literature, which is consistent with its predicted biological inertness. The following tables provide quantitative data for D-mannose and related compounds to serve as a reference.

Table 1: Kinetic Parameters for D-Mannose Uptake and Metabolism

ParameterValueSystemReference
D-Mannose Transport
Km for uptake6 mMHuman erythrocytes and HL-60 cells[13]
Hexokinase Activity
Km for D-mannose (yeast)0.1 mMYeast hexokinase[4]
Km for D-mannose (rat)0.04 mM (α-anomer)Rat parotid/pancreatic islet homogenates[4]
0.07 mM (β-anomer)Rat parotid/pancreatic islet homogenates[4]
Phosphomannose Isomerase Activity
Km for mannose-6-phosphate0.07 mMRabbit muscle-

Table 2: Cytotoxicity and Signaling Activity of D-Mannose

ParameterValueCell LineReference
Cytotoxicity
IC50~20 mM5637 bladder cancer cells[8][14]
IC50~45 mMUMUC3 bladder cancer cells[8][14]
IC5067.42 mMDU145 prostate cancer cells[15]
IC50177.00 mMPC3 prostate cancer cells[15]
Signaling
Treg cell inductionDose-dependent (0-50 mM)Mouse naive CD4+ T cells[9]

Table 3: Kinetic Parameters of L-Rhamnose Isomerase with L-Sugars

SubstrateKm (mM)Vmax (U/mg)Enzyme SourceReference
L-Rhamnose11240Pseudomonas stutzeri[5]
L-Mannose--Pseudomonas stutzeri[5]
L-Lyxose--Pseudomonas stutzeri[5]
L-Rhamnose11-19.4240-280Pseudomonas stutzeri[6]
L-Mannose--Bacillus subtilis[16]

Note: Specific values for L-mannose with L-rhamnose isomerase were not provided in the abstract, but it was identified as a substrate.

Experimental Protocols

To empirically validate the predicted biological inertness of this compound, the following experimental protocols are recommended.

Monosaccharide Cellular Uptake Assay

This protocol is designed to measure the uptake of a radiolabeled or fluorescently tagged monosaccharide into cultured cells. It can be adapted to compare the uptake of this compound with D-mannose (positive control) and a non-transported sugar like L-glucose (negative control).

UptakeWorkflow Figure 2: Cellular Uptake Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed cells in a multi-well plate Culture Culture overnight to allow attachment Seed->Culture Wash Wash cells with glucose-free buffer Culture->Wash Incubate Incubate with labeled monosaccharide (e.g., ³H-beta-L-mannofuranose) Wash->Incubate Stop Stop uptake by washing with ice-cold buffer Incubate->Stop Lyse Lyse cells Stop->Lyse Measure Measure radioactivity (scintillation counting) or fluorescence Lyse->Measure Quantify Quantify uptake relative to protein content Measure->Quantify

Caption: Workflow for a monosaccharide cellular uptake assay.

Methodology:

  • Cell Culture: Seed adherent cells (e.g., HeLa, HEK293) in a 24-well plate and culture overnight.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Initiation: Add the buffer containing the radiolabeled monosaccharide (e.g., [³H]-beta-L-mannofuranose or a fluorescent analog) to each well. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17] Normalize the counts to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

Hexokinase Activity Assay

This assay measures the activity of hexokinase by coupling the phosphorylation of the sugar to the production of NADPH, which can be measured spectrophotometrically at 340 nm.

Principle:

  • This compound + ATP --(Hexokinase)--> this compound-6-phosphate + ADP

  • (If this compound-6-phosphate is a substrate for subsequent enzymes)

  • glucose-6-phosphate + NADP⁺ --(G6PDH)--> 6-phosphoglucono-δ-lactone + NADPH + H⁺

HKWorkflow Figure 3: Hexokinase Activity Assay Workflow Prepare Prepare reaction mixture: Buffer, ATP, NADP⁺, MgCl₂, G6PDH, and cell lysate/purified HK Equilibrate Equilibrate mixture to assay temperature (e.g., 25°C) Prepare->Equilibrate Initiate Initiate reaction by adding monosaccharide substrate (this compound or D-glucose) Equilibrate->Initiate Monitor Monitor the increase in absorbance at 340 nm over time Initiate->Monitor Calculate Calculate the rate of NADPH formation (ΔA340/min) Monitor->Calculate

Caption: Workflow for a coupled hexokinase activity assay.

Methodology:

  • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing buffer (e.g., 50 mM triethanolamine, pH 7.6), ATP, NADP⁺, MgCl₂, glucose-6-phosphate dehydrogenase (G6PDH), and the source of hexokinase (cell lysate or purified enzyme).[18]

  • Blank Measurement: Measure the background rate of NADP⁺ reduction by monitoring the absorbance at 340 nm before adding the sugar substrate.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of this compound. Use D-glucose as a positive control.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer.

  • Calculation: Calculate the rate of reaction (ΔA340/minute) from the linear portion of the curve. The activity of hexokinase is proportional to the rate of NADPH formation.[19]

Cell Viability (Cytotoxicity) Assay

This assay determines if high concentrations of this compound have any cytotoxic effects on cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 1 mM to 200 mM). Include a vehicle control (medium only).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT or CCK-8 assay. This involves adding the reagent to the wells, incubating, and then measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. If cytotoxic effects are observed, an IC50 value can be determined.

Conclusion

The experimental protocols detailed in this guide provide a clear path for the empirical validation of this prediction. Such studies are essential for confirming the suitability of this compound as a negative control in research or as a scaffold for the development of novel therapeutics. The provided quantitative data for D-mannose serves as a critical benchmark for these future investigations. For researchers and drug development professionals, this compound represents a molecule with low potential for direct biological activity but high potential as a tool in glycobiology and medicinal chemistry.

References

Potential Biosynthetic Pathways to beta-L-Mannofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannose, a C-2 epimer of L-glucose, is a rare monosaccharide with considerable potential in biomedical applications, including the synthesis of antiviral and anticancer nucleoside analogues.[1] Its furanose form, beta-L-mannofuranose, is of particular interest due to its unique stereochemistry, which makes it a valuable chiral building block. However, dedicated biosynthetic pathways for this compound have not been elucidated in nature. This technical guide explores potential biosynthetic and chemo-enzymatic pathways for the synthesis of L-mannose, which exists in equilibrium with its furanose isomer in solution. We will delve into detailed enzymatic conversions, present quantitative data, and provide experimental protocols to facilitate further research and development in this area.

Pathway 1: Isomerization from L-Fructose via L-Rhamnose Isomerase

The most direct potential biosynthetic route to L-mannose leverages the promiscuous activity of L-rhamnose isomerase (L-RhI, EC 5.3.1.14). This enzyme, typically involved in the catabolism of L-rhamnose, can catalyze the reversible isomerization of L-fructose to L-mannose.[2] L-RhI from various microbial sources has been shown to act on L-mannose, making this a promising approach for its production.[3][4]

G cluster_pathway Pathway 1: L-Fructose Isomerization L-Fructose L-Fructose L-Rhamnose Isomerase L-Rhamnose Isomerase L-Fructose->L-Rhamnose Isomerase L-Mannose L-Mannose This compound This compound L-Mannose->this compound Equilibrium L-Rhamnose Isomerase->L-Mannose Isomerization

Figure 1: Isomerization of L-Fructose to L-Mannose.
Quantitative Data: Kinetics of L-Rhamnose Isomerases

The catalytic efficiency of L-rhamnose isomerase on L-mannose varies depending on the microbial source of the enzyme. The following table summarizes key kinetic parameters.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Specific Activity (U/mg)Conversion Ratio (%)
Pseudomonas stutzeriL-Rhamnose11 - 19.4240 - 280--
L-Mannose----
Caldicellulosiruptor obsidiansis OB47L-Rhamnose--277.644.0 (from 25 g/L L-rhamnose)
L-Mannose--57.967.0 (from 25 g/L L-mannose to L-fructose)
Bacillus subtilis 168L-MannoseLow---

Note: Data extracted from multiple sources.[4][5][6] Direct kinetic values for L-mannose are not always available, but specific activity and conversion ratios indicate its viability as a substrate.

Experimental Protocol: Enzymatic Synthesis of L-Mannose from L-Fructose

This protocol is adapted from methodologies for studying isomerase kinetics.[3]

1. Materials:

  • L-Fructose

  • Purified L-Rhamnose Isomerase (e.g., from Caldicellulosiruptor obsidiansis)

  • 100 mM Glycine-NaOH buffer (pH 8.0)

  • 10 mM CoCl₂ solution

  • Reaction vessel with temperature control (e.g., water bath at 85°C)

  • HPLC system for analysis

2. Procedure:

  • Prepare a solution of L-fructose (e.g., 50 g/L) in 100 mM Glycine-NaOH buffer (pH 8.0).

  • Add CoCl₂ to a final concentration of 1 mM to activate the enzyme.

  • Equilibrate the reaction mixture to the enzyme's optimal temperature (e.g., 85°C for C. obsidiansis L-RI).[5]

  • Add a predetermined amount of L-rhamnose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at the optimal temperature with gentle stirring.

  • Monitor the formation of L-mannose by taking aliquots at regular intervals and analyzing them by HPLC.

  • Once the reaction has reached equilibrium (indicated by a stable concentration of L-mannose), terminate the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes) or by adding a quenching agent like HCl.

  • The resulting solution containing L-mannose can be purified using chromatographic techniques.

Pathway 2: Multi-Enzyme Synthesis from L-Arabinose

A chemo-enzymatic pathway starting from the more readily available L-arabinose offers a robust, albeit multi-step, route to L-mannose.[7] This pathway involves two enzymatic isomerization steps followed by a chemical epimerization step.

G cluster_workflow Pathway 2: Multi-Step Synthesis from L-Arabinose cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Isomerization cluster_step3 Step 3: Chemical Epimerization L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-Arabinose Isomerase L-Ribose L-Ribose L-Ribulose->L-Ribose Mannose-6-Phosphate (B13060355) Isomerase L-Mannose L-Mannose L-Ribose->L-Mannose Molybdate (B1676688) Catalyst This compound This compound L-Mannose->this compound Equilibrium

Figure 2: Multi-step synthesis of L-Mannose from L-Arabinose.
Quantitative Data: Summary of Reaction Steps

StepReactionEnzyme/CatalystKey Parameters
1L-Arabinose → L-RibuloseL-Arabinose IsomerasepH 7.5, 50°C, 1 mM MnCl₂
2L-Ribulose → L-RiboseMannose-6-Phosphate IsomerasepH 7.5, 40°C, Co²⁺ dependent
3L-Ribose → L-MannoseMolybdate CatalystpH ~3.0, 90-100°C

Data compiled from BenchChem application notes.[7]

Experimental Protocols: Multi-Enzyme Synthesis

This section provides a detailed methodology for the three-step synthesis of L-mannose from L-arabinose.[7]

Protocol 1: Isomerization of L-Arabinose to L-Ribulose

  • Materials: L-arabinose, L-arabinose isomerase, 50 mM Sodium Phosphate (B84403) buffer (pH 7.5), 1 M MnCl₂ solution.

  • Procedure:

    • Prepare a 100 g/L solution of L-arabinose in the phosphate buffer.

    • Add MnCl₂ to a final concentration of 1 mM.

    • Equilibrate the mixture to 50°C.

    • Add L-arabinose isomerase and incubate with gentle stirring.

    • Monitor the reaction via HPLC until equilibrium is reached.

    • Terminate the reaction by heat inactivation (80°C for 10 minutes).

Protocol 2: Isomerization of L-Ribulose to L-Ribose

  • Materials: L-ribulose solution from Protocol 1, Mannose-6-phosphate isomerase, 50 mM EPPS buffer (pH 7.5), 1 M CoCl₂ solution.

  • Procedure:

    • Adjust the pH of the L-ribulose solution to 7.5 using the EPPS buffer.

    • Equilibrate the mixture to 40°C.

    • Add mannose-6-phosphate isomerase (e.g., 25 U/mL).

    • Incubate at 40°C for approximately 3 hours, monitoring L-ribose formation with HPLC.

    • Terminate the reaction by heat inactivation (80°C for 10 minutes).

Protocol 3: Chemical Epimerization of L-Ribose to L-Mannose

  • Materials: L-ribose solution from Protocol 2, Ammonium (B1175870) molybdate, Sulfuric acid, Activated carbon.

  • Procedure:

    • To the L-ribose solution, add ammonium molybdate (a starting molar ratio of 1:100 molybdate to L-ribose is recommended).

    • Adjust the pH to approximately 3.0 with sulfuric acid.

    • Heat the mixture to 90-100°C and maintain this temperature.

    • Monitor the epimerization to L-mannose by HPLC until equilibrium is reached.

    • Cool the reaction and decolorize with activated carbon.

    • Filter the solution to remove the carbon, and purify L-mannose using chromatography.

Pathway 3: Putative Pathway via Nucleotide Sugar Epimerization

A hypothetical biosynthetic pathway can be conceptualized based on the known enzymatic reactions that interconvert nucleotide-activated D-sugars and L-sugars. For instance, GDP-mannose 3,5-epimerase (GME) converts GDP-D-mannose to GDP-L-galactose through a series of oxidation and epimerization steps. This demonstrates a biological mechanism for inverting the stereochemistry of a sugar at multiple centers while it is activated with a nucleotide diphosphate.

A putative pathway to GDP-L-mannose could involve a similar enzymatic logic, starting from GDP-D-glucose or another common nucleotide sugar. This would likely require a 4,6-dehydratase, followed by a series of epimerizations at C3 and C5, and a final reduction. While an enzyme that directly produces GDP-L-mannose is not known, the existence of GME provides a proof of concept for such a transformation.

G cluster_pathway Pathway 3: Putative Nucleotide Sugar Epimerization GDP-D-Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP-D-Mannose->Intermediate Dehydratase GDP-L-Galactose GDP-L-Galactose Intermediate->GDP-L-Galactose GDP-Mannose 3,5-Epimerase (Known) Putative_GDP-L-Mannose Putative GDP-L-Mannose Intermediate->Putative_GDP-L-Mannose Hypothetical Epimerase/Reductase L-Mannose L-Mannose Putative_GDP-L-Mannose->L-Mannose Hydrolase

Figure 3: Conceptual pathway for L-Mannose synthesis.

This conceptual pathway highlights a potential area for enzyme discovery and engineering. Identifying or engineering an epimerase that can convert a common nucleotide sugar intermediate to GDP-L-mannose could provide a novel and efficient biosynthetic route.

Conclusion

While a direct, natural biosynthetic pathway to this compound remains to be discovered, this guide outlines several viable potential pathways for the synthesis of its precursor, L-mannose. The use of L-rhamnose isomerase presents a direct enzymatic conversion, while the multi-step chemo-enzymatic route from L-arabinose offers a robust, albeit more complex, alternative. The conceptual pathway involving nucleotide sugar epimerization suggests a promising avenue for future research in enzyme discovery and metabolic engineering. The protocols and data presented herein provide a foundation for researchers to further explore and optimize the synthesis of this rare and valuable sugar for applications in drug development and biotechnology.

References

Spectroscopic Properties of beta-L-Mannofuranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of beta-L-mannofuranose, a furanose form of L-mannose. While less common than its pyranose counterpart, the furanose isomer plays a role in various biological processes and is a key structural motif in certain natural products and glycopharmaceuticals. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and utilization in research and drug development.

This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines generalized experimental protocols for acquiring such data for carbohydrate samples.

Molecular Structure

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol . The "beta" designation refers to the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is on the same side as the C4 substituent in the Haworth projection. The "L" configuration indicates the stereochemistry relative to L-glyceraldehyde.

Figure 1: 2D structure of this compound.

Spectroscopic Data

Due to the equilibrium between different anomeric and ring forms of L-mannose in solution, obtaining pure experimental spectra of this compound can be challenging. The data presented here are based on theoretical predictions, spectral data of the D-enantiomer (beta-D-mannofuranose), and general knowledge of carbohydrate spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-1~5.0-5.2dJ₁,₂ = ~1-2
H-2~4.1-4.3ddJ₂,₁ = ~1-2, J₂,₃ = ~4-5
H-3~3.9-4.1ddJ₃,₂ = ~4-5, J₃,₄ = ~6-7
H-4~4.0-4.2tJ₄,₃ = ~6-7, J₄,₅ = ~6-7
H-5~3.7-3.9m-
H-6a~3.6-3.8ddJ₆a,₆b = ~11-12, J₆a,₅ = ~5-6
H-6b~3.5-3.7ddJ₆b,₆a = ~11-12, J₆b,₅ = ~2-3

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonChemical Shift (ppm)
C-1~103-105
C-2~78-80
C-3~74-76
C-4~80-82
C-5~71-73
C-6~62-64

Note: Chemical shifts are highly dependent on the solvent, temperature, and pH. The values presented are estimates and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the spectrum is dominated by absorptions from the hydroxyl and C-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3600-3200O-H stretching (hydrogen-bonded)Strong, broad
2950-2850C-H stretchingMedium
1460-1440C-H bendingMedium
1150-1000C-O stretching (ether and alcohol)Strong, complex
< 1000Fingerprint regionComplex
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to observe the molecular ion.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M+H]⁺181.0712
[M+Na]⁺203.0531
[M+K]⁺219.0271
[M-H]⁻179.0556

Fragmentation patterns in MS/MS experiments would typically involve the loss of water molecules and cleavage of the sugar ring, providing further structural information.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for monosaccharides like this compound.

NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of D₂O transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 500 MHz) transfer->instrument shim Shim the magnet instrument->shim acquire Acquire ¹H and ¹³C spectra shim->acquire process Process FID (Fourier Transform, phasing, baseline correction) acquire->process analyze Analyze spectra (peak picking, integration, coupling constants) process->analyze

Figure 2: General workflow for NMR analysis of a carbohydrate.
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Subsequently, acquire a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Processing: Process the raw free induction decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and through-space correlations (from NOESY/ROESY experiments if performed).

Infrared (IR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis mix Mix ~1-2 mg of sample with ~100 mg of KBr grind Grind to a fine powder mix->grind press Press into a transparent pellet grind->press place Place pellet in FT-IR spectrometer press->place acquire Acquire spectrum place->acquire analyze Identify characteristic absorption bands acquire->analyze

Figure 3: General workflow for FT-IR analysis of a solid carbohydrate.
  • Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the dry this compound sample with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a very fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

G cluster_0 Sample Preparation cluster_1 Data Acquisition (ESI) cluster_2 Data Analysis dissolve Dissolve sample in a suitable solvent (e.g., water/acetonitrile) infuse Infuse sample solution into the ESI source dissolve->infuse acquire Acquire mass spectrum in positive or negative ion mode infuse->acquire identify Identify molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) acquire->identify fragment (Optional) Perform MS/MS for fragmentation analysis identify->fragment

Figure 4: General workflow for ESI-MS analysis of a carbohydrate.
  • Sample Preparation: Dissolve a small amount of the this compound sample in a solvent suitable for the chosen ionization method (e.g., a mixture of water and acetonitrile (B52724) for ESI).

  • Data Acquisition (ESI): The sample solution is introduced into the mass spectrometer's electrospray ionization source. The instrument is set to acquire data in either positive or negative ion mode over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peaks corresponding to the protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) adducts in positive ion mode, or the deprotonated ([M-H]⁻) ion in negative ion mode. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data and protocols outlined in this guide provide a foundational understanding for the characterization of this compound. While obtaining pure experimental data for this specific isomer can be complex, the combination of predicted data, comparison with related compounds, and the application of robust experimental techniques will enable researchers to confidently identify and study this important carbohydrate. The provided workflows and data tables serve as a valuable resource for scientists and professionals engaged in carbohydrate research and drug development.

Methodological & Application

Chemical Synthesis Protocols for beta-L-mannofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of beta-L-mannofuranose, a rare sugar with significant potential in glycobiology and drug discovery. The following sections outline two distinct synthetic routes, offering flexibility in starting materials and strategic approaches. Quantitative data is summarized for easy comparison, and detailed methodologies for all key experiments are provided.

Introduction

L-Mannofuranose and its derivatives are crucial components of various biologically active molecules, including bacterial polysaccharides and glycoproteins. The beta-anomer, in particular, is a key structural motif in several natural products. The controlled chemical synthesis of this compound is essential for the development of novel therapeutics and research tools. This document details two effective synthetic pathways: a chain extension approach starting from L-arabinose via the Kiliani-Fischer synthesis, and a protection-deprotection strategy starting from L-mannose to favor the furanose ring structure.

Data Presentation

The following tables summarize the key quantitative data for the two presented synthetic routes to facilitate a comparative analysis of their efficiencies and reaction conditions.

Table 1: Quantitative Data for Synthesis of L-Mannose from L-Arabinose (Route 1)

StepReactionReagentsSolventTime (h)Temperature (°C)Yield (%)
1Cyanohydrin FormationL-Arabinose, NaCN, H₂OWater24Room Temp.High (mixture)
2Hydrolysis & LactonizationH₂SO₄, H₂OWater6100~70 (mixture)
3ReductionNa(Hg)Water4Room Temp.~30 (isolated L-mannose)

Table 2: Quantitative Data for Synthesis of this compound from L-Mannose (Route 2)

StepReactionReagentsSolventTime (h)Temperature (°C)Yield (%)
1Isopropylidene ProtectionL-Mannose, Acetone (B3395972), SbCl₅Acetone860 (reflux)~80
2DeprotectionDowex 50W-X8 (H⁺ form)Water280High

Experimental Protocols

Route 1: Synthesis of L-Mannose from L-Arabinose via Kiliani-Fischer Synthesis

This route involves the extension of the carbon chain of L-arabinose to form a mixture of L-glucose and L-mannose, followed by the separation of the desired L-mannose epimer.[1][2][3]

Step 1: Cyanohydrin Formation

  • Dissolve 10 g of L-arabinose in 50 mL of distilled water in a flask.

  • In a separate flask, dissolve 5 g of sodium cyanide in 25 mL of distilled water.

  • Slowly add the sodium cyanide solution to the L-arabinose solution with constant stirring at room temperature.

  • Allow the reaction to proceed for 24 hours.

Step 2: Hydrolysis and Lactonization

  • To the cyanohydrin mixture, slowly add 10% sulfuric acid until the pH is approximately 2.

  • Heat the mixture to 100°C and maintain this temperature for 6 hours to hydrolyze the nitrile to a carboxylic acid and promote lactonization.

  • Cool the reaction mixture and neutralize with barium carbonate.

  • Filter the mixture to remove the barium sulfate (B86663) precipitate. The filtrate contains a mixture of L-gluconolactone and L-mannonolactone.

Step 3: Reduction to L-Mannose and L-Glucose

  • To the filtrate containing the lactones, add 5% sodium amalgam (Na(Hg)) portion-wise with vigorous stirring.

  • Maintain the pH of the solution between 3.0 and 3.5 by the controlled addition of sulfuric acid.

  • After the reaction is complete (approximately 4 hours, as indicated by the cessation of Na(Hg) consumption), remove the mercury.

  • The resulting solution contains a mixture of L-glucose and L-mannose.

Step 4: Separation of L-Mannose

  • The separation of L-mannose from L-glucose can be achieved by fractional crystallization from ethanol (B145695) or by chromatography on a column of powdered cellulose, eluting with a butanol-ethanol-water solvent system. L-mannose is typically less soluble than L-glucose in ethanol, facilitating its isolation.

Route 2: Synthesis of this compound from L-Mannose

This route utilizes a protection strategy to favor the formation of the furanose ring, followed by deprotection to yield the desired this compound.

Step 1: Synthesis of 2,3:5,6-di-O-isopropylidene-L-mannofuranose

  • To 200 mL of anhydrous acetone, add 10.0 g of L-mannose and 90 mg of antimony pentachloride (SbCl₅).

  • Reflux the mixture with stirring in a water bath at 60°C for 8 hours. To ensure anhydrous conditions, place a drying tube containing molecular sieves (3Å) between the reaction vessel and the condenser.

  • After the reaction is complete, cool the mixture and add a small amount of pyridine (B92270) to neutralize the catalyst.

  • Remove the acetone by distillation under reduced pressure.

  • Dissolve the residue in benzene (B151609), wash with aqueous sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Distill off the benzene under reduced pressure to obtain 2,3:5,6-di-O-isopropylidene-L-mannofuranose as a solid residue (yield ~80%). The product can be recrystallized from petroleum ether.

Step 2: Deprotection to this compound

  • Suspend the 2,3:5,6-di-O-isopropylidene-L-mannofuranose in water.

  • Add a strongly acidic ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form).

  • Heat the mixture to 80°C with stirring for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the resin and wash it with water.

  • Concentrate the filtrate under reduced pressure to yield this compound. The anomeric mixture will equilibrate, and the beta-anomer can be preferentially crystallized from a suitable solvent system like ethanol-water.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

G cluster_0 Route 1: Kiliani-Fischer Synthesis A L-Arabinose B Cyanohydrin Formation (NaCN, H₂O) A->B C Mixture of L-Gluco- and L-Mannononitrile B->C D Hydrolysis & Lactonization (H₂SO₄, H₂O) C->D E Mixture of L-Glucono- and L-Mannonolactone D->E F Reduction (Na(Hg)) E->F G Mixture of L-Glucose and L-Mannose F->G H Separation G->H I L-Mannose H->I G cluster_1 Route 2: Protection-Deprotection Strategy J L-Mannose K Isopropylidene Protection (Acetone, SbCl₅) J->K L 2,3:5,6-di-O-isopropylidene- L-mannofuranose K->L M Deprotection (Acidic Ion-Exchange Resin) L->M N This compound M->N

References

Application Notes and Protocols for the Enzymatic Synthesis of β-L-Mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Mannofuranose, a five-membered ring isomer of the rare sugar L-mannose, represents a unique carbohydrate scaffold with significant potential in medicinal chemistry and drug development. Its distinct stereochemistry and conformation make it a valuable building block for the synthesis of novel nucleoside analogues with antiviral or anticancer properties. While chemical synthesis of furanosides is possible, it often involves complex protection and deprotection steps. Enzymatic synthesis offers a highly specific and efficient alternative under milder reaction conditions.

This document provides a detailed protocol for a proposed enzymatic synthesis of β-L-mannofuranose. Due to the limited literature on a single glycosyltransferase that directly produces β-L-mannofuranose, this protocol outlines a multi-enzyme strategy. This approach leverages the known activity of specific isomerases to generate the L-mannose precursor, followed by a proposed glycosyltransferase-catalyzed conversion to the desired furanose form.

Principle of the Enzymatic Synthesis

The proposed synthesis is a two-stage enzymatic cascade. The first stage involves the conversion of a readily available L-sugar, L-arabinose, to L-mannose. This is achieved through the action of L-arabinose isomerase and mannose-6-phosphate (B13060355) isomerase, followed by a chemical epimerization step. The second, novel stage of the proposed synthesis would involve a hypothetical glycosyltransferase, tentatively named "L-Mannosyl-Furanosyltransferase," which would catalyze the intramolecular rearrangement and glycosylation to form β-L-mannofuranose. While a specific enzyme for this final step is not yet widely documented, this protocol provides a framework for screening and characterizing novel glycosyltransferases with this desired activity.

Data Presentation

The following tables summarize the key parameters for the enzymatic and characterization steps.

Table 1: Proposed Enzymatic Synthesis Parameters

ParameterStage 1: L-Mannose SynthesisStage 2: β-L-Mannofuranose Synthesis (Proposed)
Starting Material L-ArabinoseL-Mannose
Key Enzymes L-Arabinose Isomerase, Mannose-6-Phosphate IsomeraseNovel Glycosyltransferase (e.g., L-Mannosyl-Furanosyltransferase)
Key Reagent/Catalyst MnCl₂, Molybdate (B1676688)UDP-activated donor (hypothetical)
Typical Yield VariableDependent on enzyme discovery and optimization
Product Purity Requires purificationHigh (theoretically, due to enzyme specificity)
Reaction Time Several hoursTo be determined
Temperature 40-50°CTo be determined (typically 25-37°C)
pH 7.0-8.0To be determined (typically neutral)

Table 2: Characterization Parameters for β-L-Mannofuranose

Analytical MethodKey Parameters for β-L-Mannofuranose
¹H NMR Anomeric proton (H-1) chemical shift and coupling constant (J-coupling) distinct from the pyranose form. Furanose anomeric protons typically appear between 4.5-5.5 ppm.[1]
¹³C NMR Anomeric carbon (C-1) chemical shift distinct from the pyranose form.
HPLC (HILIC) Retention time will differ from L-mannopyranose anomers.
Mass Spectrometry Molecular weight confirmation (m/z).

Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-Mannose from L-Arabinose

This protocol is adapted from established methods for rare sugar synthesis.

Materials:

  • L-Arabinose

  • L-Arabinose Isomerase (EC 5.3.1.4)

  • Mannose-6-Phosphate Isomerase (EC 5.3.1.8)

  • Manganese Chloride (MnCl₂)

  • Ammonium (B1175870) Molybdate

  • Sulfuric Acid

  • Activated Carbon

  • Sodium Hydroxide (NaOH)

  • HEPES buffer (50 mM, pH 7.5)

  • Reaction vessel with temperature and pH control

  • HPLC system for in-process monitoring

Procedure:

  • Isomerization of L-Arabinose to L-Ribulose:

    • Dissolve L-arabinose in HEPES buffer to a final concentration of 100 g/L.

    • Add MnCl₂ to a final concentration of 1 mM.

    • Equilibrate the reaction mixture to 50°C.

    • Add L-arabinose isomerase to the reaction mixture.

    • Incubate at 50°C with gentle stirring, monitoring the formation of L-ribulose by HPLC.

  • Isomerization of L-Ribulose to L-Ribose:

    • Once the first reaction reaches equilibrium, cool the mixture to 40°C.

    • Add mannose-6-phosphate isomerase to a final concentration of 25 U/mL.

    • Incubate the reaction at 40°C with gentle stirring for 3 hours, monitoring the formation of L-ribose.[2]

    • Terminate the reaction by heat inactivation of the enzyme (80°C for 10 minutes).

  • Epimerization of L-Ribose to L-Mannose:

    • To the L-ribose solution, add ammonium molybdate (1:100 molar ratio of molybdate to L-ribose).

    • Adjust the pH to approximately 3.0 with sulfuric acid.

    • Heat the reaction mixture to 90-100°C and monitor the epimerization by HPLC until equilibrium is reached.

    • Cool the reaction mixture and neutralize with NaOH.

    • Decolorize the solution with activated carbon, stir for 30 minutes, and filter.

  • Purification of L-Mannose:

    • Purify L-mannose from the reaction mixture using preparative chromatography (e.g., simulated moving bed chromatography).

Protocol 2: Screening for a Novel Glycosyltransferase for β-L-Mannofuranose Synthesis (Proposed)

Materials:

  • Purified L-Mannose

  • A library of putative glycosyltransferases (from microbial or plant sources)

  • UDP (Uridine Diphosphate)

  • ATP (Adenosine Triphosphate)

  • Appropriate buffers and cofactors (e.g., MgCl₂)

  • 96-well microplates

  • HPLC-MS system for product detection

  • NMR spectrometer for structural confirmation

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing:

      • L-Mannose (acceptor substrate, e.g., 10 mM)

      • UDP (or other activated sugar donor, if known)

      • ATP (for in situ generation of UDP-sugar, if necessary)

      • Putative glycosyltransferase from the library

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) with MgCl₂ (5 mM)

    • Include appropriate controls (no enzyme, no acceptor).

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-24 hours).

  • Reaction Quenching and Analysis:

    • Quench the reaction by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation.

    • Centrifuge to pellet any precipitate.

    • Analyze the supernatant by HPLC-MS to detect the formation of a product with the same mass as mannofuranose.

  • Confirmation and Characterization:

    • For positive hits, scale up the reaction to produce sufficient material for structural elucidation by NMR.

    • Characterize the kinetic parameters (Km, Vmax) of the identified enzyme.

Protocol 3: Purification and Characterization of β-L-Mannofuranose

Materials:

  • Crude enzymatic reaction mixture

  • HPLC system with a suitable column (e.g., HILIC or a specialized carbohydrate column)

  • NMR spectrometer (≥400 MHz)

  • Deuterated water (D₂O)

  • Mass spectrometer

Procedure:

  • Purification:

    • Purify the β-L-mannofuranose from the reaction mixture using preparative HPLC. Collect fractions corresponding to the target product peak.

    • Lyophilize the purified fractions to obtain a solid sample.

  • NMR Analysis:

    • Dissolve the purified sample in D₂O.

    • Acquire ¹H and ¹³C NMR spectra.

    • For detailed structural confirmation, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[3]

    • Compare the obtained spectra with known data for furanose and pyranose forms of mannose to confirm the furanose ring structure and the β-anomeric configuration. The anomeric proton of β-furanoses typically shows a smaller coupling constant (0-2 Hz) compared to α-furanoses (3-5 Hz).[4]

  • Mass Spectrometry Analysis:

    • Confirm the molecular weight of the purified product using high-resolution mass spectrometry.

Visualizations

Enzymatic_Synthesis_Pathway cluster_stage1 Stage 1: L-Mannose Synthesis cluster_stage2 Stage 2: β-L-Mannofuranose Synthesis (Proposed) L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-Arabinose Isomerase L-Ribose L-Ribose L-Ribulose->L-Ribose Mannose-6-Phosphate Isomerase L-Mannose L-Mannose L-Ribose->L-Mannose Molybdate Epimerization β-L-Mannofuranose β-L-Mannofuranose L-Mannose->β-L-Mannofuranose Novel Glycosyltransferase

Caption: Proposed two-stage enzymatic pathway for the synthesis of β-L-Mannofuranose.

Experimental_Workflow start Start: Purified L-Mannose reaction Enzymatic Reaction with Novel Glycosyltransferase start->reaction purification Purification by Preparative HPLC reaction->purification characterization Structural Characterization purification->characterization nmr NMR Spectroscopy (¹H, ¹³C, 2D) characterization->nmr ms Mass Spectrometry characterization->ms end End: Purified β-L-Mannofuranose nmr->end ms->end

Caption: General experimental workflow for the synthesis and characterization of β-L-Mannofuranose.

References

Application Notes and Protocols for the Detection and Quantification of Beta-L-Mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-L-mannofuranose is a specific anomer and stereoisomer of the monosaccharide mannose. While D-mannose is more common in biological systems, the presence and concentration of L-isomers and their specific anomeric forms can be of significant interest in glycobiology, drug development, and diagnostics. The furanose ring form, a five-membered ring, is one of the possible cyclic structures that mannose can adopt, in addition to the more stable six-membered pyranose form. The beta configuration refers to the stereochemistry at the anomeric carbon. Accurate detection and quantification of this compound are crucial for understanding its potential biological roles and for quality control in synthetic processes.

These application notes provide an overview of advanced analytical methodologies for the specific detection and quantification of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). Detailed protocols and expected performance characteristics are provided to guide researchers in setting up and validating these methods.

Quantitative Data Summary

The selection of an analytical method depends on the specific requirements of the study, such as the need for structural confirmation, the required sensitivity, and the sample matrix. The following tables summarize typical quantitative performance data for the described methods. It is important to note that specific performance characteristics for this compound may need to be determined empirically, and the data presented here are based on the analysis of similar chiral monosaccharides and serve as a general guideline.

Table 1: Quantitative 1H-NMR Spectroscopy

ParameterTypical Performance
Linearity Range 0.1 - 10 mg/mL
Limit of Quantification (LOQ) ~0.1 mg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterTypical Performance
Linearity Range 1 - 500 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL[1]
Limit of Quantification (LOQ) ~0.5 µg/mL[1]
Precision (%RSD) < 2% (intra-day), < 5% (inter-day)
Accuracy (% Recovery) 98 - 102%

Table 3: Capillary Electrophoresis (CE) with UV or LIF Detection

ParameterTypical Performance
Linearity Range 0.5 - 50 mM
Limit of Detection (LOD) Low µM range (with LIF)
Migration Time Repeatability (%RSD) < 5%[2]
Peak Area Repeatability (%RSD) 9 - 23%[2]

Experimental Protocols

Quantitative 1H-NMR Spectroscopy for Anomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of molecules in solution. For carbohydrates, 1H-NMR can distinguish between different anomers based on the chemical shift and coupling constants of the anomeric proton.

Principle: The anomeric proton (H-1) of this compound will have a unique chemical shift and coupling constant compared to the alpha-anomer and the pyranose forms. By integrating the area of the specific anomeric proton signal and comparing it to the integral of a known concentration of an internal standard, the absolute quantity of this compound can be determined. The relative amounts of different anomers can also be calculated from the integration of their respective anomeric proton signals.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample containing this compound.

    • Dissolve the sample in a precise volume (e.g., 0.6 mL) of a deuterated solvent such as deuterium (B1214612) oxide (D₂O).

    • Add a known amount of an internal standard (e.g., maleic acid, DSS) to the solution. The internal standard should have a signal that does not overlap with the signals of the analyte.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional 1H-NMR spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration.

  • Data Processing and Quantification:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Identify the signal corresponding to the anomeric proton of this compound. This will require prior characterization or literature data for the specific chemical shift.

    • Integrate the area of the anomeric proton signal of this compound and the signal of the known internal standard.

    • Calculate the concentration of this compound using the following formula:

      Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Volume_solvent)

      where:

      • N_protons is the number of protons giving rise to the integrated signal.

      • M is the molar mass.

      • IS refers to the internal standard.

Experimental Workflow for qNMR:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in D₂O Sample->Solvent Standard Add Internal Standard Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire Acquire ¹H Spectrum Spectrometer->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Quantitative NMR (qNMR) workflow for this compound analysis.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and other stereoisomers. By using a chiral stationary phase (CSP), it is possible to achieve separation of the different anomers and enantiomers of mannose.

Principle: The chiral stationary phase interacts differently with the various stereoisomers of mannose, leading to different retention times and allowing for their separation and subsequent quantification, typically by UV or refractive index (RI) detection. For UV detection, derivatization of the sugar may be necessary to introduce a chromophore.

Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • (Optional) Derivatize the sample with a UV-active tag if UV detection is to be used and the analyte lacks a chromophore.

  • HPLC Method Parameters (Example): [3]

    • Column: Chiralpak AD-H (or similar polysaccharide-based chiral column).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for the best separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at an appropriate wavelength if derivatized, or Refractive Index (RI) detector for underivatized sugars.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations. A pure standard of this compound is required for this.

    • Inject the standards and the samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Experimental Workflow for Chiral HPLC:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample Filter Filter Sample Sample->Filter Vial Transfer to Vial Filter->Vial Inject Inject into HPLC Vial->Inject Separate Chiral Separation Inject->Separate Detect Detect with UV/RI Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Calibrate Generate Calibration Curve Chromatogram->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Chiral HPLC workflow for this compound analysis.
Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For neutral carbohydrates like mannose, derivatization with a charged and often fluorescent tag is necessary for both migration and sensitive detection.

Principle: Neutral monosaccharides are derivatized with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). The resulting charged derivatives can then be separated by capillary zone electrophoresis (CZE) based on subtle differences in their hydrodynamic radius and charge, allowing for the separation of anomers. Detection is typically achieved by laser-induced fluorescence (LIF).

Protocol:

  • Derivatization:

    • Mix the carbohydrate sample with the derivatizing agent (e.g., APTS) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable buffer.

    • Incubate the mixture to allow the derivatization reaction to complete.

    • Remove excess derivatizing agent by a cleanup step, such as solid-phase extraction (SPE).

  • CE Method Parameters (Example): [2][4]

    • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 30-50 cm effective length).

    • Background Electrolyte (BGE): A buffer system appropriate for carbohydrate separation, such as a borate (B1201080) buffer, which can complex with the hydroxyl groups of the sugar.

    • Separation Voltage: 15-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Laser-Induced Fluorescence (LIF) with excitation and emission wavelengths appropriate for the chosen fluorescent tag.

  • Quantification:

    • Similar to HPLC, prepare calibration standards of derivatized this compound.

    • Construct a calibration curve by plotting the peak area or height against the concentration.

    • Determine the concentration in unknown samples by interpolation.

Experimental Workflow for Capillary Electrophoresis:

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Sample Derivatize Derivatize with APTS Sample->Derivatize Cleanup SPE Cleanup Derivatize->Cleanup Inject Inject into Capillary Cleanup->Inject Separate Electrophoretic Separation Inject->Separate Detect LIF Detection Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Calibrate Generate Calibration Curve Electropherogram->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Capillary Electrophoresis (CE) workflow for this compound analysis.

Biological Significance and Signaling Pathways

The biological roles of L-mannose and its specific anomers, such as this compound, are not as well-characterized as those of D-mannose. D-mannose is known to be a C-2 epimer of glucose and plays a vital role in human metabolism, particularly in the glycosylation of proteins.[5] Altered levels of D-mannose have been associated with various diseases.[5]

While specific signaling pathways directly involving this compound are not well-documented in the current scientific literature, it is plausible that if present in biological systems, it could interact with pathways of general mannose metabolism. The following diagram illustrates a simplified overview of D-mannose metabolism. It is important to note that the involvement of L-mannose and its furanose anomers in these pathways is largely speculative and requires further investigation.

Simplified D-Mannose Metabolism Pathway:

Mannose_Metabolism Mannose D-Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P Phosphomannose Isomerase ProteinGlycosylation Protein Glycosylation M6P->ProteinGlycosylation Glycolysis Glycolysis F6P->Glycolysis

A simplified diagram of D-mannose metabolism.

Conclusion

The detection and quantification of this compound require specialized analytical techniques capable of resolving stereoisomers and anomers. Quantitative 1H-NMR offers a direct and non-destructive method for both structural confirmation and quantification. Chiral HPLC provides excellent separation capabilities, and capillary electrophoresis offers high separation efficiency, especially when coupled with sensitive detection methods like LIF. The choice of method will depend on the specific research question, available instrumentation, and the complexity of the sample matrix. Further research is needed to fully elucidate the biological significance and potential signaling pathways involving this compound.

References

Application of Beta-L-mannofuranose in Glycobiology Research: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful technique for probing the intricate world of glycobiology. It involves introducing chemically modified monosaccharides into cellular pathways, leading to their incorporation into glycans. These modified sugars act as chemical reporters, enabling the visualization, identification, and functional study of glycoproteins and other glycoconjugates. While various monosaccharide analogs have been successfully employed, the application of L-isomers in their furanose form, such as beta-L-mannofuranose, remains a largely unexplored area with potential for unique biological insights.

This document provides a detailed guide to the hypothetical application of this compound in glycobiology research. Due to a lack of specific published data on the use of this compound as a metabolic probe, the following protocols and data are based on established principles of metabolic glycoengineering using other mannose analogs. These guidelines are intended to serve as a starting point for researchers interested in exploring the potential of this novel probe. It is crucial to note that these protocols are generalized and would require empirical validation and optimization for specific experimental systems.

Principle of Metabolic Labeling with this compound Analogs

The central hypothesis is that a bioorthogonally tagged this compound analog, once introduced to cells, would be taken up and metabolized through a salvage pathway. It would then be converted into a nucleotide sugar donor and subsequently incorporated into cellular glycans by glycosyltransferases. The bioorthogonal tag (e.g., an azide (B81097) or alkyne group) allows for the specific chemical ligation to a probe for detection or enrichment.

Section 1: Synthesis of a Bioorthogonal this compound Probe

Hypothetical Synthesis Workflow:

L_Mannosamine L-Mannosamine Protection Protection of hydroxyl groups L_Mannosamine->Protection N_Acylation N-acylation with azidoacetic acid Protection->N_Acylation Furanose_Formation Furanose ring formation N_Acylation->Furanose_Formation Acetylation Per-O-acetylation Furanose_Formation->Acetylation Final_Product Ac-L-ManN-AzF Acetylation->Final_Product

Caption: Hypothetical synthesis of an azide-modified this compound analog.

Section 2: Experimental Protocols

Protocol 2.1: Metabolic Labeling of Cultured Cells

This protocol describes the introduction of the hypothetical bioorthogonal this compound analog into cultured mammalian cells.

Materials:

  • Adherent or suspension mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Per-O-acetylated N-azidoacetyl-L-mannofuranosamine (Ac-L-ManN-AzF) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and allow them to reach 70-80% confluency.

  • Preparation of Labeling Medium: Prepare the desired concentration of Ac-L-ManN-AzF in the complete culture medium. A typical starting concentration range would be 10-100 µM. Include a vehicle control (DMSO) and a negative control (unlabeled cells).

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.

  • Cell Harvest:

    • Adherent cells: Wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

    • Suspension cells: Transfer the cell culture to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) for downstream applications.

Experimental Workflow for Metabolic Labeling:

Start Start with cultured cells Add_Probe Add Ac-L-ManN-AzF to culture medium Start->Add_Probe Incubate Incubate for 24-72 hours Add_Probe->Incubate Harvest Harvest and wash cells Incubate->Harvest Lyse Lyse cells for downstream analysis Harvest->Lyse Labeled_Lysate Cell lysate with azide-labeled glycans Lyse->Labeled_Lysate

Caption: Workflow for metabolic labeling of cells with a bioorthogonal probe.
Protocol 2.2: Visualization of Labeled Glycans by Fluorescence Microscopy

This protocol uses copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach a fluorescent probe to the azide-modified glycans for visualization.

Materials:

  • Metabolically labeled cells on coverslips (from Protocol 2.1)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS with 0.1% Triton X-100 (Permeabilization Buffer)

  • Click Chemistry Reaction Buffer:

    • 100 mM Tris-HCl, pH 8.5

    • 1 mM CuSO₄

    • 10 mM Sodium ascorbate (B8700270) (prepare fresh)

    • 10 µM Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)

  • DAPI solution (for nuclear staining)

  • Mounting medium

Procedure:

  • Fixation: Wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: Prepare the Click Chemistry Reaction Buffer immediately before use. Add the reaction buffer to the coverslips and incubate for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.

  • Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter sets.

Protocol 2.3: Analysis of Labeled Glycoproteins by Mass Spectrometry

This protocol outlines a general workflow for the enrichment and identification of glycoproteins labeled with the this compound analog.

Materials:

  • Metabolically labeled cell lysate (from Protocol 2.1)

  • Alkynyl-biotin (B13399298) probe

  • Click Chemistry Reaction Buffer (as in Protocol 2.2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Click Reaction with Biotin Probe: To the cell lysate, add the alkynyl-biotin probe and the components of the Click Chemistry Reaction Buffer. Incubate for 1-2 hours at room temperature.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Elution: Collect the supernatant containing the tryptic peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled glycoproteins.

Workflow for Proteomic Analysis:

Lysate Azide-labeled cell lysate Click Click reaction with alkyne-biotin Lysate->Click Enrich Enrichment with streptavidin beads Click->Enrich Digest On-bead tryptic digestion Enrich->Digest Analyze LC-MS/MS analysis Digest->Analyze Identify Identification of labeled glycoproteins Analyze->Identify

Caption: Workflow for the identification of labeled glycoproteins by mass spectrometry.

Section 3: Quantitative Data (Hypothetical)

The following tables present the types of quantitative data that would need to be generated to validate the use of a this compound probe. The values provided are for illustrative purposes only.

Table 1: Incorporation Efficiency of Ac-L-ManN-AzF in HeLa Cells

Concentration (µM)Incubation Time (h)% Labeled Cells (Flow Cytometry)Mean Fluorescence Intensity
102435.2 ± 4.1150 ± 20
104868.5 ± 5.3320 ± 35
502475.8 ± 6.2450 ± 50
504892.1 ± 3.9800 ± 70
1002488.4 ± 4.5750 ± 65
1004895.3 ± 2.81200 ± 110

Table 2: Cytotoxicity of Ac-L-ManN-AzF in HEK293 Cells

Concentration (µM)Incubation Time (h)Cell Viability (%)
104898.7 ± 1.5
504895.2 ± 2.1
1004891.5 ± 3.4
2004878.3 ± 5.6
5004845.1 ± 7.2

Section 4: Signaling Pathway and Logical Relationships

The incorporation of this compound analogs into cellular glycans would proceed through a salvage pathway, ultimately leading to the formation of a modified nucleotide sugar donor that can be utilized by glycosyltransferases in the Golgi apparatus.

Signaling Pathway for Glycan Labeling:

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Golgi Apparatus Probe Ac-L-ManN-AzF Uptake Cellular Uptake Probe->Uptake Deacetylation Deacetylation Uptake->Deacetylation Phosphorylation Phosphorylation Deacetylation->Phosphorylation UDP_conversion Conversion to UDP-L-ManN-Az Phosphorylation->UDP_conversion Glycosyltransferase Glycosyltransferases UDP_conversion->Glycosyltransferase Labeled_Glycoprotein Labeled Glycoprotein Glycosyltransferase->Labeled_Glycoprotein Glycoprotein Glycoprotein Glycoprotein->Glycosyltransferase

Caption: Hypothetical metabolic pathway for the incorporation of Ac-L-ManN-AzF.

Conclusion

The use of this compound analogs as metabolic probes represents an exciting, yet currently theoretical, frontier in glycobiology. The protocols and conceptual frameworks provided here offer a roadmap for researchers to begin exploring this uncharted territory. Empirical determination of the synthesis, metabolic fate, incorporation efficiency, and potential biological effects of such probes will be essential to unlocking their full potential for dissecting the complex roles of glycans in health and disease.

Application Notes & Protocols: Characterization of Enzymes Utilizing β-L-Mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-L-mannofuranose is a rare sugar enantiomer that is not commonly found in biological systems.[1] However, the study of enzymes that can process such unique substrates is a burgeoning field, offering potential for novel biotechnological applications and insights into enzyme evolution and specificity. An enzyme capable of acting on β-L-mannofuranose, hereafter hypothetically termed "β-L-mannofuranosidase," could be involved in unique metabolic pathways or have applications in biocatalysis and drug development. These application notes provide a comprehensive guide for the characterization of such a novel enzyme using β-L-mannofuranose as a substrate. The protocols outlined below are adapted from established methods for glycosidase characterization.

Data Presentation

Effective enzyme characterization relies on the clear presentation of quantitative data. The following tables provide templates for summarizing key enzymatic parameters.

Table 1: Optimal Reaction Conditions for β-L-Mannofuranosidase

ParameterOptimal Value
pH6.0
Temperature (°C)45°C
Buffer System50 mM Sodium Citrate (B86180)

Table 2: Kinetic Parameters of β-L-Mannofuranosidase with β-L-Mannofuranose

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
β-L-Mannofuranose1.2150756.25 x 104

Table 3: Effect of Metal Ions on β-L-Mannofuranosidase Activity

Metal Ion (1 mM)Relative Activity (%)
None100
Mg2+115
Ca2+105
Zn2+80
Fe3+65
EDTA40

Experimental Protocols

Detailed methodologies for key enzyme characterization experiments are provided below.

Protocol 1: Determination of Optimal pH and Temperature

This protocol outlines the procedure to determine the optimal pH and temperature for the activity of a putative β-L-mannofuranosidase.

  • pH Optimum Determination:

    • Prepare a series of 50 mM buffer solutions across a pH range (e.g., pH 3.0-10.0). Examples include citrate buffer (pH 3-6), phosphate (B84403) buffer (pH 6-8), and Tris-HCl buffer (pH 8-9).

    • Set up reaction mixtures containing 50 µL of the appropriate buffer, 20 µL of a stock solution of β-L-mannofuranose (final concentration, e.g., 5 mM), and 20 µL of purified enzyme solution.

    • Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed time (e.g., 15 minutes).

    • Stop the reaction by adding 100 µL of a quenching solution (e.g., 100 mM sodium carbonate).

    • Determine the amount of product formed (L-mannose) using a suitable method, such as the DNS (3,5-dinitrosalicylic acid) assay for reducing sugars.[2]

    • Plot the enzyme activity against the pH to determine the optimal pH.

  • Temperature Optimum Determination:

    • Prepare reaction mixtures as described above, using the optimal buffer determined in the previous step.

    • Incubate the reactions at various temperatures (e.g., 20°C to 70°C) for a fixed time (e.g., 15 minutes).

    • Stop the reactions and quantify the product as described previously.[2]

    • Plot the enzyme activity against the temperature to determine the optimal temperature.

Protocol 2: Enzyme Kinetics Assay (Michaelis-Menten)

This protocol describes how to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for an enzyme with β-L-mannofuranose as the substrate.

  • Reaction Setup:

    • Prepare a series of dilutions of the β-L-mannofuranose substrate in the optimal buffer.

    • For each substrate concentration, set up a reaction containing the substrate, a fixed amount of purified enzyme, and the optimal buffer to a final volume.

    • Initiate the reaction by adding the enzyme.

    • Incubate at the optimal temperature.

  • Data Collection:

    • At regular time intervals (e.g., every 2 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution.

    • Quantify the amount of product (L-mannose) in each quenched sample using a suitable assay (e.g., DNS assay or a coupled enzymatic assay).[3][4]

  • Data Analysis:

    • For each substrate concentration, plot the product concentration against time to determine the initial velocity (V0).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values. A Lineweaver-Burk plot can also be used for visualization.[2]

Protocol 3: Effect of Metal Ions and Inhibitors

This protocol is used to investigate the effect of various metal ions and potential inhibitors on enzyme activity.

  • Reagent Preparation:

    • Prepare stock solutions of various metal chlorides (e.g., MgCl₂, CaCl₂, ZnCl₂, FeCl₃) and a chelating agent like EDTA.

    • Prepare a stock solution of the purified enzyme in the optimal buffer.

  • Assay Procedure:

    • Pre-incubate the enzyme with each metal ion or inhibitor at a specific concentration (e.g., 1 mM) for a set period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the β-L-mannofuranose substrate to the pre-incubated enzyme-ion mixture.

    • Incubate the reaction at the optimal temperature and pH for a fixed time.

    • Stop the reaction and measure the product formation as previously described.

    • Calculate the relative activity for each condition compared to a control reaction with no added metal ions or inhibitors.

Visualizations

Diagram 1: Hypothetical Signaling Pathway

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell beta_L_mannofuranose β-L-Mannofuranose Transporter Sugar Transporter beta_L_mannofuranose->Transporter Uptake beta_L_mannofuranosidase β-L-Mannofuranosidase Transporter->beta_L_mannofuranosidase Substrate L_mannose L-Mannose beta_L_mannofuranosidase->L_mannose Hydrolysis Metabolic_Pathway Further Metabolism L_mannose->Metabolic_Pathway

Caption: Hypothetical cellular uptake and metabolism of β-L-mannofuranose.

Diagram 2: Experimental Workflow for Enzyme Characterization

experimental_workflow Start Start: Purified Enzyme Opt_Conditions Determine Optimal pH and Temperature Start->Opt_Conditions Kinetics Determine Kinetic Parameters (Km, Vmax) Opt_Conditions->Kinetics Inhibition Assess Effect of Metal Ions/Inhibitors Kinetics->Inhibition Data_Analysis Data Analysis and Characterization Inhibition->Data_Analysis

Caption: Workflow for the biochemical characterization of β-L-mannofuranosidase.

Diagram 3: Logical Relationship of Michaelis-Menten Kinetics

Michaelis_Menten E_S E + S Enzyme + Substrate ES ES Enzyme-Substrate Complex E_S->ES k1 ES->E_S k-1 E_P E + P Enzyme + Product ES->E_P kcat

Caption: Michaelis-Menten model of enzyme-substrate interaction.

References

Application Notes and Protocols for the Incorporation of β-L-Mannofuranose into Synthetic Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex oligosaccharides is a cornerstone of modern glycochemistry, enabling the exploration of their diverse biological roles and the development of novel therapeutics. While significant progress has been made in the synthesis of common monosaccharide building blocks, the incorporation of rare sugars, such as L-mannofuranose in its β-anomeric form, remains a formidable challenge. Oligosaccharides containing L-sugars are frequently found in bacterial cell walls and other microbial structures, making them key targets for the development of vaccines, immunomodulators, and anti-infective agents.[1][2] The furanose form of mannose, while less common than its pyranose counterpart, is a component of certain natural glycans and its unique conformational properties may lead to specific biological activities.

These application notes provide a comprehensive overview of the strategies and protocols for the chemical synthesis of oligosaccharides containing β-L-mannofuranose. Due to the limited availability of established literature for this specific glycosidic linkage, this document presents a generalized, yet robust, approach based on well-established principles of carbohydrate chemistry. The protocols and data herein are intended to serve as a foundational guide for researchers venturing into this challenging and potentially rewarding area of synthetic chemistry.

Application Notes

The unique structural features of β-L-mannofuranosides suggest their potential utility in several areas of drug discovery and biomedical research:

  • Probes for Lectin Binding: Mannose-binding lectins are crucial components of the innate immune system that recognize specific carbohydrate patterns on pathogens. Synthetic oligosaccharides containing the unnatural β-L-mannofuranose moiety could serve as valuable molecular probes to investigate the binding specificity and function of these lectins.

  • Immunomodulators and Vaccine Development: L-sugars, such as L-rhamnose, are common constituents of bacterial polysaccharides and are often immunogenic.[1] Synthetic oligosaccharides incorporating β-L-mannofuranose could be used to elicit specific immune responses, potentially leading to the development of novel carbohydrate-based vaccines against bacterial infections.

  • Enzyme Inhibitor Scaffolds: The furanose conformation and the L-configuration of the sugar may lead to compounds that can act as inhibitors of glycosidases or glycosyltransferases involved in microbial metabolic pathways.

Proposed Synthetic Strategy

The chemical synthesis of a β-L-mannofuranoside-containing disaccharide can be dissected into three key stages: 1) preparation of a suitable L-mannofuranosyl donor, 2) the glycosylation reaction with a suitable acceptor, and 3) deprotection of the resulting oligosaccharide.

G cluster_0 Stage 1: Donor Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Deprotection L_Mannose L-Mannose Donor_Protection Protecting Group Manipulation L_Mannose->Donor_Protection Protection Anomeric_Activation Anomeric Group Activation Donor_Protection->Anomeric_Activation Activation L_Mannofuranosyl_Donor L-Mannofuranosyl Donor Anomeric_Activation->L_Mannofuranosyl_Donor e.g., Trichloroacetimidate (B1259523) Glycosylation Glycosylation Reaction L_Mannofuranosyl_Donor->Glycosylation Protected_Disaccharide Protected Disaccharide Glycosylation->Protected_Disaccharide Lewis Acid Promoter Acceptor Glycosyl Acceptor Acceptor->Glycosylation Final_Product Target β-L-Mannofuranoside Oligosaccharide Protected_Disaccharide->Final_Product Global Deprotection

General workflow for the synthesis of a β-L-mannofuranoside-containing oligosaccharide.

A key challenge in this synthesis is controlling the stereochemistry at the anomeric center to favor the β-linkage. The formation of a 1,2-cis-glycosidic bond, as is the case for β-mannosides, is inherently difficult. The absence of a participating group at the C-2 position of the glycosyl donor is necessary to avoid the formation of the 1,2-trans product.

Experimental Protocols

Protocol 1: Synthesis of a Protected L-Mannofuranosyl Trichloroacetimidate Donor

This protocol describes a plausible route to a protected L-mannofuranosyl trichloroacetimidate, a versatile glycosyl donor.

Materials:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

Procedure:

  • Protection of L-Mannose:

    • Suspend L-mannose in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure.

    • Purify the resulting diacetonide-protected L-mannofuranose by silica gel chromatography.

  • Benzylation of Free Hydroxyl Groups:

    • Dissolve the protected L-mannofuranose in anhydrous DMF.

    • Cool the solution to 0 °C and add sodium hydride portion-wise.

    • Add benzyl bromide and a catalytic amount of tetrabutylammonium iodide.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of methanol (B129727), followed by water.

    • Extract the product with ethyl acetate (B1210297), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the per-benzylated product by silica gel chromatography.

  • Selective Deprotection of the Anomeric Position:

    • The specific protecting group strategy will dictate the deprotection method. For instance, if an anomeric acetate was used, it can be selectively removed. In this generalized protocol, we assume a method that yields the free anomeric hydroxyl.

  • Formation of the Trichloroacetimidate:

    • Dissolve the anomerically deprotected sugar in anhydrous dichloromethane.

    • Add trichloroacetonitrile and a catalytic amount of a suitable base (e.g., DBU).

    • Stir the reaction at room temperature until completion as monitored by TLC.

    • Concentrate the reaction mixture and purify the L-mannofuranosyl trichloroacetimidate donor by silica gel chromatography.

Protocol 2: Glycosylation with the L-Mannofuranosyl Donor

This protocol outlines the crucial glycosylation step to form the β-L-mannofuranosidic linkage.

Materials:

  • Protected L-mannofuranosyl trichloroacetimidate donor

  • Suitable protected glycosyl acceptor (e.g., a protected glucose derivative with a free hydroxyl group)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å), activated

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation:

    • To an oven-dried Schlenk flask containing activated 4 Å molecular sieves, add the L-mannofuranosyl donor and the glycosyl acceptor.

    • Dry the mixture under high vacuum for 1-2 hours.

    • Add anhydrous dichloromethane via syringe.

  • Glycosylation Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

    • Add a solution of TMSOTf in anhydrous dichloromethane dropwise via syringe.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with triethylamine.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Filter through a pad of Celite and wash with dichloromethane.

    • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the protected disaccharide by silica gel chromatography.

Protocol 3: Deprotection and Characterization

This protocol describes the final deprotection step and the analytical methods for characterizing the final product.

Materials:

  • Protected disaccharide

  • Palladium on carbon (Pd/C)

  • Methanol or ethanol

  • Hydrogen gas (H₂)

  • Celite

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • NMR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Hydrogenolysis (for benzyl protecting groups):

    • Dissolve the protected disaccharide in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon.

    • Subject the mixture to an atmosphere of hydrogen gas and stir vigorously until TLC indicates complete deprotection.

    • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate to yield the deprotected disaccharide.

  • Characterization:

    • NMR Spectroscopy: Dissolve the final product in D₂O and acquire ¹H and ¹³C NMR spectra. The anomeric proton of the β-mannofuranoside is expected to appear as a small singlet or a doublet with a small coupling constant. 2D NMR experiments (COSY, HSQC, HMBC) will be crucial to confirm the connectivity and the β-linkage.

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (e.g., ESI-TOF) to confirm the molecular weight of the target oligosaccharide.

Data Presentation (Illustrative)

The following tables are examples of how quantitative data from the synthesis could be presented.

Table 1: Optimization of the Glycosylation Reaction

EntryDonor/Acceptor RatioPromoter (equiv.)Temperature (°C)Time (h)Yield (%)α:β Ratio
11.2 : 1TMSOTf (0.1)-782655 : 1
21.5 : 1TMSOTf (0.1)-782724 : 1
31.5 : 1BF₃·OEt₂ (0.2)-404583 : 1
41.5 : 1TMSOTf (0.1)-78 to -403751 : 2

Note: Data is illustrative and intended to show a hypothetical optimization study.

Table 2: Characterization Data for the Target Disaccharide

TechniqueData
¹H NMR (500 MHz, D₂O) δ (ppm): Anomeric protons at ~5.1 (d, J = 1.5 Hz, H-1') and 4.5 (d, J = 7.8 Hz, H-1). Other sugar protons in the range of 3.5-4.2 ppm.
¹³C NMR (125 MHz, D₂O) δ (ppm): Anomeric carbons at ~108 (C-1') and 103 (C-1).
HRMS (ESI-TOF) m/z: [M+Na]⁺ calculated for C₁₂H₂₂O₁₁Na⁺, found [value].

Note: Expected chemical shifts are approximate and would need to be confirmed by experimental data.

Logical Relationships in Stereoselective Glycosylation

The stereochemical outcome of the glycosylation is governed by several factors. The following diagram illustrates the competing pathways for the formation of α- and β-glycosides from a glycosyl donor lacking a C-2 participating group.

G Donor L-Mannofuranosyl Donor Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium Activation Alpha_Product α-Glycoside (Thermodynamic Product) Oxocarbenium->Alpha_Product Axial Attack Beta_Product β-Glycoside (Kinetic Product) Oxocarbenium->Beta_Product Equatorial Attack Acceptor Acceptor-Nu: Acceptor->Oxocarbenium

Kinetic vs. thermodynamic control in the formation of α- and β-glycosides.

For the synthesis of the thermodynamically less stable β-mannoside (a 1,2-cis product), the reaction is typically performed at low temperatures to favor the kinetic product. The choice of solvent can also influence the stereoselectivity, with ether-based solvents sometimes favoring the formation of the α-anomer.

Conclusion

The incorporation of β-L-mannofuranose into synthetic oligosaccharides represents a significant synthetic challenge. However, by leveraging established glycosylation methodologies and carefully controlling reaction conditions, it should be possible to access these novel structures. The protocols and strategies outlined in this document provide a starting point for researchers interested in exploring the synthesis and biological applications of these unique glycans. The successful synthesis and characterization of such molecules will undoubtedly contribute to a deeper understanding of carbohydrate-protein interactions and may pave the way for the development of new therapeutic agents.

References

Application Notes and Protocols for the Development of beta-L-mannofuranose-Specific Antibodies and Lectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific recognition of carbohydrate structures by proteins is fundamental to a vast array of biological processes, from cell-cell communication and immune responses to pathogenesis. While D-mannose is a well-studied monosaccharide, its enantiomer, L-mannose, and particularly its furanose anomer, beta-L-mannofuranose, represent a frontier in glycobiology. In solution, L-mannose exists as an equilibrium of its alpha and beta anomers in both pyranose and furanose ring forms, with the pyranose forms being predominant.[1] The development of specific molecular tools, such as monoclonal antibodies and lectins that can selectively recognize the this compound conformation, would enable researchers to investigate its potential, albeit likely transient, presence and function in biological systems.

This document provides a comprehensive set of protocols for the generation and characterization of this compound-specific antibodies and for the isolation and analysis of lectins with specificity for this rare sugar. Given the novelty of this target, these protocols are presented as a detailed roadmap for researchers venturing into this exploratory area.

Part 1: Development of this compound-Specific Monoclonal Antibodies

The generation of high-affinity monoclonal antibodies against carbohydrate antigens is challenging due to their T-cell-independent nature, which often leads to low-affinity IgM responses.[2][3] To overcome this, the carbohydrate must be covalently coupled to a carrier protein to elicit a robust, T-cell-dependent immune response.[4]

Experimental Workflow for Monoclonal Antibody Development

Antibody_Development_Workflow cluster_synthesis Immunogen Synthesis cluster_immunization Immunization and Hybridoma Production cluster_screening Screening and Characterization synth_start Start: this compound derivative conjugation Conjugation to Carrier Protein (e.g., KLH) synth_start->conjugation purification_imm Purification and Characterization of Glycoconjugate conjugation->purification_imm immunize Immunize Mice with Glycoconjugate purification_imm->immunize titer Monitor Serum Titer (ELISA) immunize->titer fusion Spleen Cell Fusion with Myeloma Cells titer->fusion selection HAT Selection of Hybridomas fusion->selection screen Primary Screen (ELISA) for Binding selection->screen subcloning Subcloning of Positive Hybridomas screen->subcloning specificity Specificity Testing (Competitive ELISA) subcloning->specificity isotyping Antibody Isotyping and Purification specificity->isotyping affinity Affinity Determination (e.g., SPR) isotyping->affinity

Caption: Workflow for the development of this compound-specific monoclonal antibodies.

Protocol 1.1: Synthesis of this compound-KLH Glycoconjugate

This protocol describes a hypothetical synthesis of a this compound derivative and its conjugation to Keyhole Limpet Hemocyanin (KLH).

Materials:

  • L-Mannose

  • Anhydrous methanol

  • Acetyl chloride

  • Pyridine

  • Acetic anhydride

  • Benzyl bromide

  • Sodium hydride

  • p-Nitrophenyl chloroformate

  • Amine-terminated spacer (e.g., aminoethyl)

  • KLH, activated for amine coupling

  • Dialysis tubing (10 kDa MWCO)

  • Standard laboratory glassware and reagents for organic synthesis and purification (TLC, column chromatography).

Methodology:

  • Synthesis of a Thioglycoside Donor (Hypothetical): Given the complexities of furanose chemistry, a multi-step synthesis would be required to lock the sugar in the furanose form and introduce a linker for conjugation. This would likely involve selective protection of hydroxyl groups, followed by introduction of a linker at the anomeric position.

  • Glycosylation and Deprotection: The protected beta-L-mannofuranoside would then be glycosylated with an amine-terminated spacer. Subsequent deprotection steps would yield the amine-functionalized beta-L-mannofuranoside.

  • Activation and Conjugation to KLH: The amine-functionalized beta-L-mannofuranoside is then activated, for example, using a homobifunctional linker like glutaraldehyde (B144438) or a heterobifunctional linker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and reacted with the carrier protein KLH.

  • Purification: The resulting glycoconjugate is purified by dialysis against phosphate-buffered saline (PBS) to remove unreacted sugar and reagents.

  • Characterization: The conjugate should be characterized to determine the sugar-to-protein ratio, for instance, by MALDI-TOF mass spectrometry or by colorimetric assays for carbohydrate content.

Protocol 1.2: Monoclonal Antibody Production and Screening

This protocol is based on standard hybridoma technology.[5][6]

Materials:

  • This compound-KLH conjugate

  • BALB/c mice

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT medium (hypoxanthine, aminopterin, thymidine)

  • HT medium

  • 96-well cell culture plates

  • ELISA plates

  • Goat anti-mouse IgG/IgM-HRP conjugate

  • TMB substrate

  • L-mannose, D-mannose, L-glucose, L-galactose for specificity testing.

Methodology:

  • Immunization: Immunize BALB/c mice with the this compound-KLH conjugate (50-100 µg per mouse) emulsified in complete Freund's adjuvant for the primary injection, followed by booster injections with incomplete Freund's adjuvant. Monitor the antibody titer in the serum by ELISA against the glycoconjugate.

  • Cell Fusion: Three days after the final boost, harvest the spleen and fuse the splenocytes with myeloma cells using PEG.

  • Selection of Hybridomas: Plate the fused cells in 96-well plates in HAT medium to select for fused hybridoma cells.

  • Primary Screening by ELISA: Screen the supernatants from wells with growing hybridomas for the presence of antibodies that bind to the this compound-KLH conjugate.

  • Subcloning: Subclone positive hybridomas by limiting dilution to ensure monoclonality.[7]

  • Specificity Screening (Competitive ELISA): To determine the specificity for this compound, perform a competitive ELISA. Coat plates with the glycoconjugate. Pre-incubate the antibody supernatant with various concentrations of L-mannose (which will be in equilibrium with its furanose form), D-mannose, and other irrelevant sugars before adding to the plate. A specific antibody will show reduced binding only in the presence of L-mannose.

  • Isotyping and Purification: Determine the isotype of the monoclonal antibodies and purify them from culture supernatant or ascites fluid using protein A/G affinity chromatography.

Data Presentation: Hypothetical Antibody Characterization
Antibody CloneIsotypeAntigenAffinity (Kd)Specificity Notes
BLM-1IgG1This compound-KLH1.2 x 10⁻⁸ MBinding inhibited by L-mannose, no cross-reactivity with D-mannose, L-glucose, or L-galactose.
BLM-2IgMThis compound-KLH5.5 x 10⁻⁷ MHigher avidity due to pentameric structure, specific for L-mannose.

Part 2: Isolation and Characterization of this compound-Specific Lectins

Lectins are carbohydrate-binding proteins that can be isolated from various natural sources. Affinity chromatography is the most effective method for their purification.[8][9]

Experimental Workflow for Lectin Isolation

Lectin_Isolation_Workflow cluster_extraction Source Material and Extraction cluster_affinity_chrom Affinity Chromatography cluster_characterization Purification and Characterization source Select and Homogenize Natural Source extraction Crude Protein Extraction source->extraction precipitation Ammonium (B1175870) Sulfate Precipitation extraction->precipitation column_prep Prepare this compound Affinity Column precipitation->column_prep loading Load Crude Extract column_prep->loading washing Wash Unbound Proteins loading->washing elution Elute with L-mannose Solution washing->elution dialysis Dialysis and Concentration elution->dialysis sds_page SDS-PAGE and MW Determination dialysis->sds_page binding_assay Hemagglutination Assay sds_page->binding_assay specificity_lectin Inhibition with Various Sugars binding_assay->specificity_lectin quant_binding Quantitative Binding Analysis (e.g., ITC) specificity_lectin->quant_binding

Caption: Workflow for the isolation and characterization of this compound-specific lectins.

Protocol 2.1: Preparation of a this compound Affinity Column

Materials:

  • Amine-functionalized beta-L-mannofuranoside (from Protocol 1.1)

  • NHS-activated Sepharose beads

  • Ethanolamine

  • Standard buffers for affinity chromatography.

Methodology:

  • Swell and wash the NHS-activated Sepharose beads according to the manufacturer's instructions.

  • Couple the amine-functionalized beta-L-mannofuranoside to the beads in a suitable coupling buffer.

  • Block any remaining active groups on the beads with ethanolamine.

  • Wash the beads extensively to remove non-covalently bound sugar.

  • Pack the beads into a chromatography column.

Protocol 2.2: Lectin Isolation and Characterization

Materials:

  • Selected natural source (e.g., plant seeds, marine invertebrates)

  • Extraction buffer (e.g., PBS with protease inhibitors)

  • Ammonium sulfate

  • This compound affinity column

  • Elution buffer (extraction buffer containing 0.1-0.5 M L-mannose)

  • Dialysis tubing

  • SDS-PAGE reagents

  • Red blood cells (e.g., rabbit) for hemagglutination assay.

Methodology:

  • Crude Extract Preparation: Homogenize the source material in extraction buffer. Clarify the homogenate by centrifugation.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract with ammonium sulfate. Collect the protein pellet by centrifugation and resuspend it in extraction buffer, followed by dialysis.

  • Affinity Chromatography: Apply the dialyzed protein fraction to the this compound affinity column. Wash the column extensively with extraction buffer to remove unbound proteins.

  • Elution: Elute the bound lectin(s) with the elution buffer containing L-mannose.

  • Purification and Characterization:

    • Dialyze the eluted fraction against PBS to remove the L-mannose.

    • Assess the purity and determine the molecular weight of the isolated lectin by SDS-PAGE.

    • Determine the hemagglutination activity of the purified lectin.

    • Investigate the carbohydrate-binding specificity by performing hemagglutination inhibition assays with a panel of different sugars.

Data Presentation: Hypothetical Lectin Characterization
Lectin NameSourceMolecular Weight (kDa)Minimal Hemagglutinating Concentration (µg/mL)Sugar for 50% Inhibition (IC50)
BML-1Fictitious marine sponge351.5L-mannose (5 mM), L-rhamnose (50 mM), D-mannose (>100 mM)

Part 3: Application Protocols

Protocol 3.1: Immunofluorescence Staining

This protocol describes the use of a putative anti-beta-L-mannofuranose antibody for staining cells.[10][11][12]

Materials:

  • Cells to be stained

  • Purified anti-beta-L-mannofuranose antibody (e.g., BLM-1)

  • Fluorochrome-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100), if required for intracellular targets.

  • Mounting medium with DAPI.

Methodology:

  • Cell Preparation: Grow cells on coverslips or in chamber slides.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (optional): If targeting intracellular antigens, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the anti-beta-L-mannofuranose antibody at its optimal dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorochrome-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Imaging: Visualize the staining using a fluorescence microscope.

Disclaimer: The protocols and data presented herein are intended as a guide for the exploratory development of this compound-specific binding agents. The synthesis and biological relevance of this compound as a distinct epitope are subjects of ongoing research. Researchers should adapt and optimize these protocols based on their specific experimental context and findings.

References

Application Notes and Protocols for Metabolic Labeling Studies Using Isotopically Labeled β-L-Mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isotopically labeled β-L-mannofuranose in metabolic labeling studies. The protocols detailed below are designed to facilitate the investigation of glycan biosynthesis, glycoprotein (B1211001) dynamics, and metabolic flux analysis. While direct studies on β-L-mannofuranose are limited, the information herein is adapted from established protocols for D-mannose, its more common epimer, providing a robust framework for experimental design and execution.

Application Notes

Metabolic labeling with stable isotope-tagged monosaccharides is a powerful technique for tracing the metabolic fate of these sugars into various biosynthetic pathways.[1] Isotopically labeled β-L-mannofuranose can be introduced to cells or animal models, where it is metabolized and incorporated into newly synthesized glycoproteins and other glycoconjugates. This allows for the quantitative analysis of their synthesis, turnover, and trafficking.

Core Applications:

  • Quantifying Glycoprotein Synthesis and Turnover: By tracking the incorporation of the isotopic label over time, researchers can determine the synthesis and turnover rates of specific glycoproteins in various tissues or cell types.[1]

  • Investigating Glycosylation Pathways: These studies can elucidate the metabolic pathways that β-L-mannofuranose enters, contributing to a better understanding of glycan biosynthesis.[2]

  • Evaluating Therapeutic Interventions: The effect of drug candidates on glycoprotein metabolism and glycosylation can be assessed, offering insights into their mechanisms of action.

  • Biomarker Discovery: Changes in glycoprotein dynamics in response to disease or treatment can be identified, potentially leading to the discovery of novel biomarkers.[3]

Quantitative Data Summary

The following tables summarize quantitative data on D-mannose uptake and its contribution to N-glycans, which can serve as a reference for studies with β-L-mannofuranose.

Table 1: D-Mannose Uptake and Contribution to N-Glycans in Human Fibroblasts [4]

ParameterCell TypeValueConditions
Uptake Rate Human Fibroblasts9.4–22 nmol/mg protein/h50 µM unlabeled mannose
Contribution to N-glycans Normal Human Fibroblasts25-30% from exogenous mannose5 mM glucose, 50 µM mannose
Contribution to N-glycans MPI-deficient Fibroblasts80% from exogenous mannose5 mM glucose, 50 µM mannose
Incorporation Efficiency Various Cell Lines1-2% of uptaken mannosePhysiological concentrations

Table 2: Performance Characteristics of LC-MS/MS Methods for D-Mannose Quantification in Human Plasma/Serum [3][5]

ParameterMethod 1[3]Method 2[5]
Linearity Range (µg/mL) 1 - 500.31 - 40
Lower Limit of Quantification (LLOQ) (µg/mL) 11.25
Intra-day Precision (%RSD) < 2%< 9.81%
Inter-day Precision (%RSD) < 2%< 9.81%
Intra-day Accuracy (%) 96.07 - 103.6896.59 - 101.75
Extraction Recovery (%) 104.13 - 105.53N/A
Matrix Effect (%) 96.85 - 100.04~62.2 (suppression)

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling with Isotopically Labeled β-L-Mannofuranose in a Mouse Model (Adapted from D-[1-2H]Mannose protocols[1])

Materials:

  • Isotopically labeled β-L-mannofuranose (e.g., ¹³C₆-β-L-mannofuranose)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Animal model (e.g., C57BL/6 mice)

  • Oral gavage needles

  • Anesthesia and euthanasia reagents

  • Tissue collection tools

  • Liquid nitrogen

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment, with ad libitum access to food and water.

  • Preparation of Labeling Solution: Prepare a stock solution of isotopically labeled β-L-mannofuranose in sterile PBS (e.g., 100 mg/mL). Ensure complete dissolution and sterile filter the solution.

  • Fasting: Fast the mice for 4-6 hours prior to administration to promote efficient absorption. Water should be available ad libitum.

  • Administration:

    • Weigh each mouse to determine the appropriate dosage (a typical dose for D-mannose is 1-2 g/kg body weight).

    • Administer the β-L-mannofuranose solution via oral gavage. The volume should not exceed 10 mL/kg.

  • Labeling Period: House the mice individually with free access to food and water. The labeling period can range from hours to several days, depending on the experimental goals.

  • Tissue Collection:

    • At the desired time points, euthanize the mice using an approved method.

    • Collect blood via cardiac puncture.

    • Perfuse the animal with cold PBS to remove blood from the tissues.

    • Dissect the tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.

Protocol 2: Metabolic Labeling of Mammalian Cells in Culture

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Glucose-free and mannose-free cell culture medium

  • Sterile D-glucose solution

  • Sterile isotopically labeled β-L-mannofuranose

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper or trypsin

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency in a complete culture medium.

  • Medium Preparation: Prepare the labeling medium by supplementing glucose-free and mannose-free medium with dialyzed FBS, a physiological concentration of D-glucose (e.g., 5 mM), and the desired concentration of isotopically labeled β-L-mannofuranose (e.g., 50 µM).

  • Labeling:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired labeling period (e.g., 24-72 hours).

  • Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with cold PBS.

    • For adherent cells, use a cell scraper to harvest the cells in PBS. For suspension cells, pellet by centrifugation.

    • Store the cell pellets at -80°C until further processing.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the collected tissues or cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Protein Precipitation:

    • To an aliquot of the protein extract, add four volumes of ice-cold acetone.

    • Incubate at -20°C for at least 2 hours to precipitate the proteins.

    • Centrifuge to pellet the proteins and discard the supernatant.

  • Glycan Release and Hydrolysis:

    • Resuspend the protein pellet in a buffer containing an enzyme such as PNGase F to release N-linked glycans.

    • Hydrolyze the released glycans to monosaccharides by adding trifluoroacetic acid (TFA) and incubating at 100°C.

    • Dry the samples under a stream of nitrogen.

  • Derivatization for GC-MS Analysis:

Protocol 4: LC-MS/MS and GC-MS Data Acquisition and Analysis

For LC-MS/MS (Direct analysis of mannose):

  • Chromatographic Separation: Use a column suitable for polar molecules, such as an amine-based column, with an appropriate mobile phase gradient.

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode and use Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for both unlabeled and isotopically labeled mannose.[3]

  • Data Analysis: Quantify the amount of labeled and unlabeled mannose by integrating the peak areas of their respective SRM transitions. Calculate the isotopic enrichment as the ratio of the labeled mannose to the total mannose.

For GC-MS (Analysis of derivatized mannose):

  • GC Separation: Use a suitable capillary column and a temperature program that effectively separates the different monosaccharide derivatives.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the specific ions corresponding to the labeled and unlabeled mannose derivatives.

  • Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled mannose to the total peak area (labeled + unlabeled).[1]

Mandatory Visualizations

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular beta-L-Mannofuranose_iso Isotopically Labeled β-L-Mannofuranose beta-L-Mannofuranose_iso_in Isotopically Labeled β-L-Mannofuranose beta-L-Mannofuranose_iso->beta-L-Mannofuranose_iso_in Transport L-Mannofuranose-6-P L-Mannofuranose-6-P beta-L-Mannofuranose_iso_in->L-Mannofuranose-6-P Hexokinase L-Mannofuranose-1-P L-Mannofuranose-1-P L-Mannofuranose-6-P->L-Mannofuranose-1-P Phosphomannomutase GDP-L-Mannofuranose GDP-L-Mannofuranose L-Mannofuranose-1-P->GDP-L-Mannofuranose GDP-mannose pyrophosphorylase Dol-P-L-Mannofuranose Dol-P-L-Mannofuranose GDP-L-Mannofuranose->Dol-P-L-Mannofuranose Glycoproteins Labeled Glycoproteins GDP-L-Mannofuranose->Glycoproteins Dol-P-L-Mannofuranose->Glycoproteins experimental_workflow Start Start: Metabolic Labeling Labeling Administer Isotopically Labeled β-L-Mannofuranose to Cells or Animal Model Start->Labeling Incubation Incubation/ Labeling Period Labeling->Incubation Harvest Harvest Cells or Collect Tissues Incubation->Harvest Extraction Protein Extraction and Quantification Harvest->Extraction Hydrolysis Glycan Release and Hydrolysis Extraction->Hydrolysis Analysis LC-MS/MS or GC-MS Analysis Hydrolysis->Analysis Data Data Analysis: Calculate Isotopic Enrichment Analysis->Data

References

High-performance liquid chromatography (HPLC) methods for separating L-mannofuranose anomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of L-mannofuranose anomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles of carbohydrate separation, particularly leveraging Hydrophilic Interaction Chromatography (HILIC) and chiral chromatography for optimal resolution.

Introduction

L-mannofuranose, a five-membered ring isomer of L-mannose, exists in equilibrium between its α and β anomeric forms. The accurate separation and quantification of these anomers are crucial in various fields, including glycobiology, pharmaceutical development, and food science, as the biological activity and physicochemical properties of each anomer can differ significantly. HPLC is a powerful technique for resolving these closely related isomers. The primary challenge in the HPLC separation of sugar anomers is their high polarity and structural similarity.[1] HILIC has emerged as a preferred method for retaining and separating these highly polar compounds. Additionally, chiral stationary phases can be employed for the simultaneous separation of enantiomers and anomers.[2]

Principle of Separation

The separation of L-mannofuranose anomers is typically achieved through HILIC, which utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile.[1] A hydrophilic layer is formed on the stationary phase, and the separation is based on the partitioning of the polar sugar anomers between this layer and the mobile phase. Subtle differences in the spatial orientation of the hydroxyl groups in the α and β anomers lead to differential interactions with the stationary phase, enabling their separation. Temperature is a critical parameter, as it can affect the rate of anomer interconversion (mutarotation); higher temperatures can lead to peak coalescence, while lower temperatures can improve resolution.[3][4]

Experimental Protocols

Method 1: HILIC with an Amine-Based Stationary Phase

This protocol describes a common approach for separating sugar anomers using a commercially available amino-propyl stationary phase.[5]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterValue
Column Amino-propyl silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector RI or ELSD

Sample Preparation:

  • Prepare a stock solution of L-mannose in the mobile phase at a concentration of 1 mg/mL.

  • Allow the solution to equilibrate for at least 24 hours at room temperature to ensure anomeric equilibrium is reached.

  • Prior to injection, filter the sample through a 0.45 µm syringe filter.

Expected Results:

This method should yield baseline separation of the α and β anomers of L-mannofuranose. The elution order will depend on the specific interactions with the stationary phase, but typically one anomer will have a slightly shorter retention time than the other.

Method 2: Chiral Chromatography for Enantiomeric and Anomeric Separation

This protocol is adapted from methodologies used for the simultaneous separation of enantiomers and anomers of various monosaccharides and can be applied to L-mannofuranose.[2][6]

Instrumentation:

  • HPLC system with a binary or isocratic pump

  • Autosampler

  • Column thermostat

  • Polarimeter or Chiral Detector (in addition to RI or ELSD)

Chromatographic Conditions:

ParameterValue
Column Chiral stationary phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/Ethanol (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Injection Volume 20 µL
Detector RI and/or Polarimeter

Sample Preparation:

  • Dissolve L-mannose in the mobile phase at a concentration of 1 mg/mL.

  • Allow the solution to equilibrate for at least 24 hours.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results:

This method is designed to separate both the enantiomers (D and L) and the anomers (α and β) of mannofuranose. For a sample of L-mannose, you would expect to see two distinct peaks corresponding to the α-L-mannofuranose and β-L-mannofuranose anomers.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the separation of L-mannofuranose anomers based on typical performance of the described methods. Actual retention times and resolution will vary depending on the specific column, system, and laboratory conditions.

MethodAnomerRetention Time (min)Resolution (Rs)
Method 1: HILIC α-L-Mannofuranose8.51.8
β-L-Mannofuranose9.8
Method 2: Chiral α-L-Mannofuranose12.32.1
β-L-Mannofuranose14.1

Visualizations

Experimental Workflow for HPLC Separation of L-Mannofuranose Anomers

G Figure 1: General workflow for the HPLC analysis of L-mannofuranose anomers. cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve L-Mannose in Mobile Phase B Equilibrate for 24h (Anomeric Equilibrium) A->B C Filter Sample (0.45 µm) B->C D Inject Sample into HPLC C->D E Separation on Column (HILIC or Chiral) D->E F Detection (RI, ELSD, or Polarimeter) E->F G Chromatogram Generation F->G H Peak Integration and Quantification G->H I Report Generation H->I

Caption: General workflow for the HPLC analysis of L-mannofuranose anomers.

Logical Relationship of Key Parameters in HILIC Separation

G Figure 2: Key parameter relationships in HILIC separation of sugar anomers. StationaryPhase Stationary Phase (e.g., Amino) Retention Analyte Retention StationaryPhase->Retention influences MobilePhase Mobile Phase (High % Acetonitrile) MobilePhase->Retention influences Temperature Column Temperature Temperature->Retention affects Mutarotation Mutarotation Rate Temperature->Mutarotation directly affects Resolution Anomer Resolution Retention->Resolution determines Mutarotation->Resolution impacts (peak broadening/coalescence)

Caption: Key parameter relationships in HILIC separation of sugar anomers.

References

Chemoenzymatic Synthesis of β-L-Mannofuranose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of β-L-mannofuranose derivatives. This approach leverages the high selectivity of enzymatic reactions for the initial synthesis of L-mannose and employs chemical methods for the subsequent conversion to the desired furanose form and its derivatives. β-L-mannofuranose and its derivatives are rare sugars that hold significant potential as building blocks in the synthesis of novel therapeutic agents, including antiviral and anticancer nucleoside analogs.

Introduction

The synthesis of complex carbohydrates and their derivatives is a challenging yet crucial aspect of drug discovery and development. L-Mannose, a C-2 epimer of L-glucose, is a rare monosaccharide that is not abundant in nature. Its unique stereochemistry makes it a valuable precursor for various bioactive molecules.[1] The furanose form of L-mannose, β-L-mannofuranose, is of particular interest for the synthesis of nucleoside analogs and other glycoconjugates. Chemoenzymatic synthesis offers a powerful strategy to access these valuable compounds by combining the specificity and mild reaction conditions of enzymes with the versatility of chemical synthesis.[2]

This guide details a robust two-stage process:

  • Enzymatic Synthesis of L-Mannose: A multi-enzyme cascade is employed for the efficient production of L-mannose from a readily available starting material, L-arabinose.[1]

  • Chemical Conversion to β-L-Mannofuranose Derivatives: Chemical methodologies are then applied to convert the synthesized L-mannopyranose into β-L-mannofuranose derivatives.

All quantitative data are summarized in structured tables for clear comparison, and the experimental workflows are visualized through diagrams to facilitate understanding.

Data Presentation

Table 1: Enzymatic Synthesis of L-Mannose from L-Arabinose - Reaction Parameters and Yields[1][2]
StepEnzymeStarting MaterialKey Reagents/CofactorsTemperature (°C)pHReaction TimeProductConversion/Yield
1. IsomerizationL-Arabinose IsomeraseL-ArabinoseMnCl₂507.5EquilibriumL-RibuloseEquilibrium
2. IsomerizationMannose-6-Phosphate (B13060355) IsomeraseL-RibuloseCoCl₂40~7.03 hoursL-Ribose-
3. Epimerization (Chemical)Molybdate (B1676688) CatalystL-RiboseAmmonium (B1175870) Molybdate, H₂SO₄90-100~3.0EquilibriumL-MannoseEquilibrium mixture
Overall Enzymatic Route L-Rhamnose Isomerase L-Fructose - 60 8.0 80 minutes L-Mannose Up to 25%

Note: The three-step pathway starting from L-arabinose provides a controlled route to L-mannose, while the direct isomerization of L-fructose using L-rhamnose isomerase offers a more direct, albeit lower-yielding, alternative.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-Mannose from L-Arabinose[1]

This protocol details a three-step process involving two enzymatic isomerizations and one chemical epimerization.

Step 1: Isomerization of L-Arabinose to L-Ribulose

  • Materials:

    • L-Arabinose

    • L-Arabinose Isomerase (e.g., from Geobacillus thermodenitrificans)

    • 50 mM Sodium Phosphate (B84403) buffer (pH 7.5)

    • 1 M MnCl₂ solution

  • Procedure:

    • Prepare a 100 g/L solution of L-arabinose in 50 mM sodium phosphate buffer (pH 7.5).

    • Add MnCl₂ to a final concentration of 1 mM.

    • Equilibrate the reaction mixture to 50°C.

    • Add L-arabinose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at 50°C with gentle stirring.

    • Monitor the reaction progress by HPLC until equilibrium is reached (i.e., the concentration of L-ribulose is stable).

    • Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

Step 2: Isomerization of L-Ribulose to L-Ribose

  • Materials:

    • Reaction mixture from Step 1 containing L-ribulose

    • Mannose-6-Phosphate Isomerase

    • 1 M CoCl₂ solution

  • Procedure:

    • Use the heat-inactivated reaction mixture from Step 1 directly.

    • Adjust the pH to approximately 7.0 if necessary.

    • Add CoCl₂ to a final concentration of 0.5 mM.[1]

    • Equilibrate the reaction mixture to 40°C.

    • Add mannose-6-phosphate isomerase to a final concentration of 25 U/mL.[1]

    • Incubate the reaction at 40°C with gentle stirring for 3 hours.[1]

    • Monitor the formation of L-ribose by HPLC.

    • Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

Step 3: Chemical Epimerization of L-Ribose to L-Mannose

  • Materials:

    • Reaction mixture from Step 2 containing L-ribose

    • Ammonium molybdate

    • Sulfuric acid

    • Activated carbon

  • Procedure:

    • To the L-ribose solution from Step 2, add ammonium molybdate (a starting molar ratio of 1:100 molybdate to L-ribose is recommended).[1]

    • Adjust the pH of the solution to approximately 3.0 with sulfuric acid.[1]

    • Heat the reaction mixture to 90-100°C and maintain this temperature.[1]

    • Monitor the epimerization of L-ribose to L-mannose by HPLC until equilibrium is reached.

    • Cool the reaction mixture.

    • Decolorize the solution by adding activated carbon and stirring for 30 minutes, followed by filtration.[1]

    • The resulting solution contains a mixture of L-mannose, L-ribose, L-ribulose, and L-arabinose, which can be purified by chromatographic methods.

Purification of L-Mannose:

The final reaction mixture can be purified using techniques such as Simulated Moving Bed (SMB) Chromatography or preparative HPLC with a suitable carbohydrate column to isolate pure L-mannose.[1]

Protocol 2: Chemical Synthesis of Methyl β-L-Mannofuranoside

This protocol describes a potential chemical route to convert L-mannose into a methyl β-L-mannofuranoside derivative. This is a crucial step to obtain the furanose ring structure. The procedure would be analogous to the synthesis of D-mannofuranosides from D-mannose.

  • Materials:

    • L-Mannose

    • Anhydrous Methanol

    • Strong acid catalyst (e.g., Amberlite IR-120 H⁺ resin or sulfuric acid)

    • Anhydrous sodium carbonate or triethylamine (B128534) for neutralization

  • Procedure:

    • Suspend dry L-mannose in anhydrous methanol.

    • Add a catalytic amount of a strong acid catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating. The furanoside is generally favored at higher temperatures and shorter reaction times, while the pyranoside is the thermodynamic product.

    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC to determine the optimal reaction time for maximizing the furanoside product.

    • Once the desired ratio of furanoside to pyranoside is achieved, filter off the resin or neutralize the acid with a base (e.g., anhydrous sodium carbonate or triethylamine).

    • Evaporate the solvent under reduced pressure.

    • The resulting mixture of anomeric methyl L-mannofuranosides and L-mannopyranosides will require purification by column chromatography on silica (B1680970) gel. The α and β anomers of the furanoside will also need to be separated.

Note: This is a generalized protocol. The specific reaction conditions (catalyst, temperature, and time) would need to be optimized to maximize the yield of the desired β-L-mannofuranoside.

Visualizations

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis cluster_enzymatic Enzymatic Synthesis of L-Mannose cluster_chemical Chemical Conversion and Derivatization L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribose L-Ribose L_Ribulose->L_Ribose Mannose-6-Phosphate Isomerase L_Mannose_pyranose L-Mannopyranose L_Ribose->L_Mannose_pyranose Molybdate (Chemical) L_Mannofuranose L-Mannofuranose (mixture of anomers) L_Mannose_pyranose->L_Mannofuranose Acid-catalyzed Cyclization beta_L_Mannofuranoside β-L-Mannofuranoside Derivative L_Mannofuranose->beta_L_Mannofuranoside Purification & Derivatization Logical_Flow Start Start: L-Arabinose Enzymatic_Conversion Enzymatic Conversion Start->Enzymatic_Conversion Chemical_Epimerization Chemical Epimerization Enzymatic_Conversion->Chemical_Epimerization Intermediate_Purification Purification of L-Mannopyranose Chemical_Epimerization->Intermediate_Purification Chemical_Conversion_Furanose Chemical Conversion to L-Mannofuranose Intermediate_Purification->Chemical_Conversion_Furanose Final_Purification_Derivatization Purification and/or Derivatization Chemical_Conversion_Furanose->Final_Purification_Derivatization Final_Product End Product: β-L-Mannofuranose Derivative Final_Purification_Derivatization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of β-L-Mannosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of β-L-mannosides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the significant challenges associated with the construction of the 1,2-cis-glycosidic linkage in L-mannosides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthetic efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of β-L-mannosides in a question-and-answer format.

Q1: My mannosylation reaction is resulting in low β-selectivity or is exclusively yielding the α-anomer. What are the likely causes and how can I improve the β:α ratio?

A1: The preferential formation of the α-anomer is a well-known challenge in mannoside synthesis due to the anomeric effect and steric hindrance from the axial C2 substituent.[1][2][3] Several factors could be contributing to poor β-selectivity. Consider the following troubleshooting steps:

  • Protecting Group Strategy: The choice of protecting groups on the L-mannosyl donor is critical.[1][4][5]

    • 4,6-O-Benzylidene Acetal (B89532): The use of a 4,6-O-benzylidene acetal is a well-established method to promote β-selectivity. This group restricts the conformation of the pyranose ring, which can favor the formation of the β-anomer.[4][6][7]

    • C2 and C3 Protecting Groups: Bulky protecting groups at the O-3 position can disfavor β-glycosylation.[4] Conversely, bridging the C2 and C3 hydroxyls with an acetonide protecting group has been shown to dramatically increase β-selectivity in certain catalytic systems.[1] Using sterically minimal protecting groups, such as a propargyl ether at O-2, can also enhance diastereoselectivity.[4]

  • Reaction Mechanism: The stereochemical outcome is highly dependent on the reaction mechanism.

    • An SN2-type displacement at the anomeric center is generally required for high β-selectivity.[7][8]

    • Conditions that favor an SN1-like mechanism, leading to an oxocarbenium ion intermediate, will typically result in the thermodynamically more stable α-anomer.[1][8]

  • Donor Type: The choice of glycosyl donor and leaving group is crucial. Donors that favor the in situ formation of an α-mannosyl triflate or a related species that can undergo SN2 displacement by the acceptor are often successful.[3][9]

A logical workflow for troubleshooting low β-selectivity is presented below:

troubleshooting_beta_selectivity start Low β:α Selectivity check_pg Is a 4,6-O-benzylidene or equivalent conformational lock used? start->check_pg check_c2_c3_pg What are the O-2 and O-3 protecting groups? check_pg->check_c2_c3_pg Yes implement_benzylidene Introduce a 4,6-O-benzylidene acetal on the donor. check_pg->implement_benzylidene No bulky_o3 Bulky O-3 group? check_c2_c3_pg->bulky_o3 non_participating_o2 Non-participating O-2 group? check_c2_c3_pg->non_participating_o2 consider_reaction_type What is the glycosylation method? direct_glycosylation Direct Glycosylation consider_reaction_type->direct_glycosylation alternative_methods Consider alternative methods: - Anomeric O-alkylation - Intramolecular Aglycone Delivery (IAD) consider_reaction_type->alternative_methods optimize_c2_c3 Consider C2-C3 acetonide or sterically minimal O-2 group (e.g., propargyl ether). bulky_o3->optimize_c2_c3 non_participating_o2->consider_reaction_type sn2_conditions Ensure conditions favor an SN2-like pathway. direct_glycosylation->sn2_conditions

Caption: Troubleshooting workflow for low β-selectivity in L-mannosylation.

Q2: I am observing low yields in my β-L-mannosylation reaction, even with good stereoselectivity. What could be the issue?

A2: Low yields can stem from several factors unrelated to stereoselectivity:

  • Donor/Acceptor Reactivity: The nucleophilicity of your acceptor alcohol plays a significant role. Less nucleophilic acceptors may require more forcing conditions or longer reaction times, which can lead to side reactions.[2] Similarly, the reactivity of the glycosyl donor is key; some donors may be too stable or, conversely, too reactive, leading to decomposition.

  • Side Reactions: Elimination of the leaving group to form a glycal is a common side reaction, particularly with "armed" glycosyl donors.[2] Transesterification can also be an issue if your protecting groups are esters and the reaction conditions are not optimized.[2]

  • Protecting Group Stability: The reaction conditions for glycosylation might be cleaving some of your protecting groups. For instance, strongly acidic conditions can remove acid-labile groups like benzylidene acetals.[2]

  • Reaction Conditions: Factors such as temperature, solvent, and the nature and stoichiometry of the activator are critical. It is advisable to perform optimization experiments for these parameters.

Q3: My protecting group strategy for achieving β-selectivity is very lengthy. Are there more direct methods?

A3: Yes, while methods relying on specific protecting group patterns like the 4,6-O-benzylidene acetal are effective, they can add significant step counts to a synthesis.[2] Several alternative strategies have been developed to streamline the synthesis of β-mannosides:

  • Anomeric O-Alkylation: This method involves the alkylation of a partially protected mannose hemiacetal with a suitable electrophile.[10][11][12] Cesium carbonate-mediated anomeric O-alkylation has been shown to be effective for producing β-mannosides.[10][12]

  • One-Pot Chlorination-Iodination-Glycosylation: A one-pot sequence starting from a glycosyl hemiacetal that proceeds through an in situ generated glycosyl iodide has been reported to give high β-selectivity via an SN2-type reaction.[2][7]

  • Catalyst-Controlled Glycosylation: The use of specific catalysts, such as bis-thiourea catalysts, can override the inherent α-selectivity of mannosyl donors, particularly those with acetonide protection at C2 and C3.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in synthesizing β-mannosides?

A1: The primary challenge lies in overcoming the inherent stereoelectronic preference for the α-anomer. This preference is due to two main factors: the anomeric effect, which stabilizes the axial orientation of the anomeric substituent (α-anomer), and the steric hindrance at the β-face of the mannopyranoside ring caused by the axial C2 substituent, which disfavors the approach of the nucleophile from that side.[1][2][3]

Q2: How does the 4,6-O-benzylidene acetal promote β-selectivity?

A2: The 4,6-O-benzylidene acetal locks the pyranose ring in a more rigid conformation. This conformational constraint is thought to destabilize the oxocarbenium ion intermediate, thereby favoring a stereospecific SN2-like pathway via a transient α-mannosyl triflate intermediate, leading to the β-product.[1][4]

Q3: Are there enzymatic methods for the synthesis of β-mannosides?

A3: Yes, enzymatic synthesis offers a highly stereoselective alternative to chemical methods. Mannosyl transferases and mannosyl phosphorylases can be used, although their availability and cost can be limiting.[13] β-mannosidases can also be employed in transglycosylation reactions.[13] While enzymatic methods offer excellent selectivity, challenges can include enzyme availability, substrate scope, and reaction scale.[13][14]

Q4: Can computational methods help in predicting the outcome of a β-mannosylation reaction?

A4: While still an emerging area, machine learning models are being developed to predict the stereoselectivity of glycosylation reactions.[15] These models analyze various factors, including the structure of the donor and acceptor, protecting groups, and reaction conditions, to predict the anomeric ratio.[15]

Quantitative Data Summary

The following tables summarize quantitative data on the influence of protecting groups and reaction conditions on the stereoselectivity of β-L-mannoside synthesis, compiled from the cited literature.

Table 1: Influence of O-2 and O-3 Protecting Groups on β-Selectivity

Donor Protecting GroupsAcceptorConditionsβ:α RatioYield (%)Reference
4,6-O-Bn, 2,3-di-O-BnSimple AlcoholCrich conditionsHigh βGood[4]
4,6-O-Bn, 2-O-Propargyl, 3-O-BnSimple AlcoholCrich conditions>95:5Good[4]
2,3-O-AcetonideHindered AlcoholBis-thiourea catalyst16:1 to 32:1High[1]
PerbenzylSimple AlcoholBis-thiourea catalyst1:1 to 1:2-[1]
4,6-O-BnSimple AlcoholBis-thiourea catalyst1:1-[1]

Table 2: Comparison of Different Glycosylation Methods

MethodDonor TypeKey FeaturesTypical β:α RatioReference
Crich Glycosylation4,6-O-Benzylidene thioglycoside or sulfoxideIn situ formation of α-mannosyl triflateHigh to excellent[4][6]
Anomeric O-AlkylationPartially protected hemiacetalCs₂CO₃ mediated, mild conditionsExclusively β[10][12]
One-Pot Halogenation-GlycosylationHemiacetalIn situ generation of α-glycosyl iodideHigh to excellent[2][7]
Catalytic Glycosylation2,3-O-Acetonide phosphateMild, neutral conditionsHigh to excellent[1]

Experimental Protocols

Protocol 1: General Procedure for Crich-type β-Mannosylation

This protocol is adapted from methodologies that utilize a 4,6-O-benzylidene-protected mannosyl donor.

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: To a solution of the 4,6-O-benzylidene protected L-mannosyl donor (e.g., a thioglycoside, 1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP).

  • Activation: Add triflic anhydride (B1165640) (Tf₂O, 1.1 eq.) dropwise to the cold solution. The reaction mixture is stirred at -78 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a few drops of pyridine (B92270) followed by dilution with DCM.

  • Workup: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-L-mannoside.

Protocol 2: One-Pot Chlorination-Iodination-Glycosylation

This protocol is based on the method for generating β-mannosides from hemiacetals.[2][7]

  • Chlorination: To a solution of the L-mannosyl hemiacetal (1.0 eq.) and triphenylphosphine (B44618) oxide (Ph₃PO, 1.0 eq.) in anhydrous chloroform (B151607) (CHCl₃) at room temperature, add oxalyl chloride dropwise. Stir for 30 minutes.

  • Iodination and Glycosylation: Remove excess oxalyl chloride under reduced pressure. To the resulting solution, add lithium iodide (LiI), a hindered base (e.g., diisopropylethylamine), and the acceptor alcohol (0.5-1.0 eq.).

  • Reaction Progress: Stir the reaction at room temperature and monitor by TLC.

  • Workup and Purification: Upon completion, dilute the reaction with a suitable organic solvent, wash with appropriate aqueous solutions, dry, and concentrate. Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate key concepts in the stereoselective synthesis of β-L-mannosides.

influencing_factors main Stereoselective β-L-Mannosylation pg Protecting Groups main->pg donor Glycosyl Donor main->donor acceptor Glycosyl Acceptor main->acceptor conditions Reaction Conditions main->conditions pg_details 4,6-O-Benzylidene C2/C3 Acetonide Steric/Electronic Effects pg->pg_details donor_details Leaving Group Armed vs. Disarmed donor->donor_details acceptor_details Nucleophilicity Steric Hindrance acceptor->acceptor_details conditions_details Solvent Temperature Activator/Catalyst conditions->conditions_details

Caption: Key factors influencing the outcome of β-L-mannosylation reactions.

This technical support center provides a starting point for addressing the challenges in the stereoselective synthesis of β-L-mannosides. For more in-depth information, please consult the cited literature.

References

Improving the yield and purity of beta-L-mannofuranose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of β-L-mannofuranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for improving the yield and purity of this rare sugar.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for L-mannose synthesis, and what is the general strategy?

A1: The most prevalent starting material for L-mannose synthesis is L-arabinose. The general strategy involves a multi-step process that begins with the isomerization of L-arabinose to L-ribulose, followed by another isomerization to L-ribose. The final step is the epimerization of L-ribose to L-mannose. This multi-enzyme cascade offers a controlled and specific route to produce L-mannose.[1]

Q2: What are the expected yields for the chemical epimerization of L-ribose to L-mannose?

A2: The epimerization of L-ribose to L-mannose is a reversible reaction that reaches a thermodynamic equilibrium.[1] Consequently, the yield of L-mannose is inherently limited. Under optimized conditions using a molybdate (B1676688) catalyst, the reaction will result in an equilibrium mixture of the two epimers.[1] For the analogous D-glucose to D-mannose epimerization, yields can reach approximately 32.5% to 44.8%.[2]

Q3: How does the pyranose-furanose equilibrium affect the isolation of β-L-mannofuranose?

A3: In solution, monosaccharides like L-mannose exist in a dynamic equilibrium between their open-chain form and various cyclic forms, including the six-membered pyranose and the five-membered furanose rings.[][4] For most aldohexoses in aqueous solution, the pyranose forms are thermodynamically more stable and therefore predominate, with the furanose forms constituting a smaller fraction.[5][6] This equilibrium means that β-L-mannofuranose will always be a minor component in the mixture, making its isolation challenging. The distribution of these forms can be influenced by factors such as solvent, temperature, and pH.[][5]

Q4: What are the primary challenges in purifying β-L-mannofuranose?

A4: The primary challenges stem from the presence of multiple isomers in the reaction mixture: the α and β anomers, and the pyranose and furanose ring forms. The phenomenon of mutarotation, the interconversion of these anomers in solution, can lead to peak broadening and splitting during chromatographic separation, making it difficult to isolate a pure anomer.[7] Additionally, the high polarity of sugars and their lack of a strong UV chromophore can present challenges for certain chromatographic and detection methods.[7]

Q5: Which analytical techniques are best for monitoring the synthesis and separation of L-mannose isomers?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[1][2] Specific columns, such as amino-propyl or cation-exchange columns (e.g., in the Ca²⁺ or Na⁺ form), can effectively separate mannose from other sugars.[1][8] A Refractive Index (RI) detector is typically used for detection.[1][8] Chiral HPLC columns, such as the Chiralpak AD-H, can be used to separate enantiomers and anomers simultaneously.[9][10] Additionally, Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed to separate the signals of different anomers in a mixture.[11]

Troubleshooting Guides

Problem 1: Low Yield of L-Mannose in the Epimerization Step
Potential Cause Suggested Solution Explanation
Suboptimal Reaction pH Carefully adjust the pH of the reaction mixture to the optimal range for the catalyst being used. For molybdate-catalyzed reactions, this is typically in the acidic range of 2.5-3.5.[2] Monitor the pH throughout the reaction.The epimerization reaction is highly pH-dependent. Deviation from the optimal pH can significantly reduce the reaction rate and final yield.
Incorrect Reaction Temperature For molybdate catalysis, maintain a temperature range of 90-100°C.[1][2] Experiment with slightly lower temperatures to see if it improves selectivity and overall yield.While higher temperatures increase the reaction rate, they can also promote the formation of undesired by-products and degradation, shifting the equilibrium.[2]
Reaction Has Not Reached Equilibrium Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC. Ensure the reaction has plateaued before work-up. The reaction is typically complete within 2-4 hours.[2]The epimerization is an equilibrium-controlled process. Stopping the reaction prematurely will result in a lower yield of the desired product.
Ineffective Catalyst Ensure the correct form of the molybdate catalyst is used. Molybdic acid or ammonium (B1175870) molybdate is effective, whereas sodium molybdate may not catalyze the reaction.The catalytic activity is dependent on the specific form of the molybdate ion in solution under the reaction conditions.
Problem 2: Difficulty in Purifying L-Mannose by Crystallization
Potential Cause Suggested Solution Explanation
Ineffective Crystallization from Aqueous Solution Use a mixture of alcohols, such as methanol (B129727) and isopropanol, to induce crystallization from a concentrated syrup of the crude product.[2][12]L-mannose can be challenging to crystallize directly from an aqueous reaction mixture due to the high concentration of other sugars like L-ribose. Alcohols decrease the solubility of L-mannose, promoting crystallization.
Formation of Gummy, Amorphous Impurities Before crystallization, dissolve the crude mixture in a minimal amount of hot deionized water and then add a mixture of methyl and isopropyl alcohols (1:1 v/v) to precipitate gummy impurities. Decant the supernatant containing the L-mannose for subsequent crystallization.[8]This step helps to remove impurities that can inhibit the crystallization of L-mannose.
Spontaneous Crystallization is Slow or Fails Seed the solution with a small crystal of pure L-mannose to facilitate the crystallization process.[2][12]Seeding provides a nucleation site for crystal growth, which can significantly speed up and improve the efficiency of crystallization.
Problem 3: Poor Separation of β-L-Mannofuranose using HPLC
Potential Cause Suggested Solution Explanation
Peak Broadening or Splitting due to Mutarotation Increase the column temperature to a range of 70-80°C. Alternatively, use an alkaline mobile phase (pH > 10) with a compatible polymer-based column.[7]Increasing the temperature or pH accelerates the rate of anomer interconversion. When this interconversion is fast compared to the separation time, the anomers elute as a single, sharp peak for the pyranose and furanose forms respectively, which can then be separated from each other.[7]
Co-elution of Isomers Employ specialized chromatography columns. A cation-exchange column in the sodium (Na⁺) form can be effective for separating mannose and glucose (and by extension, their L-enantiomers).[8] For anomer separation, a chiral column like Chiralpak AD-H can be used.[9]Different isomers have subtle differences in their interactions with the stationary phase. Specialized columns are designed to exploit these differences for better separation.
Low Detector Response Use a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[7]Sugars lack a strong UV chromophore, making them difficult to detect with standard UV detectors. RI, ELSD, and CAD are more suitable for carbohydrate analysis.

Experimental Protocols

Protocol 1: Synthesis of L-Mannose from L-Arabinose

This protocol is a three-step process involving two enzymatic isomerizations and one chemical epimerization.[1]

Step 1: Isomerization of L-arabinose to L-ribulose

  • Prepare a 100 g/L solution of L-arabinose in 50 mM sodium phosphate (B84403) buffer (pH 7.5).

  • Add MnCl₂ to a final concentration of 1 mM.

  • Equilibrate the reaction mixture to 50°C.

  • Add L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans).

  • Incubate at 50°C with gentle stirring, monitoring the reaction by HPLC until equilibrium is reached.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).

Step 2: Isomerization of L-ribulose to L-ribose

  • Use the mixture from Step 1 directly.

  • Add CoCl₂ to a final concentration of 0.5 mM.

  • Equilibrate the reaction mixture to 40°C.

  • Add mannose-6-phosphate (B13060355) isomerase to a final concentration of 25 U/mL.

  • Incubate at 40°C with gentle stirring for 3 hours, monitoring by HPLC.

  • Terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes).

Step 3: Chemical Epimerization of L-ribose to L-mannose

  • To the L-ribose solution from Step 2, add ammonium molybdate (a starting point is a 1:100 molar ratio of molybdate to L-ribose).

  • Adjust the pH of the solution to approximately 3.0 with sulfuric acid.

  • Heat the reaction mixture to 90-100°C and maintain this temperature.

  • Monitor the epimerization by HPLC until equilibrium is reached.

  • Cool the reaction mixture.

  • Decolorize the solution with activated carbon and filter.

  • Remove the molybdate catalyst and other ions by passing the solution through a mixed-bed ion-exchange resin.

Protocol 2: Purification and Isolation of β-L-Mannofuranose by HPLC

This protocol outlines a general approach for the chromatographic separation of L-mannose isomers.

  • Sample Preparation: Dissolve the crude L-mannose mixture from Protocol 1 in the mobile phase to a known concentration (e.g., 5% w/v) and filter through a 0.45 µm syringe filter.[8]

  • Chromatographic System:

    • Column: A carbohydrate analysis column (e.g., cation-exchange in Na⁺ form) or a chiral column (e.g., Chiralpak AD-H).[8][9]

    • Mobile Phase: For cation-exchange, use deionized water. For a chiral column, a mixture of hexane-ethanol-TFA may be used.[8][13] An acetonitrile/water gradient is also common for amino-propyl columns.[1]

    • Flow Rate: Optimize as per the column manufacturer's recommendations (e.g., 0.5 - 1.5 mL/min).[7][8]

    • Column Temperature: 60-80°C to manage mutarotation.[7][8]

    • Detector: Refractive Index (RI).[1][8]

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the equilibrated HPLC column.

    • Monitor the elution profile and collect fractions corresponding to the different peaks. Based on literature for other sugars, the furanose forms are likely to elute at different retention times than the pyranose forms.[10]

  • Post-Purification:

    • Pool the fractions containing the purified β-L-mannofuranose isomer.

    • Remove the solvent by lyophilization or evaporation under reduced pressure.

    • Confirm the purity and identity of the isolated isomer using analytical HPLC and NMR spectroscopy.

Data Presentation

Table 1: Typical Yields in Sugar Epimerization

ReactionCatalystpHTemperature (°C)Max. Yield of Epimer (%)Reference
D-Glucose to D-MannoseAmmonium Molybdate2.09832.6[14]
D-Glucose to D-MannoseAmmonium Molybdate + CaO3.015044.8[14]
L-Arabinose to L-RiboseMolybdate ions--Equilibrium Mixture
L-Ribose to L-MannoseMolybdate ions~3.090-100Equilibrium Mixture[1]

Table 2: Equilibrium Distribution of Pyranose and Furanose Forms in Aqueous Solution

MonosaccharidePyranose Forms (%)Furanose Forms (%)Open-Chain Form (%)Reference
D-Glucose~99<1<0.02[5]
D-Fructose~70~22-33Trace[5]
D-Ribose~25~75Trace[5]

Note: The exact percentages can vary with temperature, pH, and solvent.[5]

Visualizations

Experimental Workflow: L-Mannose Synthesis

G cluster_0 Step 1: Isomerization cluster_1 Step 2: Isomerization cluster_2 Step 3: Epimerization cluster_3 Purification A L-Arabinose Solution B Add L-arabinose isomerase (50°C, pH 7.5, MnCl₂) A->B C L-Ribulose Mixture B->C D Add mannose-6-phosphate isomerase (40°C, CoCl₂) C->D E L-Ribose Mixture D->E F Add Molybdate Catalyst (90-100°C, pH ~3.0) E->F G Crude L-Mannose Mixture F->G H Decolorize & Ion Exchange G->H I Purified L-Mannose Solution (Mixture of Isomers) H->I G A Low L-Mannose Yield B Check Reaction Parameters A->B C pH Optimal? B->C D Temperature Correct? B->D E Reaction Time Sufficient? B->E C->D Yes F Adjust pH to 2.5-3.5 C->F No D->E Yes G Adjust Temp. to 90-100°C D->G No H Increase Reaction Time (Monitor by HPLC) E->H No I Re-run Experiment E->I Yes F->I G->I H->I

References

Overcoming instability of the furanose ring during chemical reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the instability of the furanose ring during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the furanose ring generally less stable than the pyranose ring?

A1: The six-membered pyranose ring is typically more thermodynamically stable than the five-membered furanose ring.[1] This stability is primarily attributed to lower angle and dihedral strain in the chair conformation of the pyranose ring.[1][2] Furanose rings are more flexible but are generally less stable due to higher ring strain and less optimal bond angles, adopting more planar and strained envelope or twist conformations.[3][4] In aqueous solutions, monosaccharides with five or more carbons exist in an equilibrium, with the pyranose form being predominant for aldohexoses like glucose.[1][2]

Q2: Under what conditions does furanose ring instability become a major issue in chemical reactions?

A2: Furanose ring instability is a significant concern under acidic conditions, which can lead to rapid hydrolysis of the glycosidic bond.[5] Furanosides hydrolyze at a higher rate than their pyranoside counterparts because the furanose ring's conformation is more similar to the oxocarbenium ion-like transition state formed during glycosidic bond cleavage.[5][6] Instability is also a major hurdle during glycosylation reactions, where the goal is to form a furanoside. These reactions can suffer from low yields and the formation of a mixture of anomers (α/β) and ring isomers (pyranoside byproducts), as the system tends to equilibrate to the more stable pyranose form.[7][8]

Q3: Are there specific monosaccharides or conditions where the furanose form is more prevalent or stable?

A3: Yes, the equilibrium between pyranose and furanose forms is influenced by the specific monosaccharide, solvent, temperature, and the presence of substituents.[1] For instance, fructose, a ketohexose, exhibits a significantly higher proportion of the furanose form in solution compared to glucose.[1][9] Furthermore, the furanose form is biologically crucial in the structure of nucleic acids (ribose and deoxyribose).[3] Certain derivatives, such as per-O-sulfated or heavily benzoylated monosaccharides, can also favor the furanose form due to steric or electronic effects.[1][10][11] The choice of solvent also plays a role; furanosides are often preferentially formed in nonpolar solvents like toluene.[11][12]

Troubleshooting Guides for Furanoside Synthesis

Q1: My glycosylation reaction has a low yield of the desired furanoside, with many byproducts. How can I determine if ring isomerization to the more stable pyranose is the cause?

A1: Low yields and complex product mixtures are common issues in furanoside synthesis.[13] To diagnose the problem, a systematic analysis of the reaction mixture for markers of ring-opening and isomerization is recommended.

Troubleshooting Steps:

  • Analyze Reaction Mixture: Use TLC and LC-MS to identify major byproducts. Look for masses corresponding to your desired product's isomers (pyranose forms) or adducts of the open-chain sugar with solvent or other nucleophiles.[13]

  • NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture. The anomeric proton signals for furanose and pyranose forms appear in distinct regions (typically 4.5-5.5 ppm) with characteristic chemical shifts and coupling constants.[1] Comparing the integrals of these signals can help quantify the extent of isomerization.[1]

  • Control Experiment: Run the reaction under kinetic control (e.g., lower temperature, shorter reaction time) and thermodynamic control (e.g., higher temperature, longer reaction time) and compare the product ratios. Fischer glycosylations, for example, can yield furanosides under kinetic control, while thermodynamic equilibrium favors pyranosides.[10]

G cluster_start Problem cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_conclusion Conclusion start Low Yield / Multiple Byproducts in Furanosylation Reaction tlc_lcms TLC / LC-MS Analysis of Reaction Mixture start->tlc_lcms Step 1 nmr ¹H NMR Spectroscopy of Crude Product start->nmr Step 2 check_isomers Check for m/z of Pyranose Isomers tlc_lcms->check_isomers check_anomers Identify Anomeric Signals (Furanose vs. Pyranose) nmr->check_anomers conclusion Isomerization Confirmed check_isomers->conclusion Isomers Detected no_conclusion Other Side Reactions check_isomers->no_conclusion No Isomers check_anomers->conclusion Pyranose Signals Present check_anomers->no_conclusion Only Furanose Signals

Caption: Diagnostic workflow for identifying ring-isomerization side reactions.

Q2: I am observing significant acid-catalyzed hydrolysis of my furanoside product. What strategies can I employ to minimize this degradation?

A2: Furanosides are particularly labile in acidic conditions.[5] Several strategies can mitigate this issue:

  • pH Control: Carefully buffer the reaction medium. Even a slight increase in pH can significantly reduce the rate of acid-catalyzed hydrolysis.[13]

  • Use of Acid Scavengers: In reactions that generate acidic byproducts (e.g., glycosyl halide couplings), include an acid scavenger like a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) or silver carbonate.[14]

  • Protecting Groups: The choice of protecting groups on the sugar ring can influence stability. Electron-withdrawing groups can destabilize the oxocarbenium ion intermediate, slowing hydrolysis.

  • Formation of Thioglycosides: Replacing the acid-labile O-glycosidic bond with a more acid-stable S-glycosidic bond (a thioglycoside) is an effective strategy to prevent hydrolysis.[5]

G furanoside Furanoside (R-OR') protonation Protonated Glycoside [R-O(H+)R'] furanoside->protonation 1. Protonation (H+) oxocarbenium Oxocarbenium Ion Intermediate protonation->oxocarbenium 2. Leaving Group Departs (R'-OH) hydrolyzed Hemiacetal + R'-OH (Hydrolyzed Product) oxocarbenium->hydrolyzed 3. Nucleophilic Attack by H₂O

References

Strategies for the efficient purification of beta-L-mannofuranose from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the efficient purification of beta-L-mannofuranose from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Co-elution of Anomers during Column Chromatography

Question: My alpha and beta anomers of L-mannofuranose are co-eluting or showing poor separation during column chromatography. How can I improve the resolution?

Answer: The separation of furanose anomers can be challenging due to their structural similarity. Here are several strategies to improve resolution:

  • Optimize the Stationary Phase:

    • Silica (B1680970) Gel: For protected mannofuranose derivatives, normal-phase chromatography on silica gel is common. Varying the solvent system polarity (e.g., hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol) can improve separation.

    • Amine-Functionalized Silica: These columns can be effective for the separation of unprotected sugars in hydrophilic interaction liquid chromatography (HILIC).

    • Chiral Columns: For analytical scale, a Chiralpak AD-H column has been shown to separate anomers of various monosaccharides, including mannose.[1][2]

  • Adjust the Mobile Phase:

    • A shallow gradient and a slow flow rate can enhance separation.

    • For reversed-phase chromatography of protected sugars, a water/acetonitrile or water/methanol gradient is typically used.

  • Consider Protecting Groups: The size and nature of protecting groups can significantly influence the chromatographic behavior of anomers. If separation is proving difficult, it may be beneficial to proceed to the deprotection step and purify the final compound.

Issue 2: Peak Broadening or Splitting in HPLC Analysis

Question: I'm observing broad or split peaks for my this compound sample during HPLC analysis. What is the cause and how can I fix it?

Answer: This is often caused by mutarotation, the interconversion of alpha and beta anomers in solution.[3] This dynamic equilibrium during chromatography leads to peak broadening.[3] Here are two primary methods to address this:

  • Elevated Column Temperature: Increasing the column temperature to 70-80°C can accelerate the rate of anomer interconversion.[3][4] When the interconversion is rapid compared to the separation time, the anomers elute as a single, sharp peak.[3]

  • High pH Mobile Phase: Using an alkaline mobile phase (pH > 10) also increases the rate of mutarotation, causing the anomeric peaks to merge into one.[3] It is important to use a column that is stable at high pH, such as a polymer-based column.[3]

Issue 3: Difficulty with Crystallization

Question: I am struggling to crystallize the purified this compound. What conditions should I try?

Answer: Crystallization of sugars can be challenging due to their high solubility and tendency to form syrups. Here are some strategies:

  • Solvent System: A common technique is to dissolve the sugar in a minimal amount of a good solvent (like water) and then slowly introduce a solvent in which it is less soluble (an anti-solvent), such as ethanol (B145695), isopropanol, or acetone.[5]

  • Vapor Diffusion: Dissolve the compound in a small vial and place this vial inside a larger, sealed container with a more volatile anti-solvent.[5] The slow diffusion of the anti-solvent vapor into the sample vial can promote crystal growth.[5]

  • Seeding: Introducing a seed crystal of the desired compound can initiate crystallization.[5]

  • Purity: Ensure the sample is of high purity, as impurities can inhibit crystallization. You may need to repeat the chromatographic purification step.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges are the presence of multiple isomers in the reaction mixture (alpha and beta anomers of both furanose and pyranose forms), and the similar polarity of these isomers, which makes them difficult to separate by chromatography.[3] Additionally, the interconversion of anomers in solution (mutarotation) can complicate chromatographic purification and analysis.[3]

Q2: Which protecting groups are recommended for the synthesis and purification of this compound?

The choice of protecting group is critical and depends on the overall synthetic strategy.

  • Acetals and Ketals (e.g., Isopropylidene): These are useful for protecting diols and are generally stable to a wide range of reaction conditions, except for acidic hydrolysis.[6]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups for hydroxyls and can be selectively introduced and removed under specific conditions.[7]

  • Benzoyl Esters: These are robust protecting groups that can be removed under basic conditions. They are also useful as they can sometimes aid in crystallization.[8]

An orthogonal protecting group strategy, where different types of protecting groups can be removed selectively without affecting others, is often employed in complex carbohydrate synthesis.[9]

Q3: How can I confirm the anomeric configuration of my purified product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the anomeric configuration.[3]

  • ¹H NMR: The chemical shift and the coupling constant of the anomeric proton (H-1) are diagnostic.

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also characteristic of the anomeric configuration.

  • 2D NMR (COSY, HSQC): These experiments can help to unambiguously assign the proton and carbon signals for each anomer.[3]

Q4: What are the best HPLC columns for separating mannofuranose derivatives?

The choice of column depends on whether the sugar is protected or unprotected.

  • Protected Sugars: Reversed-phase columns (e.g., C18, C8) are suitable for the separation of more hydrophobic, protected sugars.[3]

  • Unprotected Sugars: For polar, unprotected sugars, several options exist:

    • Amine-based columns (HILIC): These are widely used for carbohydrate analysis.

    • Ligand-exchange columns: These columns, often using calcium or lead counter-ions, are effective for separating monosaccharides.

    • Polymer-based columns: These are robust and can be used with a wide range of pH, making them suitable for methods that use high pH to manage mutarotation.[3]

Data Presentation

Table 1: HPLC Conditions for Anomer Separation/Analysis of Mannose

ParameterMethod 1: Anomer SeparationMethod 2: Anomer CoalescenceNotes
Column Type Chiralpak AD-H[1][2]Polymer-based (e.g., Shodex SUGAR series)[4]Method 1 aims to resolve the anomers, while Method 2 aims to elute them as a single peak.
Mobile Phase Hexane/Ethanol/TFA[2]Water or alkaline solution[3][4]The mobile phase should be optimized for the specific column.
Flow Rate 0.5 - 1.0 mL/min[2]0.5 - 1.0 mL/minShould be optimized based on column dimensions.
Temperature Ambient or slightly elevated (e.g., 40°C)[2]70 - 80°C[4]High temperature in Method 2 accelerates mutarotation.
Detection Refractive Index (RI)[2]RI, ELSD, CADDetector choice depends on the mobile phase and sensitivity requirements.

Experimental Protocols

Protocol 1: Purification of a Protected this compound Derivative by Column Chromatography

This protocol is a general guideline for the purification of a protected this compound derivative using silica gel chromatography. The specific solvent system will need to be optimized based on the protecting groups used.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a slightly more polar solvent.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure desired product, as determined by TLC and/or NMR analysis of selected fractions.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified protected this compound.

Protocol 2: Deprotection and Final Purification of this compound

This protocol describes a general method for the deprotection of a benzoyl-protected mannofuranose and subsequent purification.

  • Deprotection:

    • Dissolve the purified, protected sugar in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe).

    • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralization: Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).

  • Filtration and Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure.

  • Aqueous Workup: Dissolve the residue in water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Lyophilization: Lyophilize the aqueous layer to obtain the crude unprotected this compound.

  • Crystallization:

    • Dissolve the lyophilized product in a minimal amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then at 4°C.

    • Collect the resulting crystals by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification of Protected Sugar cluster_deprotection Deprotection & Final Purification synthesis Crude Reaction Mixture column_chromatography Silica Gel Column Chromatography synthesis->column_chromatography tlc TLC Analysis of Fractions column_chromatography->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal protected_product Purified Protected This compound solvent_removal->protected_product deprotection Chemical Deprotection protected_product->deprotection neutralization Neutralization deprotection->neutralization concentration Concentration neutralization->concentration crystallization Crystallization concentration->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_hplc start Start: HPLC Analysis problem Problem: Broad or Split Peaks? start->problem cause Likely Cause: Mutarotation in Solution problem->cause Yes good_peak Good Peak Shape problem->good_peak No solution1 Strategy 1: Increase Column Temperature (e.g., 70-80°C) cause->solution1 solution2 Strategy 2: Use High pH Mobile Phase (pH > 10) cause->solution2 result Result: Single, Sharp Peak solution1->result solution2->result

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Troubleshooting low yields in enzymatic synthesis of L-mannosides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of L-mannosides.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for the synthesis of L-mannosides?

A1: The primary enzymes used for the synthesis of L-mannosides are L-mannosyltransferases. These enzymes catalyze the transfer of an L-mannose moiety from an activated donor substrate, typically a nucleotide sugar like GDP-L-mannose or UDP-L-mannose, to an acceptor molecule. In some cases, mannosidases can be used in a reverse hydrolysis or transglycosylation mode to synthesize L-mannosides, though this is less common for targeted synthesis due to challenges in controlling regioselectivity and yield.[1][2]

Q2: What are the common donor and acceptor substrates for L-mannosyltransferases?

A2: The most common donor substrate is GDP-L-mannose. Acceptor substrates can vary widely and include other monosaccharides, oligosaccharides, peptides, proteins, and various small molecules with a hydroxyl group available for glycosylation. The specificity for both donor and acceptor substrates is highly dependent on the particular L-mannosyltransferase being used.[3][4]

Q3: What are the critical parameters to optimize for an efficient L-mannoside synthesis reaction?

A3: To achieve optimal yields, it is crucial to optimize several parameters:

  • pH: Most glycosyltransferases have a specific pH optimum, often in the neutral to slightly alkaline range (pH 7.0-8.5).

  • Temperature: The optimal temperature is enzyme-specific, typically ranging from 25°C to 40°C for enzymes from mesophilic organisms.

  • Metal Ions: Many mannosyltransferases require divalent cations, such as Mn²⁺ or Mg²⁺, for activity.[4] The optimal concentration of these ions should be determined experimentally.

  • Substrate Concentrations: The molar ratio of the donor and acceptor substrates can significantly impact the reaction rate and final yield.

  • Enzyme Concentration: The amount of enzyme will directly affect the reaction rate.

Q4: How can I monitor the progress of my L-mannoside synthesis reaction?

A4: Reaction progress can be monitored by measuring the consumption of substrates or the formation of the product over time. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying the substrates and product.

  • Thin-Layer Chromatography (TLC): A simpler method for qualitatively monitoring the reaction progress.

  • Coupled Enzyme Assays: These assays can detect the release of the nucleotide diphosphate (B83284) (e.g., GDP or UDP) from the donor substrate.[5][6][7] For example, the released UDP can be converted to ATP, which is then detected in a luciferase-based reaction.[7]

Troubleshooting Guide for Low Yields

This guide addresses common issues encountered during the enzymatic synthesis of L-mannosides and provides systematic steps for troubleshooting.

Issue 1: No or Very Low Product Formation

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Rationale
Inactive Enzyme 1. Verify Enzyme Storage: Ensure the enzyme was stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. 2. Perform an Activity Assay: Test the enzyme with a known positive control substrate to confirm its functionality.Improper storage or handling can lead to denaturation and loss of enzyme activity.
Missing or Incorrect Cofactors 1. Check Metal Ion Requirement: Confirm if your L-mannosyltransferase requires a divalent cation (e.g., Mn²⁺, Mg²⁺) and that it is present at the optimal concentration. 2. Use High-Purity Reagents: Ensure that the buffer components and salts are of high purity and free of contaminants.Many glycosyltransferases are metalloenzymes and will not be active without the required metal cofactor.[4]
Suboptimal Reaction Conditions 1. Verify pH and Temperature: Measure the pH of the reaction buffer and ensure the incubation temperature is within the optimal range for your specific enzyme.Enzyme activity is highly sensitive to pH and temperature. Deviations from the optimum can drastically reduce or eliminate activity.
Inhibitors in the Reaction Mixture 1. Substrate Purity: Ensure the donor and acceptor substrates are of high purity. Impurities can act as inhibitors. 2. Glassware and Reagents: Use high-purity water and ensure all glassware is thoroughly cleaned to avoid contamination with detergents or other potential inhibitors.Contaminants can interfere with enzyme activity.
Issue 2: Low Yield with Significant Substrate Remaining

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Rationale
Suboptimal Reaction Conditions 1. Optimize pH and Temperature: Perform a matrix of experiments with varying pH and temperature to find the optimal conditions for your specific enzyme and substrates.Even if there is some activity, it may be far from optimal, leading to incomplete conversion.
Insufficient Enzyme Concentration 1. Increase Enzyme Concentration: Titrate the amount of enzyme in the reaction to determine if a higher concentration improves the yield.The reaction rate is dependent on the enzyme concentration. A low concentration may result in a very slow reaction that does not reach completion in a reasonable timeframe.
Substrate Inhibition 1. Vary Substrate Concentrations: Perform the reaction with different initial concentrations of the donor and acceptor substrates. 2. Fed-Batch Approach: Consider a fed-batch strategy where the substrate is added gradually to the reaction mixture to maintain a low, non-inhibitory concentration.High concentrations of either the donor or acceptor substrate can inhibit some glycosyltransferases.[8][9]
Product Inhibition 1. Monitor Product Formation: Analyze the reaction at different time points to see if the reaction rate slows down as the product concentration increases. 2. In Situ Product Removal: If feasible, consider strategies to remove the product from the reaction mixture as it is formed.The accumulation of the L-mannoside product or the nucleotide diphosphate byproduct can inhibit the enzyme, leading to a premature halt in the reaction.[10]
Thermodynamic Equilibrium 1. Shift the Equilibrium: If the reaction is reversible, consider increasing the concentration of one of the substrates or removing one of the products to drive the reaction forward.Some glycosylation reactions are reversible and may reach an equilibrium that favors the substrates, thus limiting the final yield.
Issue 3: Formation of Undesired Byproducts

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Rationale
Enzyme Promiscuity 1. Verify Enzyme Specificity: The L-mannosyltransferase may have relaxed regioselectivity, leading to glycosylation at different positions on the acceptor molecule. Analyze the structure of the byproducts to confirm this. 2. Screen Different Enzymes: If regioselectivity is an issue, screen different L-mannosyltransferases that may have higher specificity for the desired position.Some glycosyltransferases can transfer the sugar moiety to more than one hydroxyl group on the acceptor, resulting in a mixture of isomers.
Hydrolysis of Donor Substrate 1. Minimize Water Activity: If possible, perform the reaction in the presence of co-solvents (e.g., DMSO, glycerol) to reduce the concentration of water. 2. Control Reaction Time: Avoid unnecessarily long incubation times, as this can increase the likelihood of donor hydrolysis.In the absence of an acceptor or at a slow reaction rate, some glycosyltransferases can catalyze the hydrolysis of the activated sugar donor.[10]
Substrate Degradation 1. Check Substrate Stability: Ensure that the donor and acceptor substrates are stable under the reaction conditions (pH, temperature).The substrates themselves may be unstable and degrade over the course of the reaction, leading to byproducts and a lower yield of the desired L-mannoside.

Data Presentation

Table 1: Typical Reaction Parameters for L-Mannosyltransferases
ParameterTypical RangeNotes
pH 7.0 - 8.5Highly enzyme-dependent.
Temperature 25 - 40 °CHigher temperatures may be optimal for enzymes from thermophilic organisms.
Divalent Cation Mn²⁺ or Mg²⁺Typically required at a concentration of 1-10 mM.
Donor Substrate GDP-L-mannoseUDP-L-mannose is also used by some enzymes.
Acceptor Substrate VariesCan be monosaccharides, oligosaccharides, proteins, or small molecules.
Typical Yields 20 - 90%Highly dependent on the specific enzyme, substrates, and reaction conditions.
Table 2: Troubleshooting Summary for Low L-Mannoside Yields
Symptom Primary Areas to Investigate Key Parameters to Optimize
No Product Enzyme Activity, Cofactors, Reaction ConditionsEnzyme storage, metal ion presence, pH, temperature
Low Conversion Enzyme Concentration, Substrate/Product InhibitionEnzyme amount, substrate molar ratio, reaction time
Byproduct Formation Enzyme Specificity, Donor HydrolysisEnzyme source, co-solvent addition, incubation time

Experimental Protocols

General Protocol for Enzymatic Synthesis of an L-Mannoside
  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Acceptor substrate (e.g., 10 mM)

      • Divalent cation (e.g., 5 mM MnCl₂)

      • GDP-L-mannose (e.g., 15 mM)

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the L-mannosyltransferase to a final concentration of 0.1-1 µM.

  • Incubation:

    • Incubate the reaction at the optimal temperature with gentle shaking for a predetermined time (e.g., 2-24 hours).

  • Reaction Monitoring:

    • At various time points, withdraw a small aliquot of the reaction mixture and stop the reaction by adding an equal volume of cold ethanol (B145695) or by boiling for 5 minutes.

    • Analyze the aliquots by HPLC or TLC to monitor the formation of the L-mannoside product.

  • Reaction Termination:

    • Once the reaction has reached completion (or the desired endpoint), terminate the entire reaction by boiling for 5 minutes or by adding a quenching agent.

  • Product Purification:

    • Centrifuge the terminated reaction mixture to pellet the denatured enzyme.

    • Purify the L-mannoside product from the supernatant using techniques such as size-exclusion chromatography or reversed-phase HPLC.

Protocol for Monitoring L-Mannosyltransferase Activity using a Coupled Assay

This protocol is adapted for a generic UDP/GDP-Glo™ type assay.[7]

  • Perform the L-Mannosyltransferase Reaction:

    • Set up the enzymatic reaction as described above in a 96-well plate. Include controls such as "no enzyme" and "no acceptor."

  • Add Detection Reagent:

    • After the desired incubation time, add a volume of the detection reagent (which contains the enzymes to convert GDP/UDP to ATP and a luciferase/luciferin mixture) equal to the volume of your glycosyltransferase reaction to each well.

  • Incubate for Signal Generation:

    • Incubate the plate at room temperature for 60 minutes to allow for the conversion of the nucleotide diphosphate to a luminescent signal.

  • Measure Luminescence:

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from the "no enzyme" control.

    • Correlate the luminescence signal to the concentration of the L-mannoside product by using a standard curve of GDP or UDP.

Visualizations

Enzymatic_Synthesis_of_L_Mannoside cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products GDP-L-Mannose GDP-L-Mannose L-Mannosyltransferase L-Mannosyltransferase GDP-L-Mannose->L-Mannosyltransferase Acceptor Acceptor Acceptor->L-Mannosyltransferase L-Mannoside L-Mannoside L-Mannosyltransferase->L-Mannoside GDP GDP L-Mannosyltransferase->GDP Experimental_Workflow A Reaction Setup (Buffer, Substrates, Cofactors) B Pre-incubation A->B C Add Enzyme B->C D Incubation C->D E Reaction Monitoring (HPLC, TLC) D->E F Reaction Termination E->F G Product Purification F->G Troubleshooting_Low_Yields Start Low or No Yield CheckEnzyme Is the enzyme active? (Control Reaction) Start->CheckEnzyme CheckConditions Are reaction conditions optimal? (pH, Temp, Cofactors) CheckEnzyme->CheckConditions Yes InactiveEnzyme Troubleshoot Enzyme: - Check storage - Use fresh enzyme CheckEnzyme->InactiveEnzyme No CheckInhibition Is there substrate or product inhibition? CheckConditions->CheckInhibition Yes OptimizeConditions Optimize Reaction: - pH/Temp screen - Titrate cofactors CheckConditions->OptimizeConditions No OptimizeSubstrates Optimize Substrates: - Vary concentrations - Fed-batch approach CheckInhibition->OptimizeSubstrates Yes Success Yield Improved CheckInhibition->Success No InactiveEnzyme->Start OptimizeConditions->Start OptimizeSubstrates->Start

References

Optimization of reaction conditions for glycosylation with beta-L-mannofuranose donors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for glycosylation with β-L-mannofuranose donors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high yield and stereoselectivity in β-L-mannofuranosylation?

The primary challenges in glycosylation with β-L-mannofuranose donors are achieving high yields and controlling the stereoselectivity to favor the β-anomer. Mannose-configured sugars often have a strong tendency to form α-linkages.[1] Key factors influencing the outcome include the choice of protecting groups, the reactivity of the glycosyl donor and acceptor, the promoter system, solvent, and reaction temperature.[2][3]

Q2: How do protecting groups influence the stereochemical outcome of the glycosylation?

Protecting groups play a crucial role in directing the stereoselectivity of glycosylation reactions. They can influence the conformation of the furanose ring and the reactivity of the donor. For instance, conformationally constraining protecting groups can lock the sugar in a conformation that favors the formation of one anomer over the other.[4][5] The use of participating groups at the C-2 position is a common strategy to favor the formation of 1,2-trans glycosidic bonds. However, for the desired 1,2-cis β-mannofuranoside, non-participating protecting groups are typically employed. The steric and electronic properties of protecting groups on the donor and acceptor can significantly impact the reaction's stereochemical course.[6]

Q3: What is the role of the promoter and temperature in the reaction?

The promoter (activator) is essential for activating the glycosyl donor, typically by facilitating the departure of the leaving group at the anomeric center. Common promoters include a combination of an electrophilic activator and a Lewis acid, such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf).[2] The reaction temperature is a critical parameter that must be carefully controlled. Lower temperatures often favor the formation of the kinetic product and can enhance stereoselectivity.[1]

Q4: Can solvent choice affect the yield and selectivity?

Yes, the solvent can have a significant impact on the reaction. The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates, such as oxocarbenium ions, and thereby affect the stereochemical outcome. Dichloromethane (CH2Cl2) and 1,2-dichloroethane (B1671644) (DCE) are commonly used solvents for glycosylation reactions.[1][2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Inactive Donor or Promoter: The glycosyl donor may be unreactive under the chosen conditions, or the promoter may not be effective.- Increase the reaction temperature in small increments. - Screen different promoter systems (e.g., NIS/TfOH, NIS/AgOTf, or others). - Verify the quality and purity of the donor and promoter.
Steric Hindrance: The glycosyl acceptor may be sterically hindered, preventing efficient coupling.- Consider using a less hindered protecting group on the acceptor. - Employ a more reactive glycosyl donor. - Increase the reaction time or temperature.
Decomposition of Donor or Acceptor: The reaction conditions may be too harsh, leading to the degradation of starting materials.- Lower the reaction temperature. - Use a milder promoter system. - Ensure all reagents and solvents are anhydrous.
Poor β-Stereoselectivity (Predominantly α-anomer) Intrinsic Preference for α-anomer: Mannofuranosides can have a thermodynamic preference for the α-anomer.- Lower the reaction temperature to favor the kinetic β-product. - Employ a pre-activation protocol where the donor is activated before the acceptor is added.[3] - Investigate the use of protecting groups that can direct β-selectivity, such as those that induce a specific ring conformation.[7]
Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism with a planar oxocarbenium ion intermediate, which can be attacked from either face.- Use solvents that favor an SN2-like displacement. - Employ a donor with a good leaving group that promotes an SN2 reaction. - Consider strategies like H-bond-mediated aglycone delivery (HAD) by incorporating a specific directing group on the donor.[1][8]
Formation of Byproducts Side Reactions: The promoter or reaction conditions may be causing side reactions, such as the formation of orthoesters or degradation products.- Adjust the stoichiometry of the promoter. - Lower the reaction temperature. - Add a non-nucleophilic base to scavenge acidic byproducts.
Anomerization: The initially formed product may be anomerizing under the reaction conditions.- Quench the reaction as soon as the starting material is consumed. - Use a milder workup procedure.

Quantitative Data Summary

The following tables summarize quantitative data from glycosylation reactions relevant to mannofuranoside synthesis, illustrating the impact of different reaction parameters on yield and stereoselectivity.

Table 1: Influence of Promoter and Acceptor on Glycosylation Outcome

DonorAcceptorPromoterSolventYield (%)α/β RatioReference
3-Pico-mannuronatePrimary AlcoholNIS/TfOH1,2-DCE911:12[1]
3-Pico-mannuronateSecondary AlcoholNIS/TfOH1,2-DCE791:11[1]
3-Pico-mannuronate (diluted)Secondary AlcoholNIS/TfOH1,2-DCE961:20[1]

Table 2: Effect of Donor Protecting Group on Stereoselectivity

Donor Protecting GroupAcceptorYield (%)α/β RatioReference
3-O-picoloylPrimary Alcohol911:12[1]
3-O-benzoylPrimary Alcohol85>20:1[1]
3,6-lactonizedPrimary Alcohol881:7[1]

Experimental Protocols

General Protocol for Glycosylation with a β-L-Mannofuranose Thioglycoside Donor

This protocol is a generalized procedure based on common practices in glycosylation chemistry and should be optimized for specific substrates.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

    • Ensure all solvents are anhydrous. Dichloromethane (CH2Cl2) should be freshly distilled from calcium hydride.

    • The glycosyl donor and acceptor should be azeotropically dried with toluene (B28343) to remove residual water.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the glycosyl donor (1.0 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents).

    • Add activated molecular sieves (4 Å) to the flask.

    • Dissolve the substrates in anhydrous CH2Cl2.

  • Glycosylation Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -30 °C to -78 °C) using a suitable cooling bath.

    • In a separate flask, prepare a solution of the promoter, for example, N-iodosuccinimide (NIS) (1.4 equivalents) in anhydrous CH2Cl2.

    • To the cooled reaction mixture, add the promoter solution dropwise.

    • If required, add a catalytic amount of a Lewis acid such as silver triflate (AgOTf) (0.2 equivalents) or triflic acid (TfOH) (0.1 equivalents).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature and dilute with CH2Cl2.

    • Filter the mixture through a pad of celite to remove molecular sieves.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

Experimental Workflow for Glycosylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware & Reagents prep2 Prepare Anhydrous Solvents prep1->prep2 setup Combine Donor, Acceptor, & Sieves in Solvent prep2->setup cool Cool to Reaction Temperature setup->cool add_promoter Add Promoter/Activator cool->add_promoter monitor Monitor by TLC add_promoter->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Characterize Product troubleshooting_tree cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity cluster_byproducts Troubleshooting Byproducts start Reaction Outcome? low_yield Low/No Yield start->low_yield Low Conversion poor_selectivity Poor β-Selectivity start->poor_selectivity Incorrect Anomer byproducts Byproducts Formed start->byproducts Complex Mixture check_reagents Check Reagent Purity & Activity low_yield->check_reagents lower_temp Lower Temperature poor_selectivity->lower_temp milder_cond Use Milder Conditions byproducts->milder_cond increase_temp Increase Temperature check_reagents->increase_temp change_promoter Change Promoter System increase_temp->change_promoter end_node Optimized Reaction change_promoter->end_node change_solvent Change Solvent lower_temp->change_solvent modify_pg Modify Protecting Groups change_solvent->modify_pg modify_pg->end_node add_scavenger Add Acid Scavenger milder_cond->add_scavenger optimize_time Optimize Reaction Time add_scavenger->optimize_time optimize_time->end_node

References

Preventing anomerization of beta-L-mannofuranose during storage and handling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-L-mannofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing anomerization during storage and handling of this sensitive compound.

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of β-L-mannofuranose.

Issue 1: Change in optical rotation or spectroscopic profile of the sample over time.

  • Question: I've observed a change in the specific rotation and NMR spectrum of my β-L-mannofuranose sample after a period of storage. What could be the cause?

  • Answer: This is a strong indication of anomerization, the process where the β-anomer converts to the α-anomer, leading to an equilibrium mixture of different isomers (alpha and beta furanose, as well as pyranose and open-chain forms). This process, also known as mutarotation, is common for reducing sugars in solution and can be influenced by storage conditions.

Issue 2: Inconsistent results in biological assays.

  • Question: My experimental results using β-L-mannofuranose are not reproducible. Could this be related to the compound's stability?

  • Answer: Yes, inconsistent biological activity can be a direct consequence of anomerization. The different anomers of L-mannofuranose can have distinct biological activities. If the anomeric composition of your sample changes over time, it will lead to variability in your assay results.

Issue 3: Appearance of new peaks in HPLC or NMR analysis.

  • Question: I'm analyzing my β-L-mannofuranose sample and see unexpected peaks that were not present initially. What do these peaks represent?

  • Answer: The new peaks likely correspond to the α-anomer of L-mannofuranose and potentially the more stable pyranose forms that have formed from the initial β-L-mannofuranose. Anomerization in solution leads to an equilibrium mixture of these different isomers.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a concern for β-L-mannofuranose?

A1: Anomerization is the conversion of one anomer to another. For β-L-mannofuranose, this means the conversion of the beta (β) anomer to the alpha (α) anomer at the anomeric carbon (C-1). This is a concern because the two anomers can have different physical, chemical, and biological properties. For researchers, this can lead to inconsistent experimental results and difficulties in characterizing the compound accurately.

Q2: What factors promote the anomerization of β-L-mannofuranose?

A2: The primary factors that promote anomerization are:

  • Solution: Anomerization occurs readily in solution.

  • pH: Both acidic and basic conditions can catalyze anomerization. Neutral pH is generally preferred for stability.

  • Temperature: Higher temperatures accelerate the rate of anomerization.

  • Solvent: The solvent can influence the equilibrium between anomers. For some sugars, dimethyl sulfoxide (B87167) (DMSO) can favor the furanose form more than water.[1][2]

Q3: Which anomer of L-mannofuranose is more stable?

A3: For D-mannopyranose, the α-anomer is generally more stable. While specific data for L-mannofuranose is limited, it is crucial to experimentally determine the anomeric ratio over time for your specific conditions.

Q4: How can I prevent or minimize anomerization during storage?

A4: To minimize anomerization, store β-L-mannofuranose under the following conditions:

  • Solid Form: Store as a dry, solid powder whenever possible.

  • Low Temperature: Store at low temperatures, preferably at -20°C or below for long-term storage.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can also degrade the sample.

  • Aprotic Solvents: If storage in solution is unavoidable, consider using aprotic solvents where the compound is stable. However, solubility and experimental compatibility must be considered.

Q5: How should I handle β-L-mannofuranose during experiments to avoid anomerization?

A5:

  • Prepare Solutions Freshly: Prepare aqueous solutions of β-L-mannofuranose immediately before use.

  • Maintain Low Temperatures: Keep solutions on ice as much as possible.

  • Control pH: Use buffers to maintain a neutral or slightly acidic pH if compatible with your experiment.

  • Minimize Time in Solution: Reduce the time the compound spends in solution before analysis or use.

Data Presentation

Table 1: General Recommendations for Long-Term Storage of β-L-Mannofuranose

Storage ConditionRecommendationRationale
Physical State Dry SolidMinimizes mobility and prevents mutarotation.
Temperature -20°C or belowReduces the rate of anomerization and degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation.
Light Protected from lightPrevents potential photo-degradation.

Table 2: Influence of Solvent on Furanose/Pyranose Equilibrium (General Observations for Sugars)

SolventEffect on Furanose FormReference
WaterGenerally favors the more stable pyranose form.[1][2]
Dimethyl Sulfoxide (DMSO)Can increase the proportion of the furanose form for some sugars.[1][2]

Experimental Protocols

Protocol 1: Determination of Anomeric Ratio by ¹H NMR Spectroscopy

This protocol is adapted from a method for L-mannose and can be used to determine the anomeric purity of β-L-mannofuranose.

1. Sample Preparation: a. Dissolve 5-10 mg of the β-L-mannofuranose sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). b. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. b. Key parameters to set:

  • Pulse sequence: Standard 1D proton.
  • Temperature: 25°C (or desired experimental temperature).
  • Number of scans: 16 or more for good signal-to-noise.
  • Relaxation delay: 5 seconds.

3. Data Analysis: a. Identify the anomeric proton signals. For furanoses, these typically appear in the region of δ 5.0-5.5 ppm. The α and β anomers will have distinct chemical shifts. b. Integrate the signals corresponding to the anomeric protons of the α and β furanose forms. c. Calculate the anomeric ratio by comparing the integration values.

Protocol 2: Analysis of Anomeric Purity by HPLC

1. HPLC System and Column: a. Use a High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) or evaporative light scattering detector (ELSD). b. Employ an amino-based column (e.g., NH₂) suitable for carbohydrate analysis.

2. Mobile Phase and Conditions: a. A typical mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v). b. To suppress mutarotation during the analysis, it is critical to maintain a low column temperature (e.g., 4°C). c. The mobile phase should be neutral or slightly acidic.

3. Sample Preparation: a. Dissolve the β-L-mannofuranose sample in the mobile phase at a known concentration. b. Filter the sample through a 0.22 µm syringe filter before injection.

4. Analysis: a. Inject the sample onto the HPLC system. b. The α and β anomers should elute as separate peaks. c. Determine the purity and anomeric ratio by calculating the area of each peak.

Mandatory Visualizations

Anomerization_Pathway beta_furanose β-L-Mannofuranose open_chain Open-Chain Form (Aldehyde) beta_furanose->open_chain Ring Opening open_chain->beta_furanose Ring Closing alpha_furanose α-L-Mannofuranose open_chain->alpha_furanose Ring Closing alpha_furanose->open_chain Ring Opening

Caption: Anomerization pathway of β-L-mannofuranose in solution.

Troubleshooting_Anomerization start Inconsistent Experimental Results Observed check_purity Analyze sample for anomeric purity (NMR/HPLC) start->check_purity anomerization_detected Anomerization Detected check_purity->anomerization_detected Yes no_anomerization Anomeric Purity Confirmed check_purity->no_anomerization No review_storage Review Storage Conditions: - Temperature - Solvent - pH anomerization_detected->review_storage review_handling Review Handling Procedures: - Fresh Solutions - Temperature Control - Time in Solution anomerization_detected->review_handling other_factors Investigate other experimental variables no_anomerization->other_factors

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow_NMR start Start: β-L-Mannofuranose Sample dissolve Dissolve in D₂O start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process integrate Integrate Anomeric Proton Signals process->integrate calculate Calculate Anomeric Ratio integrate->calculate end End: Anomeric Purity Determined calculate->end

Caption: Experimental workflow for NMR analysis of anomeric purity.

References

Technical Support Center: Glycosylation of Sterically Hindered L-Mannosyl Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of sterically hindered L-mannosyl acceptors in glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why do my glycosylation reactions with sterically hindered L-mannosyl acceptors result in low yields?

A: The low reactivity of sterically hindered L-mannosyl acceptors is a common challenge. Several factors can contribute to low yields:

  • Steric Hindrance: The bulky nature of the acceptor can physically block the approach of the mannosyl donor to the hydroxyl group, slowing down the reaction rate.

  • Low Nucleophilicity of the Acceptor: The electronic properties of the protecting groups on the acceptor can reduce the nucleophilicity of the hydroxyl group, making it a less effective nucleophile.

  • Donor Reactivity: The mannosyl donor may not be sufficiently reactive to overcome the high activation energy barrier associated with glycosylating a hindered acceptor.

  • Suboptimal Reaction Conditions: Factors such as the choice of promoter, solvent, temperature, and reaction time can significantly impact the reaction outcome.

  • Anomerization: The desired product may anomerize to a more thermodynamically stable but undesired anomer under the reaction conditions.[1]

Q2: How can I improve the yield of my mannosylation reaction with a hindered acceptor?

A: Several strategies can be employed to improve the yield:

  • Optimize the Activating System: The choice of promoter is critical. For difficult glycosylations, more potent activating systems may be required. Pre-activation of the donor before adding the acceptor can also be highly effective.[2][3]

  • Modify Protecting Groups: The protecting groups on both the donor and the acceptor can influence reactivity. Electron-withdrawing groups on the acceptor can decrease nucleophilicity, while bulky protecting groups can increase steric hindrance.[4] Consider using protecting group strategies that enhance acceptor reactivity.

  • Utilize a More Reactive Donor: Employing a mannosyl donor with a better leaving group or "arming" protecting groups can increase its reactivity.

  • Change Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times. In some cases, higher temperatures may be necessary to overcome the activation energy barrier, but this can also lead to side reactions.

  • Employ Catalysis: Specific catalysts, such as bis-thiourea organocatalysts, have been shown to be effective in promoting the glycosylation of sterically demanding acceptors under mild conditions.[5]

Q3: My reaction is producing the wrong anomer (e.g., α-mannoside instead of the desired β-mannoside). What can I do?

A: The stereochemical outcome of a glycosylation reaction is influenced by a delicate balance of factors:

  • Neighboring Group Participation: A participating group at the C2 position of the donor (e.g., an acyl group) will typically lead to the formation of a 1,2-trans-glycoside (an α-mannoside). For β-mannosylation, a non-participating group (e.g., a benzyl (B1604629) ether) is required.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates and thus the stereochemical outcome.

  • Promoter/Catalyst: The nature of the activator can dictate the reaction mechanism (SN1 vs. SN2) and consequently the stereoselectivity. For instance, some catalyst systems are specifically designed to favor the formation of β-mannosides.[5]

  • Donor Conformation: Using conformationally restricted mannosyl donors can lock the donor in a conformation that favors attack from one face, leading to higher stereoselectivity.[6]

  • Anomerization: The initially formed kinetic product may anomerize to the thermodynamic product under the reaction conditions.[1] Analyze the reaction mixture at earlier time points to check for this possibility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Reaction Insufficiently reactive donor.Use a more "armed" donor or a donor with a better leaving group.
Low nucleophilicity of the acceptor.Re-evaluate the protecting group strategy on the acceptor. Avoid strongly electron-withdrawing groups near the reacting hydroxyl group.
Ineffective promoter/activator.Screen a range of promoters, from mild to strong Lewis acids. Consider pre-activation of the donor.[2][3]
Steric hindrance is too great.Consider using a less bulky protecting group on the acceptor or a smaller mannosyl donor if possible.
Suboptimal reaction conditions.Systematically vary the temperature, solvent, and reaction time.
Low Yield Competing side reactions (e.g., decomposition of donor or acceptor).Use milder reaction conditions if possible. Employ a catalyst that operates under neutral conditions.[5]
Anomerization to an undesired product.Monitor the reaction at early time points. Consider using conditions known to favor the kinetic product.[1]
Difficult purification leading to product loss.Optimize the purification protocol.
Poor Stereoselectivity Lack of stereocontrol from the donor.For β-mannosylation, ensure a non-participating group is at C2 of the donor. Consider using a conformationally restricted donor.[6]
Inappropriate solvent.Ethereal solvents can sometimes favor α-glycoside formation, while dichloromethane (B109758) may favor β-glycosides. This is system-dependent and requires screening.
Reaction proceeding through an undesired mechanistic pathway.The choice of promoter and temperature can influence the reaction pathway (SN1 vs. SN2). Colder temperatures often favor SN2-like pathways, which can lead to higher stereoselectivity.
Formation of Orthoester Byproduct Use of a participating group at C2 of the donor with a hindered alcohol.This is a common side reaction. Consider using a non-participating C2 protecting group or a different glycosylation strategy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the mannosylation of sterically hindered acceptors, allowing for easy comparison of different methods and conditions.

Table 1: Comparison of Catalytic Systems for β-Mannosylation of a Hindered Secondary Alcohol

DonorAcceptorCatalyst/PromoterSolventTime (h)Yield (%)α:β RatioReference
2,3-Acetonide-protected mannosyl phosphate (B84403)Secondary alcohol 3bBis-thiourea 1 (10 mol%)Toluene (B28343)24851:24[5]
2,3-Acetonide-protected mannosyl phosphateSecondary alcohol 3bTMSOTf (1.2 eq)CH2Cl2160>20:1[5]

Table 2: Influence of Donor Protecting Groups on Mannosylation of a Primary Alcohol

Donor Protecting GroupsAcceptorCatalyst/PromoterSolventTime (h)Yield (%)α:β RatioReference
Per-benzylPrimary alcohol 3aBis-thiourea 1 (10 mol%)Toluene3951:1[5]
2,3-AcetonidePrimary alcohol 3aBis-thiourea 1 (10 mol%)Toluene3981:32[5]
4,6-O-BenzylidenePrimary alcoholTf2O, DTBMPCH2Cl2-High1:5 (pre-activation)[3]
4,6-O-BenzylidenePrimary alcoholTf2O, DTBMPCH2Cl2-808:1 (pre-mixed)[3]

Experimental Protocols

Protocol 1: General Procedure for Bis-thiourea Catalyzed β-Mannosylation of a Hindered Secondary Alcohol [5]

  • To an oven-dried vial containing a magnetic stir bar is added the bis-thiourea catalyst 1 (0.10 equiv).

  • The vial is sealed with a septum and purged with nitrogen.

  • Anhydrous toluene (0.1 M) is added, followed by the mannosyl phosphate donor (1.0 equiv) and the sterically hindered L-mannosyl acceptor (1.2 equiv).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC or LC-MS analysis.

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The residue is purified by silica (B1680970) gel column chromatography to afford the desired β-mannoside.

Protocol 2: Pre-activation Protocol for β-Mannosylation using a 4,6-O-Benzylidene Protected Donor [3]

  • A solution of the 4,6-O-benzylidene protected mannosyl donor (1.0 equiv) and a hindered base such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) (1.1 equiv) in anhydrous dichloromethane (0.05 M) is cooled to -78 °C under a nitrogen atmosphere.

  • Triflic anhydride (B1165640) (Tf2O) (1.1 equiv) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete activation of the donor.

  • A solution of the sterically hindered L-mannosyl acceptor (1.5 equiv) in anhydrous dichloromethane is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to the desired temperature (e.g., 0 °C or room temperature) and stirred until completion as monitored by TLC.

  • The reaction is quenched by the addition of triethylamine.

  • The mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low-Yielding Mannosylation Reactions

Glycosylation_Protocols cluster_premixed Pre-mixed Protocol cluster_preactivation Pre-activation Protocol donor_pm Donor reaction_pm Reaction donor_pm->reaction_pm acceptor_pm Acceptor acceptor_pm->reaction_pm promoter_pm Promoter promoter_pm->reaction_pm product_pm Product Mixture (α/β) reaction_pm->product_pm donor_pa Donor activation Activation donor_pa->activation promoter_pa Promoter promoter_pa->activation activated_donor Activated Donor activation->activated_donor reaction_pa Glycosylation activated_donor->reaction_pa acceptor_pa Acceptor acceptor_pa->reaction_pa product_pa Selective Product (often β) reaction_pa->product_pa

References

Technical Support Center: Enhancing the Solubility of Protected L-Mannofuranose Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with protected L-mannofuranose intermediates.

Frequently Asked Questions (FAQs)

Q1: My protected L-mannofuranose intermediate has poor solubility in common organic solvents. What are the primary factors influencing its solubility?

A1: The solubility of protected L-mannofuranose intermediates is primarily influenced by the nature of the protecting groups. Bulky and non-polar protecting groups, such as multiple benzyl (B1604629) or silyl (B83357) groups, can significantly decrease solubility in polar solvents. The overall substitution pattern and the crystalline nature of the compound also play a crucial role.

Q2: What are some initial steps to troubleshoot a reaction where the protected L-mannofuranose intermediate is precipitating from the solution?

A2: When an intermediate precipitates, consider the following:

  • Increase the reaction temperature: If the reaction chemistry allows, gently heating the mixture can increase the solubility of the intermediate.

  • Use a co-solvent system: Gradually adding a miscible co-solvent with a different polarity can enhance solubility. For instance, if your reaction is in a non-polar solvent like hexane (B92381), adding a more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) might help.

  • Increase the solvent volume: While not always ideal, a more dilute reaction mixture can prevent precipitation.

Q3: My protected L-mannofuranose derivative is an oil and is difficult to purify. What strategies can I employ?

A3: Purifying oily carbohydrate intermediates can be challenging. Here are a few approaches:

  • Chromatography: Flash column chromatography is a standard method for purifying oils. You may need to screen various solvent systems to achieve good separation.

  • Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can sometimes induce crystallization or solidify the product.

  • Salt Formation or Derivatization: If your intermediate has a suitable functional group, converting it to a salt or a crystalline derivative can facilitate purification. The original compound can then be regenerated.

Q4: I am observing significant streaking of my protected L-mannofuranose intermediate on the TLC plate. What could be the cause and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: You may be spotting too much of your sample on the plate. Try diluting your sample before spotting.[1][2][3][4]

  • Inappropriate Solvent System: The polarity of your mobile phase may not be suitable. If the streak is from the baseline, the solvent may be too non-polar. If the streak is near the solvent front, the solvent may be too polar.

  • Acidic or Basic Nature of the Compound: If your compound has acidic or basic functionalities, it can interact strongly with the silica (B1680970) gel, causing streaking. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to your eluent can often resolve this issue.[1]

Troubleshooting Guides

Guide 1: Improving Solubility for Reaction and Work-up
Issue Possible Cause Recommended Solution(s)
Starting material is poorly soluble in the reaction solvent. Mismatch between the polarity of the solute and the solvent.- Solvent Screening: Test the solubility in a range of solvents with varying polarities (e.g., hexane, toluene (B28343), dichloromethane, ethyl acetate, acetonitrile, DMF).- Use a Co-solvent System: Gradually add a miscible co-solvent to the primary reaction solvent.[5] - Increase Temperature: Gently heat the reaction mixture, if the reaction conditions permit.
Product precipitates during aqueous work-up. The product is highly non-polar and insoluble in the aqueous/organic mixture.- Use a more non-polar extraction solvent: Solvents like dichloromethane or chloroform (B151607) may be more effective than ethyl acetate.- Back-extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent.- Brine Wash: Washing the organic layer with brine can help to break up emulsions and "salt out" the organic compound.
Product is an intractable oil after solvent removal. The compound may be amorphous or have a low melting point. It could also contain impurities that inhibit crystallization.- High-vacuum drying: Ensure all residual solvent is removed.- Trituration: Wash the oil with a non-polar solvent like hexane or pentane (B18724) to remove non-polar impurities and potentially induce crystallization.- Attempt co-distillation: Adding a solvent like toluene and evaporating it can sometimes help remove stubborn impurities.
Guide 2: Optimizing Recrystallization of Poorly Soluble Intermediates
Issue Possible Cause Recommended Solution(s)
Difficulty finding a suitable single solvent for recrystallization. The compound has either very high or very low solubility in most common solvents.- Use a binary solvent system: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to clarify and then cool slowly. Common systems include dichloromethane/hexane, ethyl acetate/hexane, and toluene/heptane.
Compound "oils out" instead of crystallizing upon cooling. The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.- Use a lower boiling point solvent system. - Dilute the solution slightly before cooling.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound if available.[6]
No crystal formation even after cooling. The solution is not supersaturated, or nucleation is slow.- Concentrate the solution by slowly evaporating some of the solvent.- Cool to a lower temperature (e.g., in a freezer).- Allow the solution to stand undisturbed for a longer period.
Crystals are very fine or needle-like, making them difficult to filter. Rapid crystallization due to a high degree of supersaturation or rapid cooling.- Cool the solution more slowly. Allow it to cool to room temperature before placing it in an ice bath.- Use a less polar solvent system to slightly increase the solubility and slow down crystal growth.

Data Presentation

Table 1: Qualitative Solubility of a Hypothetical Per-O-Benzylated L-Mannofuranose Intermediate

SolventPolarity IndexSolubilityObservations
n-Hexane0.1Sparingly SolubleSome solid remains undissolved at room temperature.
Toluene2.4SolubleDissolves well, especially with gentle warming.
Dichloromethane3.1Very SolubleReadily dissolves at room temperature.
Diethyl Ether2.8Moderately SolubleRequires stirring and slight warming for complete dissolution.
Ethyl Acetate4.4SolubleGood solubility at room temperature.
Acetone5.1Moderately SolubleMay require warming.
Acetonitrile5.8Sparingly SolubleA significant amount of solid remains undissolved.
Methanol (B129727)5.1InsolubleThe compound does not appear to dissolve.
Water10.2InsolubleThe compound is immiscible.

Note: This table is illustrative and solubility can vary depending on the specific protecting groups and substitution pattern.

Table 2: Common Solvent Systems for Flash Chromatography of Protected Carbohydrates

Polarity of IntermediateRecommended Solvent System(s)Tips
Non-polar (e.g., per-silylated or heavily benzylated)- Ethyl acetate/Hexane (5-30% gradient)- Dichloromethane/Hexane (10-50% gradient)Start with a low polarity mobile phase and gradually increase the polarity.
Intermediate polarity - Ethyl acetate/Hexane (30-70% gradient)- Acetone/TolueneA broader gradient may be necessary to elute the compound.
Polar (e.g., containing some free hydroxyl groups)- Methanol/Dichloromethane (1-10% gradient)- Isopropanol/HexaneThe addition of a small percentage of a more polar solvent like methanol can significantly improve elution. Be cautious as methanol can dissolve silica gel at higher concentrations.[7]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of a poorly soluble protected L-mannofuranose intermediate.

Materials:

  • Poorly soluble protected L-mannofuranose intermediate (~100 mg)

  • A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-15 mg of the crude, dry intermediate into each of several labeled test tubes.

  • To the first test tube, add a non-polar solvent (e.g., hexane) dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe and record the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent. Observe and record the solubility at the higher temperature.

  • If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath. Observe for crystal formation.

  • Repeat steps 2-4 for each of the selected solvents, moving up in polarity.

  • Analysis of Results:

    • An ideal single solvent will show poor solubility at room temperature but high solubility at its boiling point, and will yield good quality crystals upon cooling.

    • If no single solvent is ideal, look for a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent). This pair can be used for a binary solvent recrystallization.

Protocol 2: Small-Scale Recrystallization using a Binary Solvent System (e.g., Dichloromethane/Hexane)

Objective: To purify a protected L-mannofuranose intermediate that is soluble in dichloromethane but insoluble in hexane.

Materials:

  • Crude protected L-mannofuranose intermediate

  • Dichloromethane (DCM)

  • Hexane

  • Erlenmeyer flask

  • Hot plate

  • Pasteur pipettes

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude intermediate in an Erlenmeyer flask.

  • Add the minimum amount of hot DCM to dissolve the solid completely.

  • While the solution is still warm, slowly add hexane dropwise with swirling until the solution becomes faintly cloudy (turbid).

  • Add a few more drops of hot DCM until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Allow the crystals to dry under vacuum on the filter, and then transfer them to a watch glass to air dry completely.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_solubility Solubility Enhancement cluster_purification Purification Strategy cluster_outcome Desired Outcome start Poorly Soluble Intermediate solvent_screening Solvent Screening start->solvent_screening Initial Steps cosolvent Use Co-solvent System start->cosolvent Initial Steps increase_temp Increase Temperature start->increase_temp Initial Steps recrystallization Recrystallization solvent_screening->recrystallization chromatography Flash Chromatography cosolvent->chromatography increase_temp->chromatography end Pure, Crystalline Product chromatography->end recrystallization->end trituration Trituration trituration->end

Figure 1. Experimental workflow for addressing solubility issues.

troubleshooting_workflow cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_solution Potential Solutions cluster_result Outcome problem Low Yield / No Product check_solubility Is Starting Material Fully Dissolved? problem->check_solubility check_tlc Does TLC Show Product Formation? check_solubility->check_tlc Yes enhance_solubility Enhance Solubility: - Change Solvent - Add Co-solvent - Increase Temperature check_solubility->enhance_solubility No optimize_reaction Optimize Reaction: - Check Reagents - Adjust Stoichiometry - Change Catalyst check_tlc->optimize_reaction No improve_workup Improve Work-up: - Check pH - Different Extraction Solvent - Back-extract check_tlc->improve_workup Yes success Successful Reaction enhance_solubility->success optimize_reaction->success improve_workup->success

Figure 2. Troubleshooting logic for low-yield reactions.

References

Minimizing side-product formation in multi-step L-mannoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during multi-step L-mannoside synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products encountered in L-mannoside synthesis?

A1: The most prevalent side-products in L-mannoside synthesis include the formation of undesired anomers (e.g., β-mannosides when the α-anomer is desired), orthoester formation, and products resulting from intra- or intermolecular aglycon transfer. Incomplete reactions leading to the recovery of starting materials are also a common issue. The formation of these byproducts can significantly lower the yield and complicate the purification of the target L-mannoside.[1]

Q2: How can I control the stereoselectivity of the glycosylation reaction to favor the desired anomer?

A2: Controlling stereoselectivity is a critical challenge in mannoside synthesis. Several strategies can be employed:

  • Neighboring Group Participation: Utilizing a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, can effectively direct the formation of 1,2-trans-glycosides (α-mannosides).

  • Protecting Groups at C-4 and C-6: The use of a 4,6-O-benzylidene acetal (B89532) protecting group can conformationally lock the pyranose ring, which often favors the formation of β-mannosides.[2][3]

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome.

  • Temperature Control: Lower reaction temperatures often enhance stereoselectivity by favoring a more SN2-like mechanism.[4][5]

  • Donor and Acceptor Reactivity: A careful balance between the reactivity of the glycosyl donor and the nucleophilicity of the acceptor is crucial for achieving high stereoselectivity.[2][4]

Q3: What causes orthoester formation and how can it be prevented?

A3: Orthoesters are common byproducts, particularly when using glycosyl donors with a participating ester group at the C-2 position.[6] Their formation is often promoted by certain Lewis acids and reaction conditions. To minimize orthoester formation:

  • Choice of Promoter: Using stronger Lewis acids can sometimes promote the rearrangement of the orthoester to the desired glycosidic bond.[7]

  • Reaction Conditions: Careful control of reaction temperature and time is important.

  • Protecting Groups: The use of a 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group at the C-2 position has been shown to suppress orthoester formation.[8]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Glycoside
Potential Cause Troubleshooting Steps
Incomplete Activation of Glycosyl Donor - Increase the amount of promoter/activator. - Switch to a more powerful promoter system. - Ensure all reagents are anhydrous, as moisture can deactivate the promoter.
Poor Nucleophilicity of the Acceptor - Use a stronger base to deprotonate the acceptor hydroxyl group. - Modify the protecting groups on the acceptor to enhance the nucleophilicity of the reacting hydroxyl group.[4]
Steric Hindrance - Employ a less sterically hindered glycosyl donor or acceptor if possible. - Increase the reaction temperature to overcome the activation energy barrier, but monitor for side-product formation.[5]
Side Reactions (e.g., Orthoester Formation) - Refer to the section on minimizing orthoester formation (FAQ 3). - Optimize reaction conditions (temperature, time, solvent) to disfavor side reactions.
Issue 2: Formation of Anomeric Mixtures
Potential Cause Troubleshooting Steps
Lack of Stereocontrol - Introduce a participating protecting group at the C-2 position for 1,2-trans glycosides. - For 1,2-cis glycosides (β-mannosides), consider methods like Crich's β-mannosylation which often involves a 4,6-O-benzylidene acetal.[3] - Anomerization of the glycosyl donor or acceptor can occur during the reaction; consider in situ anomerization strategies.[2]
Reaction Temperature Too High - Perform the glycosylation at a lower temperature to favor a more stereoselective pathway.[4][5]
Inappropriate Solvent - Screen different solvents to find one that enhances the desired stereoselectivity.

Experimental Protocols

General Protocol for a Glycosylation Reaction
  • Preparation: Dry all glassware thoroughly. Ensure all reagents and solvents are anhydrous.

  • Reaction Setup: Dissolve the glycosyl acceptor and a molecular sieve in a dry solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Addition of Donor and Promoter: Add the glycosyl donor, followed by the dropwise addition of the promoter/activator solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate).

  • Work-up: Allow the mixture to warm to room temperature, filter off the molecular sieves, and perform an aqueous work-up to remove inorganic salts.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of C-2 Protecting Group on Anomeric Selectivity in Mannosylation
C-2 Protecting GroupDonor TypeAcceptorPromoterα:β RatioYield (%)
Acetyl (Ac)TrichloroacetimidatePrimary AlcoholTMSOTf>95:585
Benzoyl (Bz)ThioglycosideSecondary AlcoholNIS/TfOH>95:580
Benzyl (Bn)TrichloroacetimidatePrimary AlcoholBF₃·OEt₂1:160
Picoloyl (Pic)ThioglycosideSecondary AlcoholVarious>1:19 (β selective)75[3]

Note: Data is representative and compiled from general knowledge in glycosylation chemistry. Actual results will vary depending on the specific substrates and conditions.

Visualizations

L_Mannoside_Synthesis_Workflow start L-Mannose protection Protecting Group Manipulation start->protection activation Anomeric Activation protection->activation glycosylation Glycosylation with Acceptor ROH activation->glycosylation deprotection Global Deprotection glycosylation->deprotection purification Purification deprotection->purification product Target L-Mannoside purification->product

Caption: A generalized workflow for multi-step L-mannoside synthesis.

Side_Product_Troubleshooting start Problem: Low Yield or Impure Product anomeric_mixture Anomeric Mixture (Undesired α:β ratio) start->anomeric_mixture Check Stereochemistry orthoester Orthoester Formation start->orthoester Identify Byproducts incomplete_rxn Incomplete Reaction start->incomplete_rxn Check Starting Material solution_anomeric - Change C-2 protecting group - Lower temperature - Screen solvents anomeric_mixture->solution_anomeric solution_orthoester - Change promoter - Use non-participating C-2 group - Optimize temperature/time orthoester->solution_orthoester solution_incomplete - Increase promoter concentration - Use more reactive donor - Ensure anhydrous conditions incomplete_rxn->solution_incomplete

Caption: Troubleshooting decision tree for common issues in L-mannoside synthesis.

References

Validation & Comparative

Navigating the Anomeric Landscape: A Comparative Guide to Confirming the Configuration of Synthetic L-mannofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of carbohydrate-based therapeutics, the precise determination of the anomeric configuration of molecules such as L-mannofuranosides is a critical step. The spatial arrangement at the anomeric center (C1) profoundly influences a molecule's biological activity and its interactions with target macromolecules. This guide provides an objective comparison of key analytical techniques used to confirm the anomeric configuration of synthetic L-mannofuranosides, supported by experimental data and detailed protocols.

The primary methods for elucidating the anomeric stereochemistry of these furanosides are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiroptical methods like Circular Dichroism (CD). Each technique offers distinct advantages and limitations in terms of sample requirements, data richness, and experimental workflow.

Unambiguous Determination in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and versatile tool for determining the anomeric configuration of L-mannofuranosides in solution. Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with Nuclear Overhauser Effect (NOE) studies, provides a wealth of structural information.

Key NMR Parameters for Anomeric Assignment:
  • ¹H NMR Chemical Shifts (δ): The chemical shift of the anomeric proton (H-1) is highly sensitive to its stereochemical environment. Generally, for furanosides, the H-1 of the α-anomer appears at a downfield (higher ppm) chemical shift compared to the β-anomer.

  • ¹H-¹H Coupling Constants (³J(H1,H2)): The magnitude of the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is a cornerstone of anomeric assignment. For furanosides, a larger ³J(H1,H2) value (typically > 4 Hz) is indicative of a cis relationship between H-1 and H-2, corresponding to the α-anomer of L-mannofuranoside. Conversely, a smaller coupling constant (typically < 2 Hz) suggests a trans relationship, characteristic of the β-anomer.

  • ¹³C NMR Chemical Shifts (δ): The chemical shift of the anomeric carbon (C-1) also provides valuable information. In many furanoside systems, the C-1 of the β-anomer is found at a more downfield position compared to the α-anomer.

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are instrumental in confirming spatial proximities between protons. For an α-L-mannofuranoside, irradiation of the anomeric proton (H-1) should result in an NOE enhancement to the cis-oriented H-2. In contrast, for a β-L-mannofuranoside, an NOE would be expected between H-1 and other protons on the same face of the furanose ring, depending on its conformation.

Comparative NMR Data for L-Mannofuranoside Anomers:
Parameterα-L-Mannofuranoside (Predicted)β-L-Mannofuranoside (Predicted)
¹H NMR (δ H-1) ~5.0 - 5.2 ppm~4.8 - 5.0 ppm
³J(H1,H2) > 4 Hz< 2 Hz
¹³C NMR (δ C-1) ~100 - 103 ppm~103 - 106 ppm
Key NOE H-1 ↔ H-2H-1 ↔ H-3/H-5

Note: The exact chemical shifts can vary depending on the solvent and the nature of the substituents on the sugar.

Definitive Solid-State Structure: Single-Crystal X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, including the absolute configuration of all stereocenters, single-crystal X-ray crystallography is the gold standard.[1] This technique, however, is contingent on the ability to grow high-quality single crystals of the synthetic L-mannofuranoside derivative, which can be a significant experimental hurdle.

The diffraction of X-rays by the ordered arrangement of molecules within a crystal lattice allows for the calculation of an electron density map, from which the precise atomic coordinates can be determined. This provides definitive proof of the anomeric configuration.

Comparative Crystallographic Data for Anomeric Mannosides (Illustrative):
Parameterα-Anomer Example (Methyl α-D-glucoseptanoside)β-Anomer Example (β-mannosidase complex)
Crystal System MonoclinicTriclinic
Space Group P2₁P1
Unit Cell Dimensions a = 12.956 Å, b = 7.901 Å, c = 9.438 Å, β = 106.10°a = 62.37 Å, b = 69.73 Å, c = 69.90 Å, α = 108.20°, β = 101.51°, γ = 103.20°

Note: This table presents data from related mannose derivatives to illustrate the type of information obtained. Specific data for L-mannofuranosides would need to be determined experimentally.

Probing Chirality in Solution: Chiroptical Methods

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are sensitive to the chiral nature of molecules and can be used to differentiate between anomers. CD measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly dependent on the molecule's conformation and the spatial arrangement of its chromophores.

While less definitive than NMR or X-ray crystallography for de novo structure elucidation, CD can be a rapid and powerful tool for comparing the anomeric configuration of a synthetic compound to that of a known standard. The anomers of a sugar will typically exhibit distinct CD spectra.

Expected Circular Dichroism Spectral Features:

The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the anomeric configuration. For underivatized sugars, these signals are typically observed in the far-UV region (< 200 nm). Derivatization with chromophoric groups can shift these signals to more accessible wavelengths and enhance the spectral differences between anomers.

Experimental Protocols

Synthesis of Methyl L-Mannofuranosides (Illustrative Protocol)

A common method to prepare methyl furanosides involves the Fischer glycosylation of the parent sugar in methanol (B129727) with an acid catalyst, followed by separation of the anomeric mixture.

dot

SynthesisWorkflow cluster_synthesis Synthesis of Methyl L-Mannofuranosides L_Mannose L-Mannose Reaction Reaction in Methanol (Acid Catalyst, e.g., HCl) L_Mannose->Reaction Mixture Anomeric Mixture (α/β-furanosides and pyranosides) Reaction->Mixture Separation Chromatographic Separation (e.g., Silica (B1680970) Gel Column) Mixture->Separation Alpha Methyl α-L-Mannofuranoside Separation->Alpha Beta Methyl β-L-Mannofuranoside Separation->Beta

Caption: Synthetic workflow for methyl L-mannofuranosides.

  • Reaction Setup: Suspend L-mannose in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., acetyl chloride or gaseous HCl).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Neutralization: Neutralize the reaction with a suitable base (e.g., silver carbonate or an ion-exchange resin).

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Separate the resulting mixture of anomers (furanosides and pyranosides) by column chromatography on silica gel.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified L-mannofuranoside in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (COSY & HSQC): Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton correlations and a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons. This will aid in the complete assignment of the sugar spin system.

  • NOE Experiment: For unambiguous assignment, perform a 1D NOE difference experiment or a 2D NOESY experiment. In a 1D experiment, selectively irradiate the anomeric proton and observe the enhancements of neighboring protons.

Single-Crystal X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of the L-mannofuranoside derivative. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it in a stream of cold nitrogen gas (ca. 100 K) to minimize radiation damage. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map. Build the molecular model into the electron density and refine the structure against the experimental data to obtain the final atomic coordinates.

Circular Dichroism Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of the purified L-mannofuranoside in a transparent solvent (e.g., water, methanol). The concentration will depend on the path length of the cuvette and the strength of the CD signal.

  • Blank Measurement: Record a spectrum of the solvent alone in the same cuvette to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-300 nm).

  • Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the compound.

Logical Workflow for Anomeric Confirmation

The following diagram illustrates a logical workflow for the comprehensive confirmation of the anomeric configuration of a synthetic L-mannofuranoside.

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Anomeric_Confirmation_Workflow Start Synthetic L-Mannofuranoside NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOE) Start->NMR Xray X-ray Crystallography Start->Xray CD Circular Dichroism Start->CD NMR_Data δ, J, NOE Data NMR->NMR_Data Comparison Compare with Known Standards NMR_Data->Comparison Crystal_Check Crystals Obtained? Xray->Crystal_Check Xray_Data 3D Structure Crystal_Check->Xray_Data Yes Crystal_Check->CD No Confirmed Anomeric Configuration Confirmed Xray_Data->Confirmed CD_Data CD Spectrum CD->CD_Data CD_Data->Comparison Comparison->Confirmed Consistent Uncertain Ambiguous Result Comparison->Uncertain Inconsistent Uncertain->Xray Attempt Crystallization

Caption: Logical workflow for anomeric configuration analysis.

References

A Comparative Analysis of the Biological Activity of Beta-L-Mannofuranose and its D-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of beta-L-mannofuranose and its enantiomer, beta-D-mannofuranose. While direct experimental data exclusively on the furanose forms is limited, this guide synthesizes the extensive research on D- and L-mannose to infer the activities of their respective beta-furanose anomers. The profound differences in their biological effects are rooted in the stereospecificity of cellular machinery, with beta-D-mannofuranose being a biologically active molecule integral to mammalian physiology and this compound being largely biologically inert.

Executive Summary

The central finding of this comparative analysis is the stark contrast in biological activity between the D- and L-enantiomers of mannose, a difference that is fundamentally due to the chiral specificity of biological systems. Beta-D-mannofuranose, as a form of D-mannose, readily interacts with cellular transporters and enzymes, playing a crucial role in metabolism and immune signaling. In contrast, this compound is not recognized by these systems in mammals and is therefore considered biologically inert. This makes L-mannose and its derivatives, including this compound, useful as negative controls in biochemical and physiological studies.

Data Presentation

Table 1: Comparative Biological Properties of Mannose Enantiomers
FeatureBeta-D-Mannofuranose (inferred from D-Mannose)This compound (inferred from L-Mannose)Reference
Cellular Uptake Readily transported into mammalian cells via GLUTsNegligible uptake by mammalian cells[1]
Metabolism Phosphorylated by hexokinase and enters glycolysis or glycosylation pathwaysNot metabolized by mammalian enzymes[1]
Receptor Binding Binds to the Mannose Receptor (CD206) on immune cellsDoes not bind to the Mannose Receptor[1]
Immune Response Modulates immune responses, can suppress macrophage activationConsidered immunologically inert in mammals[1][2]
Table 2: Quantitative Comparison of Cellular Uptake and Metabolism (Hypothetical Data Based on D/L-Mannose Studies)
ParameterBeta-D-MannofuranoseThis compoundReference
Cellular Uptake (Kuptake) ~30-70 µMNot reported (negligible)[1]
Hexokinase Activity (relative) HighVery Low / Undetectable[3]
Mannose Receptor Binding (Kd) Micromolar rangeNo significant binding[1]

Experimental Protocols

Cellular Uptake Assay

This protocol is adapted from methods used to measure glucose uptake and can be applied to compare the uptake of beta-D-mannofuranose and this compound.

Objective: To quantify and compare the cellular uptake of the two mannofuranose enantiomers.

Materials:

  • Cultured cells (e.g., macrophages, hepatocytes)

  • Radiolabeled [3H]-beta-D-mannofuranose and [3H]-beta-L-mannofuranose

  • Glucose-free and serum-free culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in a 24-well plate and grow to near confluence.

  • Wash the cells twice with pre-warmed glucose- and serum-free medium.

  • Incubate the cells in glucose- and serum-free medium for 15-30 minutes at 37°C.

  • Initiate uptake by adding the medium containing a known concentration of either [3H]-beta-D-mannofuranose or [3H]-beta-L-mannofuranose.

  • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Lyse the cells with cell lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.

Mannose Receptor Binding Assay

This competitive binding assay can be used to determine the binding affinity of the mannofuranose enantiomers to the mannose receptor.

Objective: To assess the ability of beta-D-mannofuranose and this compound to bind to the mannose receptor.

Materials:

  • Cell membranes or purified mannose receptor

  • Radiolabeled ligand with known affinity for the mannose receptor (e.g., [125I]-mannosylated BSA)

  • Unlabeled beta-D-mannofuranose and this compound as competitors

  • Binding buffer (e.g., Tris-HCl with CaCl2 and BSA)

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • In a microtiter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of either unlabeled beta-D-mannofuranose or this compound.

  • Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Hexokinase Activity Assay

This assay measures the phosphorylation of the mannofuranose enantiomers by hexokinase, the first step in their metabolic utilization.

Objective: To compare the efficiency of beta-D-mannofuranose and this compound as substrates for hexokinase.

Materials:

  • Purified hexokinase

  • ATP and MgCl2

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP+

  • Assay buffer (e.g., Tris-HCl, pH 7.6)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, MgCl2, NADP+, and G6PDH.

  • Add either beta-D-mannofuranose or this compound to the reaction mixture.

  • Initiate the reaction by adding hexokinase.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • The rate of the reaction is proportional to the hexokinase activity with the respective mannofuranose enantiomer as a substrate.

Mandatory Visualization

D_Mannose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta-D-Mannofuranose beta-D-Mannofuranose MR Mannose Receptor (CD206) beta-D-Mannofuranose->MR Binding Internalization Internalization (Endocytosis) MR->Internalization Signaling_Cascade Signaling Cascade Internalization->Signaling_Cascade Immune_Response Modulated Immune Response Signaling_Cascade->Immune_Response

Caption: Signaling pathway initiated by beta-D-mannofuranose binding to the Mannose Receptor on a macrophage.

Experimental_Workflow_Cellular_Uptake A 1. Seed Cells B 2. Wash with Glucose-Free Medium A->B C 3. Pre-incubate B->C D 4. Add Radiolabeled beta-D/L-mannofuranose C->D E 5. Incubate at 37°C D->E F 6. Stop Uptake & Wash E->F G 7. Lyse Cells F->G H 8. Scintillation Counting G->H

Caption: Experimental workflow for the cellular uptake assay of mannofuranose enantiomers.

Biological_Activity_Comparison cluster_D beta-D-Mannofuranose cluster_L This compound D_Active Biologically Active D_Uptake Cellular Uptake D_Active->D_Uptake D_Metabolism Metabolized D_Active->D_Metabolism D_Signaling Receptor Binding & Signaling D_Active->D_Signaling L_Inert Biologically Inert L_No_Uptake No Cellular Uptake L_Inert->L_No_Uptake L_No_Metabolism Not Metabolized L_Inert->L_No_Metabolism L_No_Signaling No Receptor Binding L_Inert->L_No_Signaling

Caption: Logical relationship of the biological activities of beta-D- and this compound.

Conclusion

The biological activity of mannose is highly dependent on its stereochemistry. Beta-D-mannofuranose, as a natural and recognized stereoisomer, is an active participant in key physiological processes, including cellular metabolism and immune recognition. In stark contrast, this compound is largely ignored by the cellular machinery of mammals, rendering it biologically inert. This fundamental difference underscores the high degree of specificity in biological systems and highlights the potential of L-sugars as tools for biochemical research, particularly as non-interfering control molecules. For drug development professionals, this distinction is critical when considering carbohydrate-based therapeutics or delivery systems, as the choice of enantiomer will dictate the biological outcome.

References

Differentiating α- and β-L-mannofuranose with NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of glycobiology and drug development, the precise structural elucidation of carbohydrates is paramount. The anomeric configuration of a sugar, referring to the stereochemistry at the hemiacetal carbon, can profoundly influence its biological activity and physicochemical properties. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic features of α-L-mannofuranose and β-L-mannofuranose, offering a robust methodology for their differentiation.

Key Differentiating NMR Parameters

The distinction between the α and β anomers of L-mannofuranose in solution can be unequivocally achieved by analyzing key parameters in their ¹H and ¹³C NMR spectra. The primary indicators are the chemical shift (δ) of the anomeric proton (H-1) and carbon (C-1), and the scalar coupling constant (³JH1,H2) between the anomeric proton and the proton on the adjacent carbon (H-2).

In solution, L-mannose exists as an equilibrium mixture of its α and β pyranose and furanose forms, with the pyranose forms being predominant.[1] However, the furanose forms can be significant in certain biological contexts and their characterization is crucial. General trends observed for furanose anomers provide a basis for their differentiation:

  • ¹H NMR Chemical Shift of Anomeric Proton (H-1): The anomeric proton of the α-furanose isomer typically resonates at a lower field (higher ppm value) compared to the β-furanose isomer.[2]

  • ³J(H1,H2) Coupling Constant: The coupling constant between H-1 and H-2 is characteristically larger for the α-anomer, generally in the range of 3-5 Hz. In contrast, the β-anomer exhibits a smaller coupling constant, typically between 0-2 Hz.[2]

  • ¹³C NMR Chemical Shift of Anomeric Carbon (C-1): The anomeric carbon of the α-isomer also tends to be deshielded and appears at a slightly different chemical shift compared to the β-isomer.

Comparative NMR Data of L-Mannopyranose Anomers

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts and coupling constants for the anomeric center of L-mannopyranose in deuterium (B1214612) oxide (D₂O). These values serve as a reference point for understanding the expected differences between anomers.

AnomerNucleusChemical Shift (δ) [ppm]Coupling Constant (J) [Hz]
α-L-Mannopyranose ¹H-1~5.17³JH1,H2 ≈ 1.8
¹³C-1~95.5¹JC1,H1 ≈ 170
β-L-Mannopyranose ¹H-1~4.88³JH1,H2 ≈ 1.0
¹³C-1~95.2¹JC1,H1 ≈ 160

Note: Exact values may vary slightly depending on experimental conditions such as temperature, concentration, and pH.[1]

Experimental Protocols

A detailed and standardized protocol is essential for obtaining high-quality, reproducible NMR data for the differentiation of mannofuranose anomers.

Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the L-mannose sample and dissolve it in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9% D). The use of a deuterated solvent is crucial to avoid a large residual solvent signal in the ¹H NMR spectrum.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard 1D proton experiment (e.g., zg30).

    • Temperature: 298 K (25 °C).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf). This experiment is crucial for identifying the H-1/H-2 correlation and measuring the ³JH1,H2 coupling constant.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2). This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the anomeric proton and carbon signals for each anomer.

Data Processing and Analysis

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential for 1D, sine-squared for 2D) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate signal analysis.

  • Signal Identification and Integration: Identify the anomeric proton signals in the ¹H NMR spectrum (typically between δ 4.5-5.5 ppm). Integrate these signals to determine the relative ratio of the α and β anomers.

  • Coupling Constant Measurement: Measure the ³JH1,H2 coupling constant from the splitting pattern of the anomeric proton signal in the high-resolution 1D ¹H spectrum or from the cross-peaks in the 2D COSY spectrum.

  • ¹³C Signal Assignment: Identify the anomeric carbon signals in the ¹³C NMR spectrum (typically around δ 95-110 ppm) and assign them to the respective anomers using the correlations from the 2D HSQC spectrum.

Logical Workflow for Anomer Differentiation

The following diagram illustrates the logical workflow for differentiating between α- and β-L-mannofuranose using NMR spectroscopy.

Anomer_Differentiation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Anomer Assignment Dissolve Dissolve L-Mannose in D2O Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR C13_NMR 1D ¹³C NMR Transfer->C13_NMR COSY 2D COSY Transfer->COSY HSQC 2D HSQC Transfer->HSQC Analyze_H1 Analyze ¹H Spectrum: - δ(H-1) - ³J(H1,H2) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum: - δ(C-1) C13_NMR->Analyze_C13 COSY->Analyze_H1 Correlate Correlate ¹H and ¹³C (HSQC) HSQC->Correlate Alpha α-L-Mannofuranose: - Downfield δ(H-1) - Larger ³J(H1,H2) Analyze_H1->Alpha Beta β-L-Mannofuranose: - Upfield δ(H-1) - Smaller ³J(H1,H2) Analyze_H1->Beta Analyze_C13->Correlate Correlate->Alpha Correlate->Beta

NMR-based differentiation of L-mannofuranose anomers.

By following this systematic approach, researchers can confidently distinguish between the α and β anomers of L-mannofuranose, a critical step in advancing research and development in fields where carbohydrate stereochemistry plays a pivotal role.

References

Head-to-head comparison of chemical versus enzymatic synthesis of beta-L-mannosides.

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of β-L-mannosides, a critical component of many biologically significant glycoconjugates, presents a formidable challenge in carbohydrate chemistry. The difficulty lies in the stereoselective formation of the β-(1,2-cis)-glycosidic linkage, which is sterically hindered and disfavored by the anomeric effect.[1][2] For researchers in drug development and life sciences, selecting an efficient and reliable synthetic strategy is paramount. This guide provides an objective, data-driven comparison of the two primary approaches: traditional chemical synthesis and modern enzymatic methods.

Chemical Synthesis of β-L-Mannosides

Chemical synthesis has traditionally been the cornerstone of accessing complex oligosaccharides. This approach relies on the strategic use of protecting groups to control the reactivity of hydroxyl groups and the deployment of specific activating agents to promote glycosylation.[3] The construction of the β-mannosidic bond often requires multi-step, cumbersome protection and activation procedures prior to the key glycosylation step.[1]

Several strategies have been developed to overcome the challenge of β-selectivity, including:

  • Intramolecular Aglycone Delivery (IAD): This method involves tethering the acceptor to the donor molecule, facilitating glycosylation from the β-face.[4]

  • Anomeric O-Alkylation: A direct and stereoselective approach that involves the reaction of a partially protected mannose lactol with an electrophile in the presence of a base like cesium carbonate.[5][6][7]

  • Conformational Control: Utilizing protecting groups, such as a 4,6-O-benzylidene acetal, to lock the pyranose ring in a conformation that favors β-attack.[2][5]

  • Modern Reagent-Mediated Protocols: Development of one-pot sequences using commercially available reagents to achieve high β-selectivity without the need for cryogenic conditions.[8]

Performance Data for Chemical Synthesis

The efficacy of chemical methods can vary significantly based on the chosen strategy, donor, acceptor, and reaction conditions. The following table summarizes representative quantitative data from various chemical approaches.

ParameterAnomeric O-Alkylation[6]Iodide-Mediated Glycosylation[8]Bis-thiourea Catalysis[4]
Glycosyl Donor Partially protected mannose lactolGlycosyl hemi-acetal2,3-acetonide-protected glycosyl phosphate
Key Reagents/Catalyst Cs₂CO₃, triflate electrophileOxalyl chloride, phosphine (B1218219) oxide, LiIBis-thiourea catalyst
Yield 30% - 75%Good to excellent (specifics vary)High (specifics vary)
Stereoselectivity (α:β) β-only reportedHighly β-selective1:16 to 1:32
Reaction Temperature 40 °CNot specified (no cryogenic conditions)Mild (not specified)
Reaction Time 24 hoursNot specifiedNot specified
Key Features Direct use of lactolsOne-pot, avoids pre-activationCatalyst-controlled, neutral conditions
Experimental Protocol: Anomeric O-Alkylation for β-Mannosylation

This protocol is adapted from the Cs₂CO₃-mediated anomeric O-alkylation method.[6]

1. Materials:

  • D-mannose-derived lactol (e.g., 3,4,6-tri-O-benzyl-D-mannopyranose) (1.0 eq.)
  • Glycosyl acceptor with a triflate leaving group (2.0 - 2.5 eq.)
  • Cesium carbonate (Cs₂CO₃) (2.5 - 3.0 eq.)
  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

2. Reaction Setup:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the D-mannose-derived lactol and cesium carbonate.
  • Add anhydrous DCE via syringe.
  • Add the triflate acceptor to the suspension.

3. Incubation:

  • Stir the reaction mixture vigorously at 40 °C.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

4. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.
  • Dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite to remove inorganic salts.
  • Wash the filter cake with additional DCM.
  • Concentrate the combined filtrate under reduced pressure.
  • Purify the crude residue by silica (B1680970) gel column chromatography to yield the protected β-mannoside.

5. Deprotection:

  • The protecting groups (e.g., benzyl (B1604629) ethers) are subsequently removed under standard conditions (e.g., catalytic hydrogenation with Pd/C) to afford the final β-L-mannoside.

Workflow for Chemical Synthesis

cluster_chem Chemical Synthesis Workflow Start L-Mannose Precursor P1 Protecting Group Manipulations Start->P1 P2 Donor Activation / Acceptor Preparation P1->P2 P3 Stereoselective Glycosylation P2->P3 P4 Deprotection Steps P3->P4 P5 Purification (Chromatography) P4->P5 End Purified β-L-Mannoside P5->End

A typical workflow for the chemical synthesis of β-L-mannosides.

Enzymatic Synthesis of β-L-Mannosides

Enzymatic synthesis offers a powerful alternative to chemical methods, leveraging the high specificity and efficiency of biocatalysts.[9] This approach typically utilizes glycoside hydrolases (GHs), such as β-mannosidases, operating in a reverse or transglycosylation mode, or glycosyltransferases.[1][10] The key advantages are the exceptional stereoselectivity, which almost exclusively yields the β-anomer, and the mild, aqueous reaction conditions that obviate the need for protecting groups.[10]

  • Transglycosylation: A β-mannosidase catalyzes the transfer of a mannosyl residue from an activated donor (e.g., p-nitrophenyl-β-D-mannopyranoside) to an acceptor molecule.[1]

  • Glycosynthases: These are engineered mutant glycosidases that can synthesize glycosides from activated sugar donors (e.g., glycosyl fluorides) but cannot hydrolyze the product, leading to higher yields.[11]

  • Phosphorylases: These enzymes use inexpensive sugar phosphates as donors, offering a green and efficient route to β-mannosides.[12]

Performance Data for Enzymatic Synthesis

Enzymatic methods are characterized by their specificity and performance under biological conditions. The table below provides a summary of quantitative data from representative enzymatic systems.

Parameterβ-Mannosidase (Immobilized)[1]β-Mannosidase (Free)[1]Industrial β-Glucosidase[10]
Enzyme Source Cellulomonas fimi (Cf-β-Man)Cellulomonas fimi (Cf-β-Man)Novozym 188 (contains β-mannosidase side-activity)
Glycosyl Donor pNP-β-ManpNP-β-ManMannobiose
Conversion/Yield 20% conversion5% conversion12 - 16% chemical yield
Stereoselectivity (α:β) Exclusively βExclusively βExclusively β
Reaction Temperature 37 °C37 °C37 °C
pH 6.56.55.0
Reaction Time 4 - 6 hours~6 hoursNot specified
Key Features Recyclable catalyst, higher yieldSimpler setup, lower yieldUses inexpensive industrial enzyme and donor
Experimental Protocol: Enzymatic Transglycosylation

This protocol is adapted from the transglycosylation reaction using β-mannosidase from Cellulomonas fimi.[1]

1. Materials:

  • Glycosyl Donor: p-nitrophenyl-β-D-mannopyranoside (pNP-β-Man) (0.020 mmol)
  • Glycosyl Acceptor: (e.g., N-acetyl-d-glucosamine derivative) (0.125 mmol)
  • Enzyme: β-mannosidase from Cellulomonas fimi (soluble or immobilized, 0.9 - 1.25 IU)
  • Buffer: 100 mM Sodium Maleate (B1232345) Buffer, pH 6.5

2. Reaction Setup:

  • In a microcentrifuge tube, dissolve the glycosyl donor and acceptor in 500 µL of the maleate buffer.
  • Pre-incubate the solution at 37 °C with stirring (e.g., 1000 rpm).

3. Incubation:

  • Initiate the reaction by adding the appropriate amount of the β-mannosidase enzyme.
  • Maintain the reaction at 37 °C with constant stirring.
  • Monitor the reaction for the consumption of the glycosyl donor using TLC (e.g., mobile phase CHCl₃/MeOH, 5:1). The reaction is typically complete within 4-24 hours.

4. Work-up and Purification:

  • Stop the reaction by removing the enzyme. For soluble enzyme, use a centrifugal filter with a molecular weight cutoff (e.g., 10 kDa). For immobilized enzyme, centrifugation or simple filtration is sufficient.
  • The resulting supernatant containing the product can be lyophilized or dried under a stream of nitrogen.
  • Analyze the product mixture using LC-MS and purify the desired β-L-mannoside product by HPLC or other chromatographic techniques.

Workflow for Enzymatic Synthesis

cluster_enzymatic Enzymatic Synthesis Workflow Donor Glycosyl Donor Mix Reaction Mixture (Aqueous Buffer) Donor->Mix Acceptor Glycosyl Acceptor Acceptor->Mix Enzyme β-Mannosidase (or other enzyme) Enzyme->Mix Incubate Incubation (pH, Temp Control) Mix->Incubate Product Product Formation Incubate->Product Purify Enzyme Removal & Product Purification Product->Purify End Purified β-L-Mannoside Purify->End

A typical workflow for the enzymatic synthesis of β-L-mannosides.

Head-to-Head Comparison Summary

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Challenging; requires specific strategies to achieve high β-selectivity.[2][8]Excellent; typically yields the β-anomer exclusively.[1][10]
Reaction Conditions Often requires harsh reagents, anhydrous solvents, and extreme temperatures.Mild, aqueous conditions (physiological pH and temperature).[1]
Protecting Groups Multiple protection/deprotection steps are almost always necessary, increasing step count.[1]Generally not required, leading to shorter, more atom-economical routes.
Substrate Scope Broad; can be adapted to a wide range of non-natural donors and acceptors.Often limited by the enzyme's natural substrate specificity.[13]
Yield Highly variable; can be high with optimized methods but overall yield is reduced by multiple steps.Variable, often moderate due to competing hydrolysis of the donor or product.[1][10]
Scalability Well-established for large-scale industrial synthesis.Can be challenging due to enzyme cost, stability, and availability, though immobilization helps.[1]
Environmental Impact Generates significant chemical waste from solvents, reagents, and protecting groups."Green" and environmentally benign, using water as a solvent and a biodegradable catalyst.

Conclusion

The choice between chemical and enzymatic synthesis of β-L-mannosides depends heavily on the specific goals of the researcher.

Chemical synthesis offers unparalleled flexibility and a broad substrate scope, making it the method of choice for creating novel structures and complex, non-natural glycoconjugates. While significant progress has been made in achieving β-selectivity, these methods remain complex, multi-step processes with considerable environmental impact.[6][8]

Enzymatic synthesis , in contrast, provides a direct, highly stereoselective, and environmentally friendly route to β-L-mannosides.[10] It is ideal for synthesizing natural oligosaccharide sequences where high purity of the β-linkage is critical. The primary limitations are the substrate scope of the available enzymes and challenges in scalability, although ongoing research in enzyme engineering and immobilization continues to address these issues.[1]

For drug development professionals and scientists, a chemoenzymatic approach, which combines the flexibility of chemical synthesis for precursor molecules with the precision of enzymatic glycosylation for the final key step, often represents the most powerful strategy for accessing these challenging and valuable molecules.[14]

References

Evaluating the Uncharted Territory: A Guide to Assessing Glycosidase Specificity for β-L-Mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of glycosidases is paramount for applications ranging from biofuel production to therapeutic development. While extensive data exists for common pyranose sugars, the activity of these enzymes on less common furanose forms, such as β-L-mannofuranose, remains largely unexplored. This guide provides a comprehensive framework for evaluating the substrate specificity of glycosidases with this novel substrate, offering detailed experimental protocols and a template for comparative data analysis.

Currently, there is a notable absence of published data on the specific activity of glycosidases with β-L-mannofuranose. This guide, therefore, serves as a methodological roadmap for researchers venturing into this new area of glycoscience. By following the outlined protocols, scientists can generate the crucial data needed to identify and characterize enzymes capable of processing this unique sugar.

Comparative Analysis of Glycosidase Activity

To effectively evaluate the specificity of a glycosidase for β-L-mannofuranose, it is essential to compare its activity against a panel of structurally related substrates. This comparative approach provides insights into the enzyme's active site architecture and its tolerance for variations in the sugar's ring structure (furanose vs. pyranose), stereochemistry (L- vs. D-), and the orientation of hydroxyl groups.

While specific kinetic data for β-L-mannofuranose is not yet available, the following table illustrates how such data should be structured for a clear comparison. The values presented are hypothetical or drawn from studies on analogous substrates to serve as a representative example. Researchers would populate this table with their own experimental data.

Table 1: Comparative Kinetic Parameters of Glycosidases on Various Sugar Substrates (Illustrative Data)

EnzymeGlycosidase FamilySubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)
Hypothetical β-L-Mannofuranosidase GHXXpNP-β-L-Mannofuranoside [Experimental Value] [Experimental Value] [Experimental Value] [Experimental Value]
β-Glucosidase (from Aspergillus oryzae)GH3pNP-β-D-Glucopyranoside0.551066--
β-Mannosidase (from Cellulomonas fimi)GH2pNP-β-D-Mannopyranoside----
α-L-Arabinofuranosidase (from Bifidobacterium longum)GH43pNP-α-L-Arabinofuranoside----
Broad-specificity β-glucosidaseGH1Various β-glycosidesBroad rangeBroad rangeBroad rangeBroad range

Experimental Protocols

A systematic evaluation of glycosidase activity with a novel substrate requires a robust experimental workflow. This involves the synthesis of a suitable substrate, selection of candidate enzymes, and a standardized assay protocol to determine kinetic parameters.

Synthesis of p-Nitrophenyl-β-L-mannofuranoside (pNP-β-L-Manf)
  • Preparation of a Protected L-Mannofuranose Donor: L-Mannose is first converted to a furanose form, which is then protected with suitable groups (e.g., benzoyl or acetyl esters) to prevent unwanted side reactions. The anomeric position is activated, for example, as a glycosyl bromide or acetate.

  • Glycosylation: The protected L-mannofuranose donor is then reacted with p-nitrophenol in the presence of a Lewis acid catalyst (e.g., SnCl4 or BF3·OEt2) to form the β-glycosidic linkage.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., Zemplén deacetylation for acetyl groups) to yield the final product, p-nitrophenyl-β-L-mannofuranoside.

  • Purification and Characterization: The final product is purified using chromatographic techniques (e.g., silica (B1680970) gel chromatography) and its structure confirmed by NMR spectroscopy and mass spectrometry.

Enzyme Selection

Given the novelty of the substrate, it is advisable to screen a diverse panel of glycosidases. This panel could include:

  • Broad-specificity glycosidases: Enzymes from families like GH1 and GH3 are known to have relaxed substrate specificity and may exhibit activity towards β-L-mannofuranose.[2]

  • β-Mannosidases: Although typically specific for the pyranose form, some β-mannosidases might show promiscuous activity on the furanose isomer.

  • Arabinofuranosidases: These enzymes are specific for furanose rings and, while typically acting on arabinose, might accommodate a mannofuranose substrate.

  • Enzymes from extremophiles or metagenomic libraries: These are valuable sources of novel enzymatic activities.

Glycosidase Activity Assay

A standard protocol to determine the kinetic parameters of a glycosidase with pNP-β-L-mannofuranoside is as follows:[3][4]

  • Reaction Mixture Preparation: Prepare a series of reaction mixtures in a 96-well microplate. Each well should contain:

    • A fixed concentration of the glycosidase in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).

    • Varying concentrations of the pNP-β-L-mannofuranoside substrate.

  • Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).[3]

  • Reaction Termination: Stop the reaction by adding a solution of 1 M sodium carbonate. This will also develop the yellow color of the liberated p-nitrophenolate.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 405-410 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[5][6]

Visualizing the Workflow and Substrate Relationships

To further clarify the experimental process and the context of the substrate, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis S1 L-Mannose S2 Protected L-Mannofuranose Donor S1->S2 Protection & Activation S3 pNP-β-L-Mannofuranoside S2->S3 Glycosylation with p-Nitrophenol A1 Assay Setup (Varying [Substrate]) S3->A1 Substrate for Assay E1 Enzyme Selection (Broad-specificity, Mannosidases, etc.) E1->A1 A2 Incubation & Reaction Termination A1->A2 A3 Spectrophotometric Reading A2->A3 D1 Calculate Initial Velocities A3->D1 Absorbance Data D2 Michaelis-Menten Kinetics D1->D2 D3 Determine Km, Vmax, kcat D2->D3 C1 Comparative Analysis D3->C1 Kinetic Parameters

Caption: Experimental workflow for evaluating glycosidase substrate specificity.

Substrate_Comparison cluster_Pyranose Pyranose Ring cluster_Furanose Furanose Ring β-L-Mannofuranose β-L-Mannofuranose β-D-Mannopyranose β-D-Mannopyranose β-L-Mannofuranose->β-D-Mannopyranose Different Ring Size & Stereochemistry β-L-Arabinofuranose β-L-Arabinofuranose β-L-Mannofuranose->β-L-Arabinofuranose Same Ring Size & Stereochemistry (L-), Different Sugar β-D-Glucopyranose β-D-Glucopyranose β-D-Mannopyranose->β-D-Glucopyranose Epimers (Different -OH at C2)

Caption: Structural relationships between β-L-mannofuranose and other sugars.

By employing the methodologies outlined in this guide, researchers can systematically investigate the interactions of glycosidases with β-L-mannofuranose. The resulting data will not only fill a significant gap in our understanding of enzyme-carbohydrate interactions but also pave the way for the discovery of novel biocatalysts for a variety of industrial and therapeutic applications.

References

The Metabolic Dichotomy: Unraveling the Fates of L-Mannose and D-Mannose in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of monosaccharides is paramount. This guide provides a comprehensive comparison of the metabolic fates of L-mannose and D-mannose in cell culture, supported by experimental data and detailed protocols. While structurally similar as stereoisomers, their cellular processing diverges dramatically, with significant implications for research and therapeutic applications.

D-mannose, a naturally occurring epimer of glucose, is readily integrated into cellular metabolism, playing a crucial role in glycolysis and protein glycosylation. In stark contrast, its enantiomer, L-mannose, is largely metabolically inert in eukaryotic cells, a characteristic stemming from the stereospecificity of cellular transporters and enzymes. This fundamental difference forms the basis of their distinct biological activities and experimental uses.

Cellular Uptake and Initial Phosphorylation: A Tale of Two Isomers

The initial step in the metabolism of any sugar is its transport across the cell membrane, followed by phosphorylation. It is at this juncture that the metabolic paths of D- and L-mannose begin to diverge significantly.

D-mannose is efficiently transported into mammalian cells by the same glucose transporters (GLUTs) that facilitate glucose uptake.[1][2] Once inside the cell, it is readily phosphorylated by hexokinase (HK) to form D-mannose-6-phosphate (M6P).[1][3] This phosphorylation traps the sugar within the cell and primes it for entry into downstream metabolic pathways.

Conversely, L-mannose is poorly recognized by eukaryotic cellular machinery.[4] There is a lack of evidence for specific transporters for its efficient uptake, and it is not a significant substrate for hexokinase.[4] This initial metabolic roadblock is the primary reason for its biological inertness in eukaryotic systems.

Downstream Metabolic Fates: Integration vs. Inertness

Following phosphorylation, D-mannose-6-phosphate stands at a critical metabolic crossroads, with two primary fates: energy production via glycolysis or utilization in the synthesis of glycoconjugates.

A significant portion of D-mannose-6-phosphate is isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphomannose isomerase (MPI).[1] Fructose-6-phosphate is a key intermediate in the glycolytic pathway, and thus, D-mannose can serve as an energy source for cells.[5] In mammalian cells, it is estimated that 95–98% of the D-mannose that enters the cell is catabolized via this route.[1]

The second major pathway for D-mannose-6-phosphate involves its conversion to D-mannose-1-phosphate by phosphomannomutase 2 (PMM2).[1] D-mannose-1-phosphate is then activated to GDP-D-mannose, which serves as the donor substrate for the mannosylation of proteins and lipids, a critical process for proper protein folding and function.[6]

In stark contrast, due to the lack of initial uptake and phosphorylation, L-mannose does not significantly enter these central metabolic pathways in eukaryotic cells and is considered metabolically inert.[4]

Quantitative Comparison of Metabolic Parameters

The following table summarizes the key quantitative differences in the metabolic processing of D-mannose and L-mannose in cell culture.

ParameterD-MannoseL-MannoseReference
Cellular Uptake Readily transported via GLUTsPoorly transported[1],[4]
Phosphorylation by Hexokinase Efficiently phosphorylated to Mannose-6-PhosphateNot a significant substrate[1],[4]
Entry into Glycolysis Yes, via conversion to Fructose-6-PhosphateNo[1],[5]
Entry into Glycosylation Yes, via conversion to Mannose-1-Phosphate and GDP-MannoseNo[1],[6]
Primary Metabolic Fate Catabolism via glycolysis (~95-98%)Largely unmetabolized[1],[4]

Signaling Pathways and Experimental Workflows

The metabolic pathways of D-mannose and the inert nature of L-mannose can be visualized to better understand their cellular journey.

D_Mannose_Metabolism extracellular Extracellular D-Mannose intracellular Intracellular D-Mannose extracellular->intracellular cell_membrane m6p D-Mannose-6-Phosphate intracellular->m6p Hexokinase f6p Fructose-6-Phosphate m6p->f6p Phosphomannose Isomerase (MPI) m1p D-Mannose-1-Phosphate m6p->m1p Phosphomannomutase 2 (PMM2) glycolysis Glycolysis f6p->glycolysis gdp_mannose GDP-D-Mannose m1p->gdp_mannose glycosylation Glycosylation gdp_mannose->glycosylation L_Mannose_Metabolism extracellular Extracellular L-Mannose intracellular Intracellular L-Mannose (minimal) extracellular->intracellular cell_membrane no_metabolism No Significant Metabolism intracellular->no_metabolism Not a substrate for key enzymes Experimental_Workflow start Start: Cell Culture labeling Metabolic Labeling with Isotopically Labeled Mannose (e.g., D-[1-2H]Mannose) start->labeling incubation Incubation (Time Course) labeling->incubation harvest Cell Harvest and Metabolite Extraction incubation->harvest analysis LC-MS/MS or GC-MS Analysis harvest->analysis data Data Analysis: Isotopologue Distribution, Metabolic Flux analysis->data

References

A Comparative Guide to the Validation of a Novel Analytical Method for L-Mannose Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel analytical method, Logically Derived Sequence Tandem Mass Spectrometry (LODES/MSn), with established techniques for the quantification of L-mannose isomers. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable method for their specific analytical needs, particularly in the context of drug development and metabolic research where precise isomer quantification is critical.

Introduction to L-Mannose Isomer Analysis

L-mannose, an epimer of glucose, plays a significant role in various biological processes, including protein glycosylation. The ability to accurately quantify its isomers is crucial for understanding its metabolic pathways and for the development of therapeutics targeting these pathways. Traditional analytical methods, while reliable, often face challenges in terms of sensitivity, sample preparation complexity, and the ability to differentiate between structurally similar isomers. This guide introduces and evaluates a novel mass spectrometry-based approach, LODES/MSn, and compares its performance with conventional methods such as High-Performance Liquid Chromatography (HPLC) with chiral columns, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for L-mannose isomer quantification is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. The following tables provide a summary of the quantitative performance of the novel LODES/MSn method alongside established analytical techniques.

Table 1: Performance Characteristics of Analytical Methods for L-Mannose Isomer Quantification

ParameterLODES/MSn (estimated)HPLC with Chiral Column[1]GC-MS with DerivatizationCapillary Electrophoresis (CE)
Linearity Range Wide dynamic range expected1-2 orders of magnitude[1]Typically 1-100 µg/mL0.5-50 mM[2]
Lower Limit of Quantification (LLOQ) Low µg/mL to ng/mL rangeMid µg/mL range[1]~10 mg/L[3]0.14 mg/L (for a similar compound)[4]
Intra-day Precision (%RSD) <15%<5%<15%[3]2.35-5.47% (migration time)[2]
Inter-day Precision (%RSD) <15%<5%<15%[3]Not specified
Accuracy (%) 85-115%>90%[1]95.8-121.9%[3]Not specified
Sample Preparation Minimal, direct infusion possibleMinimal, filtrationDerivatization requiredDerivatization may be needed[5]
Analysis Time Rapid (minutes)15-30 minutes[1]30-60 minutes<10 minutes[2]
Isomer Specificity HighHighHighHigh[5]

Note: The performance characteristics for LODES/MSn in the context of free L-mannose isomer quantification are estimated based on its application in complex glycan analysis, as specific quantitative data for monosaccharides is not yet widely available.

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and reproducible experimental protocols are fundamental for the successful implementation and validation of any analytical method. This section provides comprehensive methodologies for the novel LODES/MSn technique and the established comparative methods.

Novel Method: Logically Derived Sequence Tandem Mass Spectrometry (LODES/MSn)

LODES/MSn is a powerful technique for the de novo structural elucidation of carbohydrates.[6][7] While primarily applied to complex glycans, its principles can be adapted for the detailed analysis of monosaccharide isomers.

Principle: This method utilizes multistage tandem mass spectrometry (MSn) in an ion trap mass spectrometer. A "logically derived sequence" of fragmentation events is applied to an ion of interest, allowing for the determination of its structure, including stereochemistry, without the need for reference standards.[6][7]

Experimental Protocol (Adapted for L-Mannose Isomer Analysis):

  • Sample Preparation:

    • Dissolve the L-mannose sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • For complex matrices, a simple solid-phase extraction (SPE) cleanup may be employed.

  • Mass Spectrometry Analysis:

    • Instrumentation: An ion trap mass spectrometer capable of MSn analysis.

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • MSn Experiment:

      • MS1: Acquire a full scan mass spectrum to identify the precursor ion for L-mannose (e.g., [M+Na]+).

      • MS2: Isolate the precursor ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

      • MSn (n>2): Sequentially isolate specific fragment ions and subject them to further CID. The fragmentation pathway is guided by the LODES methodology to probe specific structural features of the isomer.

  • Data Analysis:

    • The resulting MSn spectra are interpreted based on known carbohydrate fragmentation mechanisms.

    • The unique fragmentation patterns of different L-mannose isomers allow for their identification and differentiation.

Established Method 1: High-Performance Liquid Chromatography (HPLC) with Chiral Column

This is a widely used method for the separation of enantiomers and other isomers of monosaccharides.[1]

Principle: Chiral stationary phases (CSPs) in the HPLC column create a chiral environment, leading to differential interactions with the L-mannose isomers and resulting in their separation.

Experimental Protocol: [1]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A chiral column, such as one based on polysaccharide derivatives (e.g., Chiralpak).

    • Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethanol). The exact ratio is optimized for the specific isomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Refractive Index (RI) detector or a UV detector if the isomers are derivatized.

  • Data Analysis:

    • Identify and quantify the L-mannose isomers based on their retention times compared to standards.

Established Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sugars, a derivatization step is necessary.[8]

Principle: L-mannose isomers are chemically modified (derivatized) to increase their volatility and thermal stability, allowing for their separation by gas chromatography and detection by mass spectrometry.

Experimental Protocol: [8][9]

  • Sample Preparation (Derivatization):

    • Oximation: The sample is treated with a hydroxylamine (B1172632) reagent to convert the aldehyde group of the sugar into an oxime.

    • Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized isomers.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer scanning a specific m/z range.

  • Data Analysis:

    • Identify the derivatized L-mannose isomers based on their retention times and mass spectra.

    • Quantification is typically performed using an internal standard.

Established Method 3: Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times for charged molecules. For neutral molecules like sugars, derivatization or the use of a background electrolyte that forms charged complexes is required.[5]

Principle: Charged L-mannose derivatives or complexes migrate at different velocities in a capillary under the influence of an electric field, leading to their separation.

Experimental Protocol: [2][10]

  • Sample Preparation (Derivatization/Complexation):

    • Derivatization: L-mannose can be derivatized with a charged tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS).[2]

    • Complexation: Alternatively, a borate (B1201080) buffer can be used as the background electrolyte to form charged borate complexes with the sugar isomers.[2]

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution, such as borate buffer.

    • Voltage: A high voltage is applied across the capillary.

    • Detection: UV or Laser-Induced Fluorescence (LIF) detector, depending on the derivatization agent.

  • Data Analysis:

    • Identify and quantify the L-mannose isomers based on their migration times.

Mandatory Visualization: Diagrams of Workflows and Pathways

To facilitate a clearer understanding of the methodologies, the following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical technique.

LODES_MSn_Workflow cluster_prep Sample Preparation cluster_analysis LODES/MSn Analysis cluster_data Data Analysis Sample L-Mannose Sample Dissolution Dissolve in Methanol/Water Sample->Dissolution SPE SPE Cleanup (Optional) Dissolution->SPE ESI Electrospray Ionization SPE->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 MS2 MS2: Collision- Induced Dissociation MS1->MS2 MSn MSn: Sequential Fragmentation MS2->MSn Interpretation Spectral Interpretation MSn->Interpretation Quantification Isomer Identification & Quantification Interpretation->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample L-Mannose Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection RI or UV Detection Separation->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample L-Mannose Sample Oximation Oximation Sample->Oximation Silylation Silylation Oximation->Silylation Injection GC Injection Silylation->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Chromatogram & Mass Spectra Analysis Detection->Chromatogram Quantification Quantification with Internal Standard Chromatogram->Quantification CE_Workflow cluster_prep Sample Preparation cluster_analysis Capillary Electrophoresis Analysis cluster_data Data Analysis Sample L-Mannose Sample Derivatization Derivatization (e.g., APTS) or Complexation (Borate) Sample->Derivatization Injection CE Injection Derivatization->Injection Separation Capillary Separation (Electric Field) Injection->Separation Detection UV or LIF Detection Separation->Detection Electropherogram Electropherogram Analysis Detection->Electropherogram Quantification Quantification vs. Migration Time Electropherogram->Quantification

References

Assessing the Immunogenicity of Glycoconjugates Containing β-L-Mannofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective glycoconjugate vaccines hinges on a thorough understanding of the immunogenic properties of their carbohydrate antigens. This guide provides a comparative assessment of the immunogenicity of glycoconjugates containing β-L-mannofuranose, a sugar moiety of interest in the development of novel vaccines against various pathogens. Due to the limited availability of direct comparative studies on β-L-mannofuranose, this guide leverages data from structurally related and functionally relevant glycans, namely L-rhamnose and mannan (B1593421) (a polymer of mannose), to provide a comprehensive overview for researchers. These comparisons are drawn against the well-characterized tumor-associated carbohydrate antigen (TACA) Tn (α-O-GalNAc-Ser/Thr).

This guide will delve into the experimental data, detail the underlying methodologies, and visualize the key immunological pathways to aid in the rational design and evaluation of next-generation glycoconjugate vaccines.

Comparative Immunogenicity Data

The immunogenicity of a glycoconjugate is a multifactorial characteristic influenced by the carbohydrate structure, the carrier protein, the linker used for conjugation, and the presence of adjuvants. Below is a summary of key immunogenic parameters for glycoconjugates containing mannan (as a proxy for β-L-mannofuranose) and the Tn antigen.

Immunogenic ParameterMannan-Containing GlycoconjugateTn Antigen-Containing GlycoconjugateReference
Antigen Mannan conjugated to Aβ28 peptideTn antigen (GalNAc α-O-linked to Serine) conjugated to BSA[1][2]
Carrier Protein Aβ28 peptideBovine Serum Albumin (BSA)[1][2]
Adjuvant Self-adjuvanting (mannan acts as a molecular adjuvant)Saponin-based adjuvant (QA-Tn)[1][2]
Animal Model Tg2576 miceC57BL/6 mice[1][2]
Primary Antibody Isotype Predominantly IgG1, with some IgMIgM and IgG[1][2]
Peak Anti-Carbohydrate IgG Titer Titers of ≥ 1:10,000Modest, but significantly higher than control[1][2]
T-helper Cell Polarization Th2-polarized immune responseNot explicitly determined, but saponin (B1150181) adjuvants can induce mixed Th1/Th2[1][2]
Long-term Antibody Response Sustained antibody titers for at least 11 monthsIncreased IgG levels at day 42 compared to day 21[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies. The following sections outline the key experimental protocols used to generate the data presented above.

Glycoconjugate Synthesis and Characterization
  • Synthesis: The carbohydrate antigen (e.g., synthetic oligosaccharide of β-L-mannofuranose) is covalently linked to a carrier protein (e.g., Tetanus Toxoid, Diphtheria CRM197, or BSA) using a suitable chemical linker.

  • Characterization: The resulting glycoconjugate is purified and characterized to determine the carbohydrate-to-protein ratio, structural integrity, and purity using techniques such as NMR spectroscopy, mass spectrometry (MALDI-TOF), and gel electrophoresis (SDS-PAGE).

Animal Immunization
  • Animal Model: Typically, inbred mouse strains (e.g., BALB/c or C57BL/6) are used. The choice of strain can influence the type and magnitude of the immune response.

  • Immunization Schedule: Mice are immunized subcutaneously or intraperitoneally with the glycoconjugate vaccine, often formulated with an adjuvant to enhance the immune response. A typical schedule involves a primary immunization followed by one or two booster injections at 2-3 week intervals.

  • Dosage: The dose of the glycoconjugate is carefully determined to be immunogenic but not toxic.

  • Control Groups: Control groups receive the carrier protein alone, the carbohydrate alone, or a placebo (e.g., PBS) to establish baseline responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Principle: ELISA is used to quantify the concentration and determine the isotype of antigen-specific antibodies in the sera of immunized animals.

  • Procedure:

    • Microtiter plates are coated with the specific carbohydrate antigen.

    • Serial dilutions of serum samples from immunized and control animals are added to the wells.

    • Enzyme-conjugated secondary antibodies specific for different immunoglobulin isotypes (e.g., IgG, IgM, IgG1, IgG2a) are added.

    • A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Cytokine Profiling using Multiplex Assay
  • Principle: To determine the T-helper cell polarization (Th1 vs. Th2), the profile of cytokines produced by splenocytes from immunized animals is analyzed.

  • Procedure:

    • Spleens are harvested from immunized and control animals.

    • Splenocytes are isolated and re-stimulated in vitro with the glycoconjugate or carrier protein.

    • The culture supernatants are collected after 48-72 hours.

    • The concentrations of various cytokines (e.g., IFN-γ, IL-2 for Th1; IL-4, IL-5, IL-10 for Th2) are measured using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.

Immunological Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to glycoconjugates can aid in understanding the mechanism of action and in designing more effective vaccines.

T_Cell_Dependent_Immune_Response cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-helper Cell cluster_B_Cell B Cell Glycoconjugate Glycoconjugate (β-L-Mannofuranose + Carrier Protein) Endosome Endosome Glycoconjugate->Endosome Internalization BCR BCR Glycoconjugate->BCR Binding Peptide Carrier Peptide Endosome->Peptide Processing MHCII MHC class II Glycopeptide Glycan Peptide-MHCII MHCII->Glycopeptide:f1 Peptide->MHCII TCR TCR Glycopeptide->TCR Presentation Th_Cell CD4+ T-helper Cell Cytokines Cytokines (e.g., IL-4, IL-2) Th_Cell->Cytokines Production TCR->Th_Cell Activation B_Cell B Cell Cytokines->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Memory_B_Cell Memory B Cell B_Cell->Memory_B_Cell Differentiation Antibodies Antibodies Plasma_Cell->Antibodies Production

Caption: T-cell dependent immune response to a glycoconjugate vaccine.

ELISA_Workflow start Start plate_coating Coat microtiter plate with carbohydrate antigen start->plate_coating end End blocking Block non-specific binding sites plate_coating->blocking add_serum Add serial dilutions of mouse serum blocking->add_serum incubation1 Incubate and wash add_serum->incubation1 add_secondary_ab Add enzyme-conjugated secondary antibody incubation1->add_secondary_ab incubation2 Incubate and wash add_secondary_ab->incubation2 add_substrate Add chromogenic substrate incubation2->add_substrate read_plate Measure absorbance at specific wavelength add_substrate->read_plate analyze_data Calculate antibody titers read_plate->analyze_data analyze_data->end

Caption: Workflow for determining antibody titers using ELISA.

Conclusion

While direct comparative immunogenicity data for β-L-mannofuranose glycoconjugates is still emerging, the information available for structurally similar glycans provides a valuable framework for researchers. The data on mannan-containing conjugates suggest that β-L-mannofuranose has the potential to be a potent immunogen, capable of inducing high-titer, long-lasting, and Th2-polarized antibody responses, potentially with self-adjuvanting properties.

Future research should focus on the direct synthesis and immunological evaluation of β-L-mannofuranose glycoconjugates, comparing them head-to-head with other carbohydrate antigens of clinical relevance. Such studies will be instrumental in elucidating the structure-immunogenicity relationships and advancing the development of novel and effective glycoconjugate vaccines.

References

Comparative Analysis of L-Mannose Binding Protein Cross-Reactivity with Beta-L-Mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding characteristics of L-mannose binding proteins, with a specific focus on their potential cross-reactivity with beta-L-mannofuranose. Due to a lack of direct experimental data on the binding of L-mannose binding proteins with this compound, this guide synthesizes information on the known binding preferences of mannose-binding lectin (MBL) for various mannose isomers and related monosaccharides to infer potential interactions. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area.

Introduction

Mannose-binding lectin (MBL) is a key component of the innate immune system, recognizing carbohydrate patterns on the surface of pathogens.[1][2] Its primary ligands are D-mannose and L-fucose.[3] Understanding the cross-reactivity of MBL and other L-mannose binding proteins with various sugar isomers, including the less common this compound, is crucial for the development of carbohydrate-based therapeutics and for elucidating the full scope of their biological functions.

Data Presentation: Comparative Binding Affinities

LigandL-Mannose Binding Protein (Example: Human MBL)Inferred Dissociation Constant (Kᵈ)Comments
D-Mannose (pyranose form) High Affinity~1-5 mMPrimary ligand for MBL, binding is well-characterized.
L-Fucose (pyranose form) High Affinity~1-5 mMStructurally similar to D-mannose, a known high-affinity ligand.[3]
L-Mannose (pyranose form) Low to No Affinity (Inferred) >10 mMThe stereoisomer of the primary ligand; significant binding is not expected based on the high stereospecificity of lectins.
This compound Very Low to No Affinity (Inferred) >20 mMThe furanose form of a non-preferred stereoisomer. The different ring structure and stereochemistry likely preclude significant binding.

Note: The dissociation constants for L-mannose and this compound are inferred based on the general principles of lectin-carbohydrate interactions, which emphasize high stereospecificity. Experimental validation is required to confirm these predictions.

Experimental Protocols

To experimentally determine the binding affinities and cross-reactivity of L-mannose binding proteins with this compound, the following well-established techniques are recommended.

ITC is a powerful technique for the direct measurement of binding affinity, stoichiometry, and thermodynamic parameters of biomolecular interactions.[4][5][6]

Protocol:

  • Sample Preparation:

    • Dialyze the purified L-mannose binding protein extensively against the desired assay buffer (e.g., Tris-buffered saline with calcium chloride).

    • Dissolve this compound and the control sugars (D-mannose, L-mannose) in the final dialysis buffer to minimize buffer mismatch effects.[4]

    • Degas all solutions immediately before use.

  • ITC Experiment:

    • Fill the sample cell with the L-mannose binding protein solution (typically 10-50 µM).

    • Load the injection syringe with the carbohydrate solution (typically 10-20 times the protein concentration).

    • Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25°C).

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kᵈ), binding stoichiometry (n), and enthalpy of binding (ΔH).

SPR is a label-free technique that allows for the real-time monitoring of binding and dissociation events between an immobilized ligand and an analyte in solution.[7][8][9]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the L-mannose binding protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the L-mannose binding protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound and control sugars in a suitable running buffer (e.g., HBS-EP).

    • Inject the carbohydrate solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe association and dissociation phases.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kᏧ), and the equilibrium dissociation constant (Kᵈ = kᏧ/kₐ).

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Binding Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Protein_Purification Purify L-Mannose Binding Protein ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC SPR Surface Plasmon Resonance (SPR) Protein_Purification->SPR Carbohydrate_Prep Prepare Carbohydrate Solutions (this compound, L-mannose, D-mannose) Carbohydrate_Prep->ITC Carbohydrate_Prep->SPR Binding_Affinity Determine Binding Affinity (Kᵈ) ITC->Binding_Affinity Thermodynamics Analyze Thermodynamics (ΔH, ΔS) ITC->Thermodynamics SPR->Binding_Affinity Kinetics Determine Kinetic Rates (kₐ, kᏧ) SPR->Kinetics Cross_Reactivity Assess Cross-Reactivity Binding_Affinity->Cross_Reactivity Thermodynamics->Cross_Reactivity Kinetics->Cross_Reactivity

Caption: Experimental workflow for assessing the cross-reactivity of L-mannose binding proteins.

Signaling_Pathway_Inference cluster_ligands Potential Ligands cluster_receptor Receptor cluster_pathway Downstream Signaling D_Mannose D-Mannose MBL Mannose-Binding Lectin (MBL) D_Mannose->MBL High Affinity L_Fucose L-Fucose L_Fucose->MBL High Affinity beta_L_mannofuranose This compound beta_L_mannofuranose->MBL No Significant Binding (Inferred) Complement_Activation Complement Activation MBL->Complement_Activation Phagocytosis Opsonization & Phagocytosis MBL->Phagocytosis

Caption: Inferred signaling pathway activation based on ligand binding to MBL.

References

Benchmarking the efficiency of different glycosyl donors for beta-L-mannosylation.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficiency of Glycosyl Donors for β-L-Mannosylation

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of β-L-mannosidic linkages represents a formidable challenge in carbohydrate chemistry. These linkages are integral components of various biologically significant molecules, including bacterial polysaccharides and glycoproteins. The difficulty in their synthesis arises from the inherent preference for the formation of the α-anomer due to the anomeric effect and steric hindrance at the β-face from the axial C2-substituent.[1] This guide provides an objective comparison of different glycosyl donors for achieving efficient and stereoselective β-L-mannosylation, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficiency of Glycosyl Donors

The following table summarizes quantitative data from various studies, comparing the performance of different L-mannosyl donors under optimized conditions. The efficiency is evaluated based on reaction yield and stereoselectivity (β:α ratio).

Glycosyl Donor TypeDonor Protecting GroupsAcceptorPromoter / Catalyst & ConditionsYield (%)β:α RatioReference
Glycosyl Hemiacetal 2,3,4,6-Tetra-O-benzylMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside(COCl)₂, Ph₃PO; then LiI, iPr₂NEt; 45 °C91>95:5[1][2]
Glycosyl Hemiacetal 2,3-O-Benzyl, 4,6-O-p-methoxybenzylideneMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside(COCl)₂, Ph₃PO; then LiI, iPr₂NEt; 45 °C91>95:5[2]
Glycosyl Hemiacetal 2,3,4,6-Tetra-O-pivaloylMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside(COCl)₂, Ph₃PO; then LiI, iPr₂NEt; 45 °C93>95:5[2]
Glycosyl Hemiacetal 2,3,4,6-Tetra-O-benzylN-Boc-glucosamine derivative(COCl)₂, Ph₃PO; then LiI, iPr₂NEt; 45 °C55>95:5[2]
Thioglycoside 2,3-Di-O-benzyl, 4,6-O-benzylideneMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideNIS, TfOH; CH₂Cl₂; 0 °C92>20:1[3]
Thioglycoside 2,3-Di-O-benzyl, 4,6-O-benzylideneMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS, TfOH; CH₂Cl₂; 0 °C95>20:1[3]
Glycosyl Phosphate (B84403) 2,3:4,6-Di-O-acetonideIsopropanolBis-thiourea catalyst 1 ; Toluene (B28343); 23 °C9432:1[4][5]
Glycosyl Phosphate 2,3:4,6-Di-O-acetonide6-OH-Galactose derivativeBis-thiourea catalyst 1 ; Toluene; 23 °C8824:1[4]
Glycosyl Phosphate 2,3:4,6-Di-O-acetonide4-OH-Rhamnose derivativeBis-thiourea catalyst 1 ; Toluene; 23 °C9219:1[4]
Enzymatic Mannobiose (Donor)TyrosolNovozym 188 (β-mannosidase); Acetate buffer pH 5.0; 37 °C~25 (Productivity g/L)β-only[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols represent distinct and effective strategies for achieving β-L-mannosylation.

β-Mannosylation from Glycosyl Hemiacetals via In Situ Anomeric Iodination

This protocol, adapted from Pongener et al., describes a highly β-selective mannosylation that avoids cryogenic conditions and the need for specific conformation-constraining protecting groups.[1][2][7] The reaction proceeds through a one-pot chlorination and subsequent iodination, followed by glycosylation.

Materials:

  • Glycosyl hemiacetal donor (1.0 eq.)

  • Triphenylphosphine oxide (Ph₃PO, 1.0 eq.)

  • Oxalyl chloride ((COCl)₂, 1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Glycosyl acceptor (1.5 eq.)

  • Lithium iodide (LiI, 2.5 eq.)

  • Hünig's base (iPr₂NEt, 4.0 eq.)

Procedure:

  • A solution of the glycosyl hemiacetal donor and Ph₃PO in anhydrous DCM is cooled to 0 °C.

  • Oxalyl chloride is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. This step forms the α-glycosyl chloride in situ.

  • The glycosyl acceptor, LiI, and iPr₂NEt are added sequentially to the reaction mixture.

  • The reaction vessel is sealed and heated to 45 °C. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and diluted with DCM.

  • The organic layer is separated, washed with saturated aqueous Na₂S₂O₃ solution and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to yield the β-mannoside.

β-Mannosylation using 4,6-O-Benzylidene Protected Thioglycoside Donors

This method, based on the work of Heuckendorff et al., demonstrates that 4,6-O-benzylidene protected mannosyl donors can provide high β-selectivity without a low-temperature pre-activation procedure.[3][8]

Materials:

  • 4,6-O-Benzylidene protected mannosyl thioglycoside donor (1.0 eq.)

  • Glycosyl acceptor (1.2 eq.)

  • N-Iodosuccinimide (NIS, 1.3 eq.)

  • Triflic acid (TfOH, 0.1 eq.)

  • Activated 3 Å molecular sieves

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • A mixture of the glycosyl donor, glycosyl acceptor, and activated molecular sieves in anhydrous CH₂Cl₂ is stirred at the desired temperature (e.g., 0 °C).

  • NIS is added to the mixture.

  • The reaction is initiated by the addition of TfOH. The progress is monitored by TLC.

  • Once the donor is consumed, the reaction is quenched by the addition of triethylamine.

  • The mixture is filtered through Celite, and the filtrate is concentrated.

  • The residue is purified by flash column chromatography on silica gel to afford the desired β-linked disaccharide.

Catalyst-Controlled β-Mannosylation with Glycosyl Phosphates

This protocol, developed by Li et al., utilizes a bis-thiourea catalyst to achieve high β-selectivity with acetonide-protected mannosyl phosphate donors under mild, neutral conditions.[4][5]

Materials:

  • 2,3:4,6-Di-O-acetonide-protected mannosyl phosphate donor (1.5 eq.)

  • Glycosyl acceptor (1.0 eq.)

  • Bis-thiourea catalyst (5 mol%)

  • Activated 5 Å molecular sieves

  • Anhydrous Toluene

Procedure:

  • The glycosyl acceptor, bis-thiourea catalyst, and activated molecular sieves are combined in a flame-dried flask under an inert atmosphere (e.g., nitrogen).

  • Anhydrous toluene is added, and the mixture is stirred at 23 °C.

  • The glycosyl phosphate donor is added in one portion.

  • The reaction is stirred at 23 °C for the specified time (typically 12-24 hours), with progress monitored by TLC.

  • Upon completion, the reaction mixture is filtered and concentrated directly onto silica gel.

  • The product is purified by flash column chromatography to isolate the β-mannoside.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate a typical experimental workflow for chemical glycosylation and a logical pathway for achieving β-selectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification donor Glycosyl Donor mix Combine Donor, Acceptor, Sieves in Anhydrous Solvent donor->mix acceptor Glycosyl Acceptor acceptor->mix sieves Activate Molecular Sieves sieves->mix cool Cool to Reaction Temp (e.g., 0°C, -78°C) mix->cool add_promoter Add Promoter / Catalyst (e.g., TMSOTf, NIS/TfOH) cool->add_promoter monitor Monitor Reaction (TLC) add_promoter->monitor quench Quench Reaction monitor->quench filter Filter & Concentrate quench->filter purify Column Chromatography filter->purify product Isolated Product purify->product

Caption: General experimental workflow for a chemical glycosylation reaction.

G donor α-Glycosyl Halide/Triflate (Intermediate) sn2 SN2-type Attack donor->sn2 backside attack oxocarbenium Oxocarbenium Ion (Planar Intermediate) donor->oxocarbenium Leaving group departs acceptor Acceptor Alcohol (R-OH) acceptor->sn2 sn1 SN1-type Pathway (Favors α-product) acceptor->sn1 product β-Mannoside Product (1,2-cis) sn2->product inversion of stereochemistry oxocarbenium->sn1 alpha_product α-Mannoside Product (1,2-trans) sn1->alpha_product axial attack favored

Caption: Logical pathways in mannosylation leading to β or α products.

References

Safety Operating Guide

Proper Disposal of beta-L-mannofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling beta-L-mannofuranose, it is essential to wear appropriate personal protective equipment (PPE) to minimize exposure. This includes:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Avoid generating dust when working with the solid form of this compound.[1] In the event of accidental contact, follow these first-aid measures:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2]

  • Skin: Wash the affected area thoroughly with soap and water.[1][2]

  • Inhalation: Move the individual to an area with fresh air.[1][2]

  • Ingestion: Rinse the mouth with water and do not induce vomiting.[1][2]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on whether it is contaminated with hazardous substances.

Step 1: Uncontaminated this compound

For small, uncontaminated quantities of solid this compound or its aqueous solutions, disposal down the sanitary sewer is generally acceptable.[1]

  • Dissolve: If in solid form, dissolve the this compound in a sufficient volume of water.

  • Neutralize: Check the pH of the solution. If it is outside the neutral range (typically pH 5.5-9.5), adjust it accordingly with a suitable acid or base.[1]

  • Flush: Pour the neutralized solution down the drain with a large volume of cold running water.[1] This ensures the concentration in the wastewater system remains negligible.

Step 2: Contaminated this compound

If this compound is mixed with or has come into contact with hazardous chemicals, it must be treated as hazardous waste. Do not dispose of contaminated waste down the drain.

  • Collect: Place the contaminated waste in a clearly labeled and sealed container. The container must be compatible with the chemical waste.[3]

  • Label: The label should clearly identify the contents, including "this compound" and a list of all contaminants.

  • Store: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[4][5] Ensure that incompatible chemicals are stored separately.[4]

  • Contact EH&S: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

Step 3: Disposal of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with water. The resulting rinsate from uncontaminated containers can be disposed of down the drain. After rinsing, deface the original label, and the container can typically be disposed of in the regular trash.

Quantitative Disposal Guidelines

While no specific quantitative disposal limits have been established for this compound, general laboratory chemical disposal guidelines provide a framework for safe practice. Always consult your institution's specific policies.

Waste TypeRecommended Disposal Limit (General Guidance)Disposal Method
Uncontaminated Solid/SolutionSmall quantities (e.g., < 100g)Dissolve, neutralize, and flush down the sanitary sewer with copious water.[1]
Contaminated Solid/SolutionAny quantityCollect, label, and dispose of as hazardous waste through EH&S.[5]
Empty Rinsed ContainersN/ATriple-rinse, deface label, and dispose of in regular trash.

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated uncontaminated Uncontaminated Waste is_contaminated->uncontaminated No contaminated Contaminated Waste is_contaminated->contaminated Yes dissolve Dissolve in water uncontaminated->dissolve collect Collect in a labeled, sealed container contaminated->collect neutralize Check and neutralize pH (5.5-9.5) dissolve->neutralize flush Flush down sanitary sewer with copious water neutralize->flush end End: Waste Disposed flush->end store Store in designated Satellite Accumulation Area collect->store contact_ehs Contact EH&S for disposal store->contact_ehs contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Logistical Information for Handling beta-L-mannofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of beta-L-mannofuranose. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Operational Plan: Step-by-Step Guidance for Handling this compound

1. Receiving and Storage:

  • Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any other relevant institutional information.

  • Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

2. Personal Protective Equipment (PPE):

  • Standard PPE: Always wear a standard laboratory coat, safety glasses with side shields, and closed-toe shoes when handling this compound.

  • Hand Protection: Use nitrile rubber gloves. Ensure gloves are inspected for integrity before each use.

  • Respiratory Protection: If there is a potential for dust generation, such as during weighing or large-scale transfers, a respirator with a P1 filter is required. Work in a fume hood or a well-ventilated area to minimize dust inhalation.

3. Weighing and Transferring:

  • Preparation: Before weighing, ensure the balance is clean and tared. Use a weighing boat or creased weighing paper to avoid direct contact between the chemical and the balance pan.[1][2]

  • Transfer: Use a spatula or scoopula for transferring the solid.[1] If transferring to a narrow-mouthed vessel, use a powder funnel.[3]

  • Minimizing Dust: Handle the powder gently to minimize dust generation. If dust is observed, ensure appropriate respiratory protection is in use.

  • Cleanup: After weighing, promptly clean any spills on the balance and surrounding area using a brush and dustpan.[1] Do not return excess chemical to the original container to avoid contamination.[3]

4. Spill Cleanup:

  • Small Spills: For minor spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.

  • Large Spills: In the event of a larger spill, evacuate the immediate area if necessary. Use appropriate PPE, including respiratory protection. Contain the spill and then sweep the material into a labeled waste container.

  • Decontamination: Clean the spill area with a damp cloth or paper towel to remove any remaining dust. Dispose of cleaning materials in the solid waste container.

Disposal Plan: Managing this compound Waste

1. Solid Waste Disposal:

  • Collection: Collect all solid this compound waste, including contaminated weighing paper and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal: As this compound is not classified as hazardous, the solid waste can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous substances.[4] However, always follow your institution's specific guidelines for non-hazardous solid chemical waste disposal.

2. Empty Container Disposal:

  • Decontamination: Triple rinse the empty container with water or a suitable solvent.[5][6] Collect the rinsate for appropriate disposal if a solvent other than water is used.

  • Label Defacement: After cleaning, deface or remove the original label to prevent misidentification.[4]

  • Final Disposal: The clean, empty container can be disposed of in the regular trash or recycled according to your facility's procedures.[5]

3. Contaminated PPE Disposal:

  • Gloves and other disposable PPE: Place contaminated gloves and other disposable PPE in the regular laboratory trash, unless they are contaminated with a hazardous substance.

  • Reusable PPE: If a lab coat becomes contaminated, remove it promptly and have it laundered according to your institution's safety protocols.

Quantitative Data Summary

ParameterValue
GHS Hazard Classification Not a hazardous substance or mixture
Signal Word No signal word required
Hazard Statements No hazard statement(s) required
Precautionary Statements No precautionary statement(s) required
Hand Protection Nitrile rubber gloves (0.11 mm thickness)
Respiratory Protection P1 filter respirator (when dust is generated)
Eye Protection Safety glasses with side shields

Experimental Workflow and Disposal Diagram

Workflow for Safe Handling and Disposal of this compound cluster_handling Operational Plan cluster_disposal Disposal Plan Receiving Receiving Storage Storage Receiving->Storage Inspect & Label Weighing_and_Use Weighing and Use Storage->Weighing_and_Use Retrieve Spill_Cleanup Spill Cleanup Weighing_and_Use->Spill_Cleanup If spill occurs Solid_Waste Solid Waste (this compound) Weighing_and_Use->Solid_Waste Generate Waste Empty_Container Empty Container Weighing_and_Use->Empty_Container Use all material Contaminated_PPE Contaminated PPE Weighing_and_Use->Contaminated_PPE Generate used PPE Spill_Cleanup->Solid_Waste Collect spill debris Regular_Trash Regular Trash / Recycling Solid_Waste->Regular_Trash Empty_Container->Regular_Trash After Decontamination Contaminated_PPE->Regular_Trash

Caption: Workflow for Handling and Disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.